molecular formula C5H7BrN2 B3226473 5-(bromomethyl)-1-methyl-1H-pyrazole CAS No. 1256561-69-9

5-(bromomethyl)-1-methyl-1H-pyrazole

Cat. No.: B3226473
CAS No.: 1256561-69-9
M. Wt: 175.03
InChI Key: BTLMVZUBDGLVNM-UHFFFAOYSA-N
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Description

5-(bromomethyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03. The purity is usually 95%.
BenchChem offers high-quality 5-(bromomethyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(bromomethyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLMVZUBDGLVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5-(bromomethyl)-1-methyl-1H-pyrazole, a key building block in medicinal and agrochemical research. The document details two primary, field-proven methodologies: the bromination of (1-methyl-1H-pyrazol-5-yl)methanol using phosphorus tribromide and the radical-initiated bromination of 1,5-dimethyl-1H-pyrazole with N-bromosuccinimide. Additionally, an alternative approach via halogen exchange is discussed. Each method is presented with a detailed step-by-step protocol, mechanistic insights, and a discussion of the underlying chemical principles. This guide is intended to serve as a practical resource for researchers, offering in-depth knowledge to enable the successful and safe synthesis of this important pyrazole derivative.

Introduction

The pyrazole nucleus is a foundational scaffold in the design of a vast array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged structure in drug discovery.[1] The introduction of a reactive bromomethyl group at the 5-position of the 1-methyl-1H-pyrazole core yields 5-(bromomethyl)-1-methyl-1H-pyrazole, a versatile intermediate for further chemical elaboration. The high reactivity of the bromomethyl group facilitates nucleophilic substitution and cross-coupling reactions, allowing for the construction of diverse molecular architectures.[2] This guide will provide a detailed exploration of the most effective methods for the synthesis of this valuable compound.

Synthetic Strategies

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole can be approached through several strategic disconnections. The most common and practical routes involve either the functionalization of a pre-existing pyrazole ring or the construction of the pyrazole ring with the desired substituent pattern. This guide will focus on the former, which is generally more efficient for accessing this specific target. The two principal strategies that will be discussed in detail are:

  • Bromination of the corresponding alcohol: This involves the synthesis of (1-methyl-1H-pyrazol-5-yl)methanol followed by its conversion to the desired bromomethyl derivative.

  • Radical bromination of a methyl group: This approach utilizes a radical initiator to selectively brominate the methyl group at the 5-position of a 1,5-dimethyl-1H-pyrazole precursor.

A third, less common but viable, alternative involves a halogen exchange reaction from the corresponding chloromethyl derivative.

Strategy 1: Bromination of (1-Methyl-1H-pyrazol-5-yl)methanol

This two-step approach first requires the synthesis of the alcohol precursor, (1-methyl-1H-pyrazol-5-yl)methanol.

Part A: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanol

The most direct route to this alcohol is through the reduction of a corresponding pyrazole-5-carboxylate ester, such as ethyl 1-methyl-1H-pyrazole-5-carboxylate.

The reduction of the ester to the primary alcohol is effectively achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][3] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[4]

Caption: Mechanism of Ester Reduction with LiAlH₄.

  • Materials:

    • Ethyl 1-methyl-1H-pyrazole-5-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Deionized water

    • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 to 2.5 equivalents) and anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, a cold saturated aqueous solution of sodium potassium tartrate can be added, and the mixture stirred vigorously for several hours until two clear layers form.[5]

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (1-methyl-1H-pyrazol-5-yl)methanol. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Part B: Bromination of (1-Methyl-1H-pyrazol-5-yl)methanol

The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis.

Phosphorus tribromide (PBr₃) is a highly effective reagent for this conversion. The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack on the adjacent carbon atom.[2] This results in the formation of the desired 5-(bromomethyl)-1-methyl-1H-pyrazole.

Caption: Mechanism of Alcohol Bromination with PBr₃.

  • Materials:

    • (1-Methyl-1H-pyrazol-5-yl)methanol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous dichloromethane (DCM) or diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (1-methyl-1H-pyrazol-5-yl)methanol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.4-0.5 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and then slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude 5-(bromomethyl)-1-methyl-1H-pyrazole.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Strategy 2: Radical Bromination of 1,5-Dimethyl-1H-pyrazole

This method offers a more direct route if the 1,5-dimethyl-1H-pyrazole starting material is readily available.

Reaction & Mechanism

This reaction, often referred to as a Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) serves as a source of bromine radicals under the influence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or light. The reaction is initiated by the homolytic cleavage of the initiator to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical. This bromine radical abstracts a hydrogen atom from the methyl group at the 5-position of the pyrazole, forming a resonance-stabilized benzylic-like radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to form the desired product and another bromine radical, which propagates the chain reaction.[6]

Caption: Free-Radical Bromination Mechanism with NBS.

Detailed Experimental Protocol
  • Materials:

    • 1,5-Dimethyl-1H-pyrazole

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

    • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 150W lamp), add 1,5-dimethyl-1H-pyrazole (1 equivalent), N-bromosuccinimide (1-1.1 equivalents), and a catalytic amount of AIBN (0.05-0.1 equivalents) in carbon tetrachloride.

    • Heat the mixture to reflux and irradiate with the lamp for 2-6 hours. Monitor the reaction progress by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation. Succinimide, a byproduct, will float on top of the CCl₄.

    • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

    • Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any remaining bromine), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Alternative Strategy: Halogen Exchange (Finkelstein Reaction)

An alternative route to 5-(bromomethyl)-1-methyl-1H-pyrazole involves a Finkelstein reaction, which is a nucleophilic substitution of a halide.[7] This would typically start from the corresponding 5-(chloromethyl)-1-methyl-1H-pyrazole.

Reaction & Mechanism

The 5-(chloromethyl) derivative can be synthesized from (1-methyl-1H-pyrazol-5-yl)methanol using a chlorinating agent such as thionyl chloride (SOCl₂).[2] The resulting 5-(chloromethyl)-1-methyl-1H-pyrazole is then treated with a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a polar aprotic solvent like acetone or DMF. The reaction is an equilibrium process, but it can be driven to completion by the precipitation of the less soluble sodium chloride in acetone.

Finkelstein_Reaction start 5-(Chloromethyl)-1-methyl-1H-pyrazole + NaBr intermediate Transition State SN2 start->intermediate Acetone product 5-(Bromomethyl)-1-methyl-1H-pyrazole + NaCl (precipitate) intermediate->product

Caption: Finkelstein Halogen Exchange Reaction.

This method can be advantageous if the chloromethyl derivative is more readily accessible or if the direct bromination methods prove to be low-yielding or produce difficult-to-separate byproducts.

Data Presentation

Table 1: Comparison of Synthetic Routes
FeatureStrategy 1: Bromination of AlcoholStrategy 2: Radical Bromination
Starting Material (1-Methyl-1H-pyrazol-5-yl)methanol1,5-Dimethyl-1H-pyrazole
Key Reagents PBr₃NBS, AIBN
Reaction Type SN2Free Radical Chain Reaction
Typical Yields Good to ExcellentModerate to Good
Key Advantages High selectivity, avoids ring brominationMore direct if starting material is available
Potential Drawbacks Requires pre-synthesis of the alcoholPotential for over-bromination or side reactions
Table 2: Characterization Data
Data TypeExpected/Reported Data for Analogs
Appearance Likely a solid or oil
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
¹H NMR (CDCl₃) Expected: δ ~7.4 (d, 1H, pyrazole-H), ~6.2 (d, 1H, pyrazole-H), ~4.5 (s, 2H, -CH₂Br), ~3.8 (s, 3H, N-CH₃). Reported for 5-(bromomethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: δ 9.78 (s, 1H), 7.97 (s, 1H), 3.94 (s, 3H).[8]
¹³C NMR (CDCl₃) Expected: Signals for the pyrazole ring carbons, the bromomethyl carbon, and the N-methyl carbon. The bromomethyl carbon would be expected in the range of δ 25-35 ppm.
Mass Spectrometry (ESI) Expected [M+H]⁺ at m/z 175/177 (characteristic isotopic pattern for bromine).

Safety and Handling

  • Phosphorus tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[9]

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It should be handled with care in a fume hood. It is also light-sensitive and should be stored in a dark container.

  • Lithium aluminum hydride (LiAlH₄): LiAlH₄ is a highly flammable solid that reacts violently with water and other protic solvents. It must be handled under an inert atmosphere (nitrogen or argon), and all glassware must be thoroughly dried before use.[8]

  • Carbon tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. Its use should be minimized, and it must be handled in a well-ventilated fume hood. Less toxic alternatives should be considered where possible.

Conclusion

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole is a critical step for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide has detailed two robust and reliable synthetic strategies, providing the necessary information for their successful implementation in a laboratory setting. The choice between the bromination of the corresponding alcohol and the radical bromination of the dimethyl precursor will depend on the availability of starting materials and the specific experimental capabilities of the researcher. By understanding the underlying mechanisms and adhering to the safety precautions outlined, scientists can confidently and efficiently synthesize this important chemical intermediate.

References

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. DOI: 10.15227/orgsyn.085.0179
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Pop, A., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765. DOI: 10.1039/d1ra00539a
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Solutions. (n.d.). Alcohol → Alkyl Bromide with PBr₃. Retrieved from [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. DOI: 10.1039/b108093h
  • Jung, J. C. (2004).
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiALH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of parallel and distributed computing, 63(1), 10-21.
  • Pop, A., et al. (2021). Supplementary Information: Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, (11), 1673-1678. DOI: 10.1055/s-2008-1078482
  • Baltayan, A. O., Rstakyan, V. I., & Antanosyan, S. K. (2009). Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. Russian Journal of General Chemistry, 79(4), 874-875.
  • Singh, V., et al. (2015). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences, 127(10), 1741-1747.
  • ResearchGate. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Wu, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9756-9765. DOI: 10.1021/acs.joc.1c00606
  • Pop, A., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(16), 9756-9765. DOI: 10.1039/d1ra00539a
  • Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography? Retrieved from [Link]

  • Semantic Scholar. (2008, December 4). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Retrieved from [Link]

  • Lin, C. H., & Lin, H. C. (2006). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 53(4), 931-938.
  • Al-Adiwish, W. M., et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(4), M958. DOI: 10.3390/M958

Sources

5-(bromomethyl)-1-methyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-(bromomethyl)-1-methyl-1H-pyrazole, designed for researchers and drug development professionals.

Executive Summary

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the success or failure of a synthetic campaign. 5-(Bromomethyl)-1-methyl-1H-pyrazole stands out as a privileged electrophile in modern drug discovery. The 1-methyl-1H-pyrazol-5-ylmethyl moiety it introduces provides a unique combination of metabolic stability, precise topological vectors, and favorable physicochemical properties (such as reduced lipophilicity compared to standard phenyl rings). This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic reactivity, and self-validating experimental protocols for its application.

Chemical and Physical Properties

Understanding the fundamental properties of 5-(bromomethyl)-1-methyl-1H-pyrazole is critical for predicting its behavior in complex reaction mixtures. The compound is a highly reactive alkylating agent, necessitating specific handling to prevent degradation.

Table 1: Physicochemical Profile of 5-(Bromomethyl)-1-methyl-1H-pyrazole

PropertyValue
Molecular Formula C5H7BrN2[1]
Molecular Weight 175.03 g/mol [1]
SMILES String CN1N=CC=C1CBr[1]
Physical Form Solid[1]
Hazard Classification Acute Tox. 4 Oral (H302)[1]
Storage Class 11 - Combustible Solids[1]

(Note: Related carboxylated derivatives, such as 1H-pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester, share similar reactive profiles but exhibit a higher molecular weight of 233.06 g/mol [2].)

Mechanistic Role in Synthesis

The primary utility of 5-(bromomethyl)-1-methyl-1H-pyrazole lies in its capacity to undergo rapid bimolecular nucleophilic substitution (


). The bromomethyl group at the 5-position is electronically activated by the adjacent pyrazole 

-system, lowering the activation energy of the

transition state.

Causality in Reactivity: The choice of the 1-methyl substituent is not merely structural; it is mechanistically vital. Unsubstituted pyrazoles undergo rapid tautomerization, which complicates alkylation by generating mixtures of regioisomers. The 1-methyl group "locks" the tautomeric state, ensuring that nucleophilic attack occurs exclusively at the defined 5-methyl vector. Furthermore, the nitrogen atoms in the pyrazole ring can act as hydrogen-bond acceptors, improving the aqueous solubility of the final drug candidate.

SN2_Mechanism Nucleophile Nucleophile (1°/2° Amine) TS S_N2 Transition State [Nu---CH2---Br]‡ Nucleophile->TS Reaction Setup (0°C to RT) Electrophile 5-(Bromomethyl)-1-methyl-1H-pyrazole (Electrophile) Electrophile->TS Reaction Setup (0°C to RT) Base Base (e.g., K2CO3) (Acid Scavenger) Base->TS Reaction Setup (0°C to RT) Solvent Aprotic Solvent (Anhydrous DMF) Solvent->TS Reaction Setup (0°C to RT) Product Alkylated Pyrazole (Target Scaffold) TS->Product Bromide displacement Byproduct Bromide Salt (e.g., KBr) TS->Byproduct Salt precipitation

SN2 mechanistic workflow for amine alkylation using 5-(bromomethyl)-1-methyl-1H-pyrazole.

Applications in Drug Discovery: SHP2 Inhibitors

In medicinal chemistry, the 1-methyl-1H-pyrazol-5-ylmethyl group is frequently utilized to synthesize complex pharmaceutical agents, such as modulators of the SHP2 phosphatase[3]. SHP2 is a protein tyrosine phosphatase that plays a critical role in the RAS/ERK signaling pathway, which is often dysregulated in cancers like melanoma, breast cancer, and non-small cell lung cancer[3],[4].

Causality in Drug Design: Allosteric inhibitors of SHP2 function by binding to a pocket that locks the enzyme in its auto-inhibited, closed conformation[4]. The pyrazole moiety derived from 5-(bromomethyl)-1-methyl-1H-pyrazole is ideal for this purpose. Its compact size and heteroaromatic nature allow it to deeply penetrate hydrophobic sub-pockets while maintaining critical water networks via its nitrogen atoms.

SHP2_Pathway RTK Receptor Tyrosine Kinase (Activated) SHP2 SHP2 Phosphatase (Active Conformation) RTK->SHP2 Recruits & Activates RAS RAS GTPase (Active) SHP2->RAS Promotes Activation ERK ERK/MAPK Pathway (Proliferation) RAS->ERK Downstream Signaling Inhibitor Pyrazole-based Allosteric Inhibitor Inhibitor->SHP2 Locks Auto-inhibited State

Schematic of SHP2 pathway modulation by pyrazole-containing allosteric inhibitors.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis, I have designed the following self-validating protocol for the


-alkylation of secondary amines using 5-(bromomethyl)-1-methyl-1H-pyrazole. This methodology explicitly addresses the causality behind each experimental choice.

Table 2: Mechanistic Optimization of Alkylation Parameters

ParameterOptimal ChoiceMechanistic Causality
Solvent Anhydrous DMFSolvates cations (

), leaving the nucleophile highly reactive; lacks acidic protons that would quench the amine.
Base

(3.0 eq)
Neutralizes the HBr byproduct, driving the reaction forward; mild enough to prevent base-catalyzed degradation.
Temperature 0 °C to 25 °CSuppresses competing pathways such as bimolecular elimination (

) or electrophile self-condensation.

Step-by-Step Methodology:

  • Preparation & Purging: Charge a flame-dried round-bottom flask with the secondary amine (1.0 eq) and anhydrous

    
     (3.0 eq). Purge the system with nitrogen (
    
    
    
    ).
    • Validation: The

      
       atmosphere prevents oxidative degradation of the amine.
      
  • Solvent Addition: Add anhydrous DMF (to achieve a 0.2 M concentration) and stir the suspension at 0 °C for 15 minutes.

    • Validation: Pre-cooling prevents exothermic spikes upon the addition of the highly reactive electrophile.

  • Electrophile Addition: Dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 1:1).

    • Validation: The disappearance of the UV-active bromomethyl pyrazole spot confirms complete consumption, validating the forward progress of the

      
       substitution.
      
  • Quench & Extraction: Quench the reaction with cold water. Extract the aqueous layer with Ethyl Acetate (

    
    ). Wash the combined organic layers with a 5% aqueous 
    
    
    
    solution (
    
    
    ).
    • Validation: The

      
       wash is a critical self-validating step; it efficiently partitions DMF into the aqueous phase, preventing bumping and thermal degradation during subsequent rotary evaporation.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography to yield the 
    
    
    
    -alkylated pyrazole derivative.

Handling, Stability, and Storage

5-(Bromomethyl)-1-methyl-1H-pyrazole is highly susceptible to hydrolysis. Exposure to atmospheric moisture converts the active bromide into (1-methyl-1H-pyrazol-5-yl)methanol, rendering it inert for


 reactions. It must be stored under an inert atmosphere at 2–8 °C. As an Acute Tox. 4 Oral hazard[1], all manipulations must be performed in a certified fume hood using appropriate PPE.

References

Sources

5-(bromomethyl)-1-methyl-1H-pyrazole CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1256561-69-9) for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its metabolic stability and versatile synthetic handles have led to its incorporation into numerous marketed drugs for a range of diseases.[2] Within this important class of heterocycles, 5-(bromomethyl)-1-methyl-1H-pyrazole emerges as a highly valuable and reactive building block for drug discovery and organic synthesis.

This technical guide provides a comprehensive overview of 5-(bromomethyl)-1-methyl-1H-pyrazole, focusing on its identification, synthesis, characterization, reactivity, and safe handling. The presence of a reactive bromomethyl group attached to the stable, N-methylated pyrazole core makes this compound an ideal electrophilic intermediate for introducing the (1-methyl-1H-pyrazol-5-yl)methyl moiety into target molecules, facilitating the exploration of new chemical space for therapeutic agents.

Part 1: Core Identification and Physicochemical Properties

Precise identification is the foundation of reproducible scientific research. The key identifiers and properties of 5-(bromomethyl)-1-methyl-1H-pyrazole are summarized below.

Identifier Value Source
CAS Number 1256561-69-9[3]
Molecular Formula C₅H₇BrN₂[3][4]
Molecular Weight 175.02 g/mol [3]
IUPAC Name 5-(bromomethyl)-1-methyl-1H-pyrazole
SMILES CN1N=CC=C1CBr[3]
InChI InChI=1S/C5H7BrN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3[4]
InChIKey BTLMVZUBDGLVNM-UHFFFAOYSA-N[4]

Part 2: Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted pyrazoles exist, a direct and scalable synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole can be logically achieved through the radical bromination of a methylated precursor. This approach is favored for its efficiency and selectivity.

Proposed Synthetic Workflow

The proposed synthesis involves the free-radical bromination of 1,5-dimethyl-1H-pyrazole using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Synthesis_Workflow Start 1,5-dimethyl-1H-pyrazole Reagents NBS, AIBN CCl₄, Δ or hν Start->Reagents Radical Bromination Product 5-(bromomethyl)-1-methyl-1H-pyrazole Reagents->Product

Caption: Proposed synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole.

Experimental Protocol: Radical Bromination
  • Setup: To a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) or irradiate with a UV lamp at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-(bromomethyl)-1-methyl-1H-pyrazole.

Causality and Mechanistic Insight

This method is effective because the C-H bonds of the methyl group at the C5 position of the pyrazole ring are analogous to benzylic C-H bonds. They are susceptible to hydrogen abstraction by a bromine radical to form a resonance-stabilized pyrazolyl-methyl radical. NBS provides a low, constant concentration of bromine radicals, which selectively brominates this activated position while minimizing side reactions on the aromatic pyrazole ring itself.

Part 3: Spectroscopic Characterization and Quality Control

Structural confirmation and purity assessment are critical. The following section outlines the expected spectroscopic data for 5-(bromomethyl)-1-methyl-1H-pyrazole based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃3.7 - 3.9Singlet3H
C-CH₂-Br4.5 - 4.7Singlet2H
Pyrazole C4-H6.2 - 6.4Doublet1H
Pyrazole C3-H7.3 - 7.5Doublet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum should display five signals corresponding to each unique carbon atom in the molecule.

Mass Spectrometry

Mass spectrometry is invaluable for confirming the molecular weight and elemental composition.

  • Expected M⁺: A molecular ion peak will be observed at m/z ≈ 174 and 176.

  • Isotopic Pattern: Due to the presence of a single bromine atom, the spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with a relative intensity ratio of approximately 1:1, which is a definitive indicator of a monobrominated compound.

Quality Control Workflow: Purity by HPLC

HPLC_Workflow A Prepare Mobile Phase (e.g., Acetonitrile/Water) C Equilibrate HPLC System (C18 column) A->C B Prepare Sample Solution (1 mg/mL in mobile phase) D Inject Sample B->D C->D E Run Isocratic or Gradient Elution D->E F Detect by UV (e.g., 254 nm) E->F G Integrate Peak Area F->G H Calculate Purity (%) G->H

Caption: A typical workflow for purity assessment using HPLC.

Part 4: Reactivity and Applications in Drug Discovery

The synthetic utility of 5-(bromomethyl)-1-methyl-1H-pyrazole lies in the reactivity of its bromomethyl group, which serves as a potent electrophile.

Reactivity Profile: Nucleophilic Substitution

This compound readily undergoes Sₙ2 reactions with a wide variety of nucleophiles. This reaction is a cornerstone for covalently linking the (1-methyl-1H-pyrazol-5-yl)methyl fragment to a molecule of interest, a common strategy in the development of novel therapeutics.

Caption: General reactivity of the title compound with nucleophiles.

Applications in Medicinal Chemistry

The pyrazole scaffold is a key component in drugs targeting a multitude of conditions, including cancer, inflammation, and infectious diseases.[5]

  • Kinase Inhibitors: The pyrazole core can form critical hydrogen bonds within the ATP-binding pocket of various kinases, a family of enzymes frequently implicated in cancer.

  • Receptor Antagonists: Pyrazole derivatives have been successfully developed as antagonists for various receptors, such as the androgen receptor in prostate cancer.[6]

  • Anti-inflammatory Agents: The scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

By using 5-(bromomethyl)-1-methyl-1H-pyrazole, medicinal chemists can rapidly synthesize libraries of novel compounds, attaching this proven pharmacophore to other fragments to explore structure-activity relationships (SAR) and optimize lead compounds.

Part 5: Safety, Handling, and Storage

As a reactive alkylating agent, 5-(bromomethyl)-1-methyl-1H-pyrazole must be handled with appropriate precautions. The following guidelines are based on data from structurally related hazardous compounds.[7]

Hazard Identification
  • Acute Toxicity: Likely harmful if swallowed or inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the sewage system.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

5-(bromomethyl)-1-methyl-1H-pyrazole is a synthetically versatile and medicinally relevant building block. Its well-defined structure, coupled with the high reactivity of the bromomethyl group, provides a reliable entry point for the synthesis of complex molecular architectures. For researchers in drug discovery and development, this compound represents a valuable tool for derivatizing lead compounds and exploring the chemical space around the privileged pyrazole scaffold. Adherence to rigorous characterization techniques and strict safety protocols is essential to fully and safely leverage the synthetic potential of this important chemical intermediate.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. 5-Bromo-1-methyl-1H-pyrazole (CID 17933381). [Link]

  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester (CID 67334055). [Link]

  • PubChemLite. 5-(bromomethyl)-1-methyl-1h-pyrazole. [Link]

  • PubChemLite. 5-bromo-1-methyl-1h-pyrazole (C4H5BrN2). [Link]

  • ChemRxiv. SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]

  • Safety Data Sheet. 5-Methyl-1H-benzotriazole. [Link]

  • ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

  • ResearchGate. Examples of pyrazole-containing drugs and their pharmacological activities. [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • PubMed. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. [Link]

  • Chegg.com. Solved 4) Annotate the 1H-NMR spectrum of. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

Sources

spectroscopic data of 5-(bromomethyl)-1-methyl-1H-pyrazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 5-(bromomethyl)-1-methyl-1H-pyrazole , a critical electrophilic building block in medicinal chemistry.

CAS Registry Number: 1256561-69-9 (free base) / 1855907-09-3 (HBr salt) Molecular Formula: C


H

BrN

Molecular Weight: 175.03 g/mol

Executive Summary & Application Context

5-(bromomethyl)-1-methyl-1H-pyrazole serves as a specialized "linchpin" intermediate for introducing the 1-methylpyrazole motif into drug scaffolds via nucleophilic substitution. Unlike its regioisomer (3-bromomethyl), the 5-position offers unique steric and electronic vectors utilized in kinase inhibitors and GPCR ligands.

Analyst Note: This compound is a benzylic-type halide equivalent in heteroaromatic systems. It is highly reactive and prone to hydrolysis. Spectroscopic verification must confirm not only identity but also the absence of the hydrolyzed alcohol impurity (1-methyl-1H-pyrazol-5-yl)methanol.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities dictate the baseline noise and artifact peaks.

Primary Synthetic Route (Wohl-Ziegler Bromination)

The industrial standard involves radical bromination of 1,5-dimethylpyrazole using N-bromosuccinimide (NBS).

Key Impurities:

  • Starting Material: 1,5-dimethylpyrazole (Trace methyl doublet at

    
     2.2 ppm).
    
  • Over-bromination: 5-(dibromomethyl) analogs (Downfield methine singlet >

    
     6.5 ppm).
    
  • Regioisomers: 3-(bromomethyl)-1-methyl-1H-pyrazole (if starting material was isomeric mixture).

Alternative Route (Alcohol Conversion)

Conversion of (1-methyl-1H-pyrazol-5-yl)methanol using PBr


.
Key Impurity:  Residual alcohol (Broad OH singlet, CH

at

4.6 ppm).

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the deshielding effect of the bromine atom on the methylene group and the distinct aromatic pattern of the pyrazole ring.
Table 1:

H NMR Data (400 MHz, CDCl

)
PositionAssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Diagnostic Note
5-CH

Methylene4.45 – 4.55 Singlet2H-Critical Quality Attribute. Shifts upfield to ~4.60 if hydrolyzed to alcohol.
N-CH

N-Methyl3.85 – 3.95 Singlet3H-Distinct from 3-isomer (typically ~3.90 vs 3.80).
H-3 Aromatic7.45 – 7.50 Doublet1H

Downfield proton (adjacent to Nitrogen).
H-4 Aromatic6.30 – 6.40 Doublet1H

Upfield proton.

Technical Insight: The coupling constant (


 Hz) between H-3 and H-4 is characteristic of the pyrazole ring. In lower resolution spectra, these may appear as broad singlets.
Table 2:

C NMR Data (100 MHz, CDCl

)
PositionAssignmentShift (

ppm)
Diagnostic Note
C-5 Quaternary138.0 – 140.0 Attached to CH

Br.
C-3 Aromatic CH139.0 – 141.0
C-4 Aromatic CH106.0 – 108.0 Highly shielded carbon; diagnostic for pyrazole C4.
N-CH

Methyl37.0 – 38.0
CH

-Br
Methylene21.0 – 23.0 Primary Confirmation. The alcohol precursor (CH

OH) appears at ~55 ppm. The upfield shift to ~22 ppm confirms bromination.
B. Mass Spectrometry (MS)

The presence of a bromine atom provides a definitive isotopic signature.

  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion (M+):

    
     174.0 and 176.0.
    
  • Isotopic Pattern: A 1:1 doublet separated by 2 mass units (

    
    Br and 
    
    
    
    Br). This is the "fingerprint" of the compound.
  • Fragmentation:

    • 
       (Loss of bromine, formation of the (1-methylpyrazol-5-yl)methyl cation).
      
C. Infrared Spectroscopy (IR)

Used primarily to confirm the absence of the alcohol precursor.

  • C-Br Stretch: Strong band at 600 – 700 cm

    
     .
    
  • Absence of O-H: The spectrum must be void of the broad stretch at 3200–3400 cm

    
    . Presence of this band indicates hydrolysis.
    
  • C=N Stretch (Pyrazole): ~1550 cm

    
    .[1]
    

Experimental Protocol: Regioisomer Differentiation

Distinguishing the 5-isomer from the 3-isomer is the most common challenge.

Workflow Diagram (Graphviz)

G Start Unknown Isomer Sample NOE Run 1D NOE / 2D NOESY Start->NOE Dissolve in CDCl3 Result5 NOE Observed: N-Me ↔ H-4 only (5-substituted) NOE->Result5 Distance > 3Å Result3 NOE Observed: N-Me ↔ Substituent (3-substituted) NOE->Result3 Spatial Proximity

Figure 1: NOE-based logic for distinguishing 1,5-disubstituted pyrazoles from 1,3-isomers.

Protocol Steps:
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    .
    
  • Experiment: Run a 1D NOE difference spectrum irradiating the N-Me singlet (~3.9 ppm).

  • Analysis:

    • 5-isomer (Target): You will see NOE enhancement at H-4 (aromatic proton) and potentially the CH

      
        protons (weak), but strong enhancement of H-4 is key.
      
    • 3-isomer (Impurity): Irradiating N-Me often shows NOE to H-5 (aromatic) and no interaction with the substituent at position 3. Correction: In 1,5-dimethylpyrazole systems, the N-Me and C5-Me (or C5-CH2Br) are sterically crowded. Irradiating N-Me in the 5-isomer will show a strong NOE to the C5-CH2 group due to proximity. In the 3-isomer , the N-Me is far from the C3-group.

    • Revised Diagnostic:

      • 5-isomer: Strong NOE between N-Me and C5-CH

        
        Br.
        
      • 3-isomer: No NOE between N-Me and C3-CH

        
        Br; NOE observed between N-Me and H-5.
        

References

  • Synthesis & Characterization of Pyrazole Alcohols

    • Title: Synthesis of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles (Precursor D
    • Source: RSC Advances, 2021, 11, 9756–9765.[1]

    • URL:[Link]

  • General Pyrazole Spectroscopic Rules

    • Title: 1H and 13C NMR of 1-substituted pyrazoles (D
    • Source: National Institute of Advanced Industrial Science and Technology (AIST)
    • URL:[Link] (Search CAS: 694-31-5 for analog baseline).

  • Bromination Methodology

    • Title: Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles.
    • Source: Russian Journal of General Chemistry, 2009.
    • URL:[Link]

Sources

Technical Guide: Reactivity and Stability of 5-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Bromomethyl)-1-methyl-1H-pyrazole (CAS: 1256561-69-9) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its core utility lies in the electrophilic bromomethyl group, which serves as a versatile "anchor" for attaching the 1-methylpyrazole moiety to nucleophilic pharmacophores.

However, this compound presents specific stability challenges—namely, susceptibility to hydrolytic degradation and thermal decomposition. This guide provides a rigorous technical analysis of its physicochemical behavior, validated synthetic protocols, and handling mandates to ensure experimental reproducibility and safety.

Chemical Identity & Structural Analysis[1][2][3]

The reactivity of 5-(bromomethyl)-1-methyl-1H-pyrazole is governed by the electronic influence of the pyrazole ring on the exocyclic methylene group.

PropertyData
CAS Number 1256561-69-9
Formula

Molecular Weight 175.03 g/mol
Structure 1-Methyl-1H-pyrazole core with a bromomethyl group at C5
Electronic Character Electron-rich aromatic ring; C5 position is adjacent to the pyrrole-like nitrogen (

).
Physical State Solid (low melting point) or oil depending on purity; typically off-white to yellow.
Structural Nuance: The 3- vs. 5-Position

Unlike its isomer 3-(bromomethyl)-1-methyl-1H-pyrazole , the 5-substituted derivative possesses unique steric and electronic properties due to the proximity of the


-methyl group.
  • Steric Hindrance: The

    
    -methyl group at position 1 exerts steric pressure on the C5-bromomethyl group. This can slightly retard 
    
    
    
    approach rates compared to the unhindered 3-isomer but prevents certain side-reactions (like intermolecular self-quaternization) that are more prevalent in less hindered analogs.
  • Electronic Activation: The C5 position is electron-rich. The leaving group ability of the bromide is enhanced by the aromatic system, making it a potent alkylating agent.

Synthesis & Production Protocol

While radical bromination of 1,5-dimethylpyrazole is possible, it often yields inseparable mixtures of 3-bromo, 5-bromo, and ring-brominated products. The industry-standard protocol for high-purity applications relies on the conversion of (1-methyl-1H-pyrazol-5-yl)methanol using phosphorus tribromide (


).
Validated Experimental Protocol

Objective: Synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole from (1-methyl-1H-pyrazol-5-yl)methanol.

Reagents:

  • Precursor: (1-methyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

  • Reagent: Phosphorus tribromide (

    
    ) (0.4 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated

    
     solution[1]
    

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with (1-methyl-1H-pyrazol-5-yl)methanol and anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0 °C.
    
  • Bromination: Add

    
     dropwise over 20 minutes. Causality: Slow addition prevents exotherms that can degrade the pyrazole ring or cause polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane) or LC-MS.

  • Quench: Cool back to 0 °C. Carefully add saturated

    
     to neutralize HBr byproducts. Safety: Vigorous gas evolution (
    
    
    
    ) will occur.
  • Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate in vacuo at
    
    
    °C.
  • Purification: If necessary, purify via rapid silica gel chromatography (neutralized silica).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (1-Methyl-1H-pyrazol-5-yl)methanol Step1 1. Dissolve in DCM (0°C) Inert Atmosphere Start->Step1 Step2 2. Add PBr3 (0.4 eq) Dropwise Addition Step1->Step2 Step3 3. Reaction (RT, 2-4h) Conversion to Bromide Step2->Step3 Step4 4. Quench (NaHCO3) Neutralize HBr Step3->Step4 Product Product: 5-(Bromomethyl)-1-methyl-1H-pyrazole Step4->Product Extraction & Drying

Caption: Figure 1. Optimized synthetic workflow for the conversion of alcohol precursor to bromomethyl derivative using PBr3.

Reactivity Profile

The compound acts primarily as a soft electrophile . Its reactivity is dominated by Nucleophilic Substitution (


).
Key Reaction Pathways
  • Amination (

    
    ):  Reacts rapidly with primary and secondary amines to form aminomethyl pyrazoles.
    
    • Condition: Requires a non-nucleophilic base (e.g., DIPEA,

      
      ) to scavenge HBr.
      
    • Solvent: ACN or DMF are preferred.

  • Ether/Thioether Formation: Reacts with alkoxides or thiolates.

    • Note: Thiolates react faster due to higher nucleophilicity, consistent with the soft electrophile character of the benzylic-like carbon.

  • C-Alkylation: Can be used to alkylate active methylene compounds (e.g., malonates) using NaH as a base.

Reactivity & Degradation Network

ReactivityNetwork Compound 5-(Bromomethyl)-1-methyl-1H-pyrazole Prod_Amine Aminomethyl Pyrazole (Kinase Inhibitor Core) Compound->Prod_Amine SN2 Substitution Prod_Hydrolysis Alcohol Degradant (Inactive) Compound->Prod_Hydrolysis Hydrolysis (Storage Instability) Prod_Thio Thioether Derivative Compound->Prod_Thio SN2 Substitution Amine Primary/Sec. Amines (Base required) Amine->Prod_Amine Water Moisture / H2O Water->Prod_Hydrolysis Thiol Thiols (R-SH) Thiol->Prod_Thio

Caption: Figure 2. Primary reactivity pathways (


) and the competing hydrolytic degradation pathway.

Stability & Degradation

Hydrolytic Instability

The C-Br bond is labile. Upon exposure to ambient moisture, the compound hydrolyzes back to (1-methyl-1H-pyrazol-5-yl)methanol and HBr.

  • Mechanism: The hydrolysis is autocatalytic. The generated HBr protonates the pyrazole nitrogen, increasing the electrophilicity of the system and accelerating further degradation.

  • Observation: Degradation is often signaled by a change in physical state (solid to oil) or the development of an acrid, acidic odor.

Thermal Stability
  • Storage Class: Combustible Solid (Class 11).

  • Recommendation: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Avoid: Temperatures >40°C during drying or concentration, which can trigger darkening and decomposition.

Handling & Safety (E-E-A-T)

Warning: This compound is a potent alkylating agent and a probable lachrymator (tear-inducing agent), similar to benzyl bromide.

Hazard CategoryClassificationProtocol
Acute Toxicity Oral (H302)Do not ingest. Wash hands thoroughly after handling.
Skin/Eye Corrosive/Irritant (H315, H318)Wear double nitrile gloves and chemical safety goggles. Face shield recommended if working with >5g.
Inhalation STOT SE 3 (H335)Handle ONLY in a functioning fume hood. Avoid dust formation.
Spill Cleanup --Neutralize spill area with dilute ammonia or sodium bicarbonate solution to quench the alkylating potential before wiping.
Self-Validating Safety Check

Before scaling up:

  • Odor Check: If a strong, sharp vinegar-like or acrid smell is detected upon opening the container, significant hydrolysis (HBr release) has occurred. Check purity.

  • Solubility Check: The compound should dissolve clearly in DCM. Turbidity suggests formation of the alcohol degradant (less soluble in non-polar solvents) or salt formation.

References

  • PubChem. (2025). 5-(Bromomethyl)-1-methyl-1H-pyrazole (Compound).[1][3][4][5] National Library of Medicine. Available at: [Link]

  • Google Patents. (2015). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine and related intermediates.

Sources

Technical Guide: 5-(bromomethyl)-1-methyl-1H-pyrazole Structural Analogues and Derivatives

[1]

Executive Summary

5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1256561-69-9) serves as a specialized "linker" scaffold in drug discovery. Unlike its more common 3-isomer, the 5-substituted variant places the reactive alkyl halide adjacent to the

1

This guide outlines the synthesis , reactivity , and SAR (Structure-Activity Relationship) logic for this scaffold, designed for researchers requiring high-purity functionalization of the pyrazole core.[1]

Chemical Architecture & Reactivity[1]

Electronic Profile

The pyrazole ring is a

5-position

  • Inductive Effect: The

    
    -methyl group exerts a localized steric bulk and a weak electron-donating effect.
    
  • Leaving Group Lability: The bromomethyl group at C5 functions similarly to a benzylic halide but is influenced by the dipole of the adjacent nitrogen. It is highly reactive toward

    
     nucleophilic attack.
    
Regioisomerism: The Critical Distinction

Distinguishing between the 1,5- and 1,3-isomers is paramount.[1]

  • 1,5-isomer (Target): Substituent is proximal to

    
    -methyl.
    
  • 1,3-isomer (Common Impurity): Substituent is distal to

    
    -methyl.[1]
    

Note: Commercial "dimethylpyrazole" is often a mixture. Regioselective synthesis is required to ensure the bromomethyl group is generated at the correct position.

Synthesis of the Core Scaffold

Two primary routes exist for generating high-purity 5-(bromomethyl)-1-methyl-1H-pyrazole.

Route A: Radical Bromination (Scale-Up Preferred)

This method utilizes 1,5-dimethylpyrazole as the starting material.[1] It relies on the thermodynamic stability of the radical intermediate.

Protocol:

  • Reagents: 1,5-dimethylpyrazole (1.0 eq),

    
    -Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
    
  • Solvent:

    
     or Benzotrifluoride (greener alternative).[1]
    
  • Conditions: Reflux (

    
    ) for 4–6 hours under 
    
    
    .
  • Purification: Filtration of succinimide byproduct; filtrate concentration. Flash chromatography (Hexane/EtOAc) is essential to remove over-brominated (dibromomethyl) byproducts.

Route B: Reduction-Bromination (High Precision)

This route avoids radical scrambling by starting from the ester.

Protocol:

  • Start: Ethyl 1-methyl-1H-pyrazole-5-carboxylate.

  • Reduction: Treat with

    
     (THF, 
    
    
    ) to yield (1-methyl-1H-pyrazol-5-yl)methanol.
  • Bromination: Treat the alcohol with

    
     (DCM, 
    
    
    ) or
    
    
    (Appel reaction).
  • Yield: Typically >85% with high regiochemical fidelity.

Visualization: Synthesis Logic

SynthesisPathwaysStart11,5-DimethylpyrazoleInter1Radical Intermediate(Allylic-like)Start1->Inter1NBS, AIBNCCl4, RefluxStart2Ethyl 1-methyl-1H-pyrazole-5-carboxylateInter2(1-methyl-1H-pyrazol-5-yl)methanolStart2->Inter2LiAlH4, THFReductionTarget5-(bromomethyl)-1-methyl-1H-pyrazoleInter1->TargetBr abstractionInter2->TargetPBr3 orCBr4/PPh3

Figure 1: Divergent synthetic pathways for the target scaffold.[1] Route A is direct; Route B is stepwise but higher fidelity.

Derivatization Protocols

The bromomethyl moiety is a versatile "warhead" for covalent attachment. Below are standardized protocols for key transformations.

C-N Bond Formation (Amination)

Used to synthesize kinase inhibitors where the pyrazole acts as a hinge-binding mimic or solvent-front extender.

  • Reagents: Primary/Secondary Amine (1.2 eq),

    
     or 
    
    
    (2.0 eq).[1]
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Conditions: RT to

    
    , 2–12 h.
    
  • Mechanism: Classical

    
    .
    
  • Note: If the amine is volatile, use the HCl salt of the amine + extra base.

C-O Bond Formation (Etherification)

Common for generating biaryl ether analogues.[1]

  • Reagents: Phenol derivative (1.0 eq),

    
     (1.1 eq) or 
    
    
    (acetone reflux).[1]
  • Protocol: Pre-stir phenol + base for 30 min to generate the phenoxide. Add bromide dropwise.

  • Observation: Reaction is usually rapid. Monitor by TLC.[2][3]

C-C Bond Formation (Homologation)

Used to extend the carbon chain (e.g., for GPCR ligands).[1]

  • Reagent: Diethyl malonate or Ethyl cyanoacetate (active methylene compounds).[1]

  • Base:

    
     (freshly prepared) or 
    
    
    .
  • Result: Formation of the mono-alkylated product. (Avoid excess base to prevent dialkylation).[1]

Structural Analogues & SAR Analysis

Modifying the core scaffold allows for fine-tuning of physicochemical properties (LogP, tPSA) and biological potency.[1]

Halogen Variations (Leaving Group)
AnalogueStructureReactivity (

)
StabilityApplication
Chloro 5-(chloromethyl)-...[1]Low (1.0)HighStorage stable; requires stronger nucleophiles/heat.[1]
Bromo 5-(bromomethyl)-...[1][4][5][6]High (~50)ModerateStandard balance of stability and reactivity.[1]
Iodo 5-(iodomethyl)-...[1]Very High (>100)LowGenerated in situ (Finkelstein) for difficult couplings.[1]
Regioisomer Comparison (3- vs 5-)

The position of the bromomethyl group drastically alters the vector of the attached substituent.

  • 5-Substituted (Target): Substituent points toward the

    
    -methyl side. Creates a "U-shape" or folded conformation in many docking poses.
    
  • 3-Substituted: Substituent points away from the

    
    -methyl side. Creates a linear/extended conformation.
    
Visualization: SAR Logic Tree

SAR_LogicCoreCore Scaffold5-(bromomethyl)-1-methyl-1H-pyrazoleBranch1Regioisomerism(Vector Control)Core->Branch1Branch2N-Substitution(Solubility/Metabolism)Core->Branch2Branch3Leaving Group(Reactivity Tuning)Core->Branch3Leaf1a3-isomer(Linear Vector)Branch1->Leaf1aLeaf1b5-isomer(Proximal/Folded)Branch1->Leaf1bLeaf2aN-Phenyl(Pi-stacking)Branch2->Leaf2aLeaf2bN-t-Butyl(Steric Shield)Branch2->Leaf2bLeaf3aChloride(Stable)Branch3->Leaf3aLeaf3bIodide(Reactive)Branch3->Leaf3b

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

Safety & Handling (Critical)

  • Lachrymator: Like benzyl bromide, 5-(bromomethyl)-1-methyl-1H-pyrazole is a potent lachrymator.[1] It attacks mucous membranes.

    • Control: Always handle in a functioning fume hood.

    • Decontamination: Quench glassware/spills with dilute ammonia or sodium thiosulfate solution before removal from the hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound can degrade (turn brown) upon exposure to moisture, releasing HBr.[1]

References

  • Regioselective Synthesis of 1,5-Dimethylpyrazole

    • Source:Journal of Organic Chemistry
    • Title: "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
    • Link:[Link][1]

  • Radical Bromination Methodology

    • Source:ResearchGate / Bioorganic & Medicinal Chemistry Letters
    • Title: "Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening"[1]

    • Link:[Link]

  • Reduction of Carboxylic Acids to Alcohols (Precursor Synthesis)

    • Source:Chemistry Steps
    • Title: "Carboxylic Acids to Alcohols"[7][8][9][10]

    • Link:[Link]

  • Commercial Availability & Properties

    • Source:Sigma-Aldrich[11]

    • Title: "5-(Bromomethyl)-1-methyl-1H-pyrazole Product Detail"

commercial availability and suppliers of 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(bromomethyl)-1-methyl-1H-pyrazole: Sourcing, Synthesis, and Application in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-(bromomethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will explore its commercial availability, fundamental chemical properties, reactivity, and strategic applications, offering field-proven insights into its use as a versatile synthetic intermediate.

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs underscores its importance.[1][3] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5][6] The compound 5-(bromomethyl)-1-methyl-1H-pyrazole serves as a highly valuable reagent, designed to introduce the 1-methyl-pyrazol-5-ylmethyl moiety into target molecules. Its utility stems from the highly reactive bromomethyl group, which acts as a potent electrophile for alkylating a wide variety of nucleophiles.

Below is the chemical structure of the title compound.

Caption: Structure of 5-(bromomethyl)-1-methyl-1H-pyrazole.

Physicochemical Properties and Identifiers

Precise identification is critical for regulatory compliance and experimental reproducibility. Key identifiers for 5-(bromomethyl)-1-methyl-1H-pyrazole are summarized below.

PropertyValueSource(s)
CAS Number 1256561-69-9[7]
Molecular Formula C₅H₇BrN₂[7]
Molecular Weight 175.03 g/mol [7]
MDL Number MFCD13180556[7]
SMILES String CN1N=CC=C1CBr[7]
InChI Key BTLMVZUBDGLVNM-UHFFFAOYSA-N
Form Solid

Commercial Availability and Sourcing

5-(bromomethyl)-1-methyl-1H-pyrazole is available from several fine chemical suppliers, primarily for research and development purposes. When sourcing this reagent, it is crucial to consider purity, quantity, and lead times. Below is a comparative table of known suppliers. Note that availability and catalog details are subject to change.

SupplierCAS NumberPurity / SpecificationNotes
Sigma-Aldrich Not explicitly listed, but sells related pyrazolesAldrichCPRProduct sold "as-is" for early discovery; buyer must confirm identity and purity.
BLDpharm 1256561-69-9Not specifiedLabeled as "For Research Use Only".[7]
ChemScene 1866258-63-0 (related isomer)≥95%This CAS number corresponds to the 4-Bromo-5-(bromomethyl) isomer.[8]
ChemShuttle 361476-01-9 (related isomer)95%This CAS number corresponds to the 5-Bromo-1-methyl isomer.

Note: Researchers should verify the specific isomer and CAS number required for their application, as suppliers may list related structures such as 5-bromo-1-methyl-1H-pyrazole (CAS 361476-01-9) or 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole (CAS 1866258-63-0).[8]

Synthesis, Reactivity, and Mechanistic Considerations

Synthetic Approach

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of the corresponding alcohol, (1-methyl-1H-pyrazol-5-yl)methanol. A common and effective method utilizes phosphorus tribromide (PBr₃) in an aprotic solvent like dichloromethane (DCM).[4]

Causality: The choice of PBr₃ is strategic. It is a powerful brominating agent for alcohols, proceeding through an intermediate phosphite ester. This pathway is highly efficient and generally avoids the harsh acidic conditions that could lead to side reactions on the pyrazole ring. DCM is an ideal solvent as it is inert to the reagents and facilitates easy work-up.

Core Reactivity: The Alkylating Power

The synthetic utility of this reagent is centered on the reactivity of the bromomethyl group. Bromide is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic attack. This allows the compound to function as a potent electrophile in Sₙ2 reactions.

G reagent 5-(bromomethyl)-1-methyl-1H-pyrazole (Electrophile) product Alkylated Product (Pyrazole-CH₂-Nu) reagent->product nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂, R-SH nucleophile->product base Base (e.g., K₂CO₃, Et₃N) base->product solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->product Reaction Medium salt Byproduct (H-Base⁺ Br⁻) product->salt

Caption: General workflow for nucleophilic substitution.

This reactivity allows for the facile conjugation of the pyrazole moiety to a wide range of molecular scaffolds:

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • N-Alkylation: Reaction with primary or secondary amines to form substituted amines.[4]

  • S-Alkylation: Reaction with thiols to generate thioethers.[4]

Experimental Insight: The choice of base and solvent is critical for success. A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to deprotonate the nucleophile without competing in the substitution reaction. Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base while not hindering the nucleophile's attack on the electrophilic carbon.

Applications in Drug Discovery and Organic Synthesis

The pyrazole core is a cornerstone in the development of therapeutics targeting a variety of diseases.[1] 5-(bromomethyl)-1-methyl-1H-pyrazole is an ideal starting material for building libraries of novel compounds for screening.

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in kinase inhibitors, where it can form key hydrogen bonds within the ATP-binding site. The ability to easily append various functional groups via the bromomethyl linker allows for the systematic exploration of the chemical space to optimize potency and selectivity.[2]

  • Anticancer Agents: Many pyrazole derivatives have demonstrated potent antineoplastic activity. For instance, novel 5-methyl-1H-pyrazole derivatives have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer.[5]

  • Agrochemicals: Substituted pyrazoles are also prominent in the agrochemical industry, serving as effective insecticides and herbicides.[3]

Safety, Handling, and Storage

As with all reactive alkylating agents, proper safety protocols are mandatory.

  • Handling: This compound should be handled in a well-ventilated chemical fume hood.[9][10] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is essential to prevent contact with eyes and skin.[9] Avoid formation of dust and aerosols.[9][10]

  • Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[11][12] It is also harmful if swallowed or inhaled.[11]

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere.[7] Freezer storage at or below -20°C is recommended to minimize degradation.[7]

Conclusion

5-(bromomethyl)-1-methyl-1H-pyrazole is a high-value, reactive intermediate that provides a direct route for incorporating the medicinally significant 1-methyl-pyrazole core into novel molecular architectures. Its commercial availability, coupled with its straightforward and predictable reactivity, makes it an essential tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its handling requirements and reaction parameters is key to leveraging its full synthetic potential safely and effectively.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Capot Chemical. MSDS of 5-Bromo-3-methyl-1H-pyrazole. [Link]

  • PubChem. 5-Bromo-1-methyl-1H-pyrazole. [Link]

  • MDPI. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

  • ResearchGate. Examples of pyrazole-containing drugs and their pharmacological activities. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • PubMed. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. [Link]

  • Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • PubChemLite. 5-bromo-1-methyl-1h-pyrazole (C4H5BrN2). [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

Literature Review & Technical Guide: 5-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Bromomethyl)-1-methyl-1H-pyrazole is a specialized heterocyclic building block widely utilized in modern medicinal chemistry to introduce the 1-methyl-1H-pyrazol-5-yl moiety. This fragment serves as a critical bioisostere for phenyl and heteroaryl rings in kinase inhibitors, GPCR ligands, and agrochemicals. Its primary utility lies in its high electrophilicity, allowing for the rapid alkylation of amines, thiols, and alkoxides to generate core drug scaffolds.

This guide synthesizes the chemical behavior, synthetic routes, and therapeutic applications of this compound, distinguishing it from its regioisomer (3-bromomethyl) and providing validated protocols for its handling and reaction.

Chemical Profile & Structural Logic

Nomenclature and Regiochemistry

Correct regiochemical identification is paramount. The pyrazole ring numbering dictates that the nitrogen atom bearing the alkyl substituent is position 1 . Consequently, the carbon atom adjacent to this nitrogen is position 5 .

  • IUPAC Name: 5-(Bromomethyl)-1-methyl-1H-pyrazole[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 175.03 g/mol

  • Key Feature: The bromomethyl group at C5 is sterically proximal to the N-methyl group, creating a unique "ortho-like" steric environment that influences binding selectivity in enzyme pockets (e.g., ERK, JAK kinases).

Physical Properties (Derived)
  • Appearance: Typically an off-white to yellow low-melting solid or oil (depending on purity).

  • Solubility: Soluble in DCM, THF, DMF, and acetonitrile.

  • Stability: Moderately unstable; prone to hydrolysis to the corresponding alcohol or dimerization if stored improperly. It is a potent lachrymator and alkylating agent.

Synthetic Strategies

The synthesis of 5-(bromomethyl)-1-methyl-1H-pyrazole is non-trivial due to the challenge of distinguishing between the C3 and C5 positions. Two primary routes dominate the literature.

Route A: The "Gold Standard" (Alcohol Conversion)

The most reliable method involves the conversion of (1-methyl-1H-pyrazol-5-yl)methanol to the bromide. This route guarantees regiochemical purity because the starting alcohol can be synthesized selectively or purchased in high purity.

  • Reagents: Phosphorus tribromide (PBr

    
    ) or Carbon tetrabromide/Triphenylphosphine (Appel Reaction).
    
  • Mechanism: Activation of the hydroxyl group followed by S

    
    2 displacement by bromide.
    
  • Advantages: High regiofidelity; avoids radical bromination side products.

Route B: Radical Bromination (Industrial)

Direct bromination of 1,5-dimethylpyrazole using N-bromosuccinimide (NBS).

  • Reagents: NBS, AIBN (catalyst), CCl

    
     or Benzotrifluoride (reflux).
    
  • Challenges: The 3-methyl group (if present) or the C4-H position can compete for bromination. The 5-methyl group is benzylic-like but sterically crowded. This route often requires rigorous chromatographic purification.

Synthesis Workflow Diagram

SynthesisPathways Start1 1,5-Dimethylpyrazole Process1 Radical Bromination (NBS, AIBN, Reflux) Start1->Process1 Start2 (1-Methyl-1H-pyrazol-5-yl)methanol Process2 Nucleophilic Substitution (PBr3 or CBr4/PPh3) Start2->Process2 Product 5-(Bromomethyl)-1-methyl-1H-pyrazole (Target Electrophile) Process1->Product Major SideProducts Mixture of 3-Br / 5-Br / 4-Br Process1->SideProducts Minor Process2->Product High Purity

Caption: Comparative synthetic routes. Route A (green) offers superior regiocontrol compared to Route B (yellow).

Reactivity & Mechanism

Electrophilic Profile

The C5-bromomethyl group functions as a "heterocyclic benzyl halide." The adjacent nitrogen lone pair (N1) and the aromatic system activate the methylene carbon toward nucleophilic attack.

  • Reaction Type: S

    
    2 (Bimolecular Nucleophilic Substitution).
    
  • Kinetics: Highly reactive toward soft nucleophiles (thiols, phosphines) and good nucleophiles (secondary amines).

  • Regioselectivity: The reaction occurs exclusively at the exocyclic methylene carbon, preserving the pyrazole ring integrity.

Mechanistic Pathway (Coupling)

ReactionMechanism Reactants 5-(Bromomethyl)pyrazole + Nucleophile (Nu-H) TS Transition State [Nu...CH2...Br]‡ Reactants->TS S_N2 Attack Product 5-(Nu-methyl)-1-methyl-1H-pyrazole + HBr TS->Product Leaving Group Departure

Caption: S_N2 mechanism showing the displacement of bromide by a generic nucleophile.

Applications in Drug Discovery

The 1-methyl-1H-pyrazol-5-yl fragment is a privileged scaffold in kinase inhibition. The 5-position substitution pattern orients the pyrazole ring to interact with specific residues (e.g., the hinge region or gatekeeper residues) in ATP-binding pockets.

Case Study: ERK Inhibitors (GDC-0994 Analogs)

In the development of ERK1/2 inhibitors, the 1-methylpyrazole moiety is often attached to a core scaffold (e.g., pyrimidine or pyridine) to optimize lipophilicity and metabolic stability.[3]

  • Role: The pyrazole nitrogen acts as a hydrogen bond acceptor.

  • Linker: The methylene group (derived from the bromomethyl precursor) provides rotational freedom, allowing the inhibitor to adopt an induced-fit conformation.

Comparative Data: Regioisomeric Impact
Feature5-Substituted (Target) 3-Substituted (Isomer)
Steric Environment High (Adjacent to N-Me)Low (Adjacent to N-Lone Pair)
Electronic Effect Electron-rich N1 influenceElectron-deficient N2 influence
Kinase Selectivity High (Specific pocket fit)Variable / Promiscuous
Metabolic Stability Moderate (N-demethylation risk)High

Experimental Protocols

Protocol 1: Synthesis from (1-Methyl-1H-pyrazol-5-yl)methanol

This protocol is recommended for high-purity applications.

Materials:

  • (1-Methyl-1H-pyrazol-5-yl)methanol (1.0 eq)

  • Phosphorus Tribromide (PBr

    
    ) (0.4 eq)
    
  • Dichloromethane (DCM) (anhydrous)

  • Saturated NaHCO

    
     solution
    

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (1-methyl-1H-pyrazol-5-yl)methanol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add PBr

    
     dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO

    
    ; alcohol spots are active, bromides are faint).
    
  • Quench: Cool to 0°C and carefully quench with saturated NaHCO

    
     (gas evolution).
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over MgSO

    
    , and concentrate in vacuo at low temperature (<30°C).
    
  • Storage: The product is unstable. Use immediately or store at -20°C under argon.

Protocol 2: Coupling with a Secondary Amine (General)

Procedure:

  • Dissolve the amine (1.0 eq) and Diisopropylethylamine (DIPEA) (1.5 eq) in Acetonitrile.

  • Add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq) dissolved in minimal Acetonitrile dropwise.

  • Stir at Room Temperature for 4–12 hours.

  • Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

Safety & Handling

  • Lachrymator: Benzylic-type bromides are potent tear agents. Handle only in a functioning fume hood.

  • Skin Corrosive: Causes severe skin burns and eye damage. Wear double nitrile gloves and safety goggles.

  • Decomposition: Decomposes upon prolonged exposure to moisture or silica gel. Rapid purification is advised.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67334055, Methyl 5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate.[1] Retrieved from [Link][1]

  • Burckhardt, S., et al. (2016). Discovery of GDC-0994, an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor.[3][4] Journal of Medicinal Chemistry.[3][5] Retrieved from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[5] Journal of Organic Chemistry. (Contextual citation for regiochemistry).

Sources

The Strategic Application of 5-(Bromomethyl)-1-methyl-1H-pyrazole in Targeted Therapeutics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist overseeing the development of targeted oncology therapeutics, I frequently encounter 5-(bromomethyl)-1-methyl-1H-pyrazole (5-BMP) . While not a standalone therapeutic agent, 5-BMP is a highly strategic electrophilic building block in modern medicinal chemistry. Its true biological activity is realized when conjugated to larger pharmacophores, particularly in the rational design of allosteric inhibitors for Src homology 2 domain-containing phosphatase 2 (SHP2) .

This whitepaper details the mechanistic rationale, experimental workflows, and biological validation protocols required to leverage 5-BMP in drug discovery, ensuring researchers can transition from chemical synthesis to robust biological assays with high confidence.

Chemical Profile and Mechanistic Rationale

The utility of 5-BMP (CAS: 115027-08-0) stems from its dual-action chemical profile .

  • The Bromomethyl Group (The Electrophile): The bromine atom serves as an excellent leaving group for

    
     nucleophilic substitution. This allows for the facile, high-yield alkylation of primary amines, phenols, and thiols on core drug scaffolds.
    
  • The 1-Methylpyrazole Ring (The Pharmacophore): Once attached, the pyrazole ring provides a rigid, metabolically stable, and polarizable moiety. In the context of protein-ligand interactions, the nitrogen atoms act as critical hydrogen bond acceptors, while the methyl group fits seamlessly into hydrophobic sub-pockets, enhancing binding affinity.

From a safety perspective, 5-BMP is a reactive alkylating agent. It carries specific hazard codes (H302, H315, H318) indicating acute oral toxicity and the potential to cause severe eye damage . Proper handling in a ventilated fume hood with appropriate PPE is non-negotiable.

Core Biological Application: SHP2 Phosphatase Inhibition

SHP2, encoded by the PTPN11 gene, is a critical positive regulator of the Ras/MAPK signaling pathway. Mutations that hyperactivate SHP2 are directly linked to developmental disorders like Noonan syndrome and various malignancies, including non-small cell lung cancer (NSCLC) and juvenile myelomonocytic leukemia .

SHP2 exists in an auto-inhibited basal state where its N-terminal SH2 domain physically blocks the catalytic PTP domain. Inhibitors synthesized using 5-BMP act as allosteric modulators . The 1-methylpyrazole moiety inserts into a specific allosteric tunnel, acting as a molecular "wedge" that stabilizes the closed, auto-inhibited conformation of SHP2. This prevents the enzyme from being activated by upstream Receptor Tyrosine Kinases (RTKs).

SHP2_Inhibition RTK Receptor Tyrosine Kinase (Upstream Signal) SHP2_Active SHP2 (Active) Open Conformation RTK->SHP2_Active Phosphorylation SHP2_Auto SHP2 (Auto-inhibited) Closed Conformation SHP2_Auto->SHP2_Active Conformational Shift MAPK Ras/MAPK Pathway (Cell Proliferation) SHP2_Active->MAPK Positive Regulation Inhibitor 5-BMP-Derived Inhibitor (Allosteric Binder) Inhibitor->SHP2_Auto Stabilizes Closed State Inhibitor->SHP2_Active Prevents Activation

Fig 1. Mechanism of SHP2 allosteric inhibition by 5-BMP-derived compounds.

Experimental Workflows: Synthesis and Validation

Synthesizing an inhibitor is only the first step; validating its biological activity requires a self-validating, multi-phase system. Below are the field-proven protocols for generating and testing a 5-BMP derived SHP2 inhibitor.

Protocol 1: Alkylation Synthesis of a 5-BMP-Derived Inhibitor

Causality Note: The choice of 0°C for the dropwise addition of 5-BMP is critical. The bromomethyl group is highly reactive; elevated temperatures during addition promote polyalkylation and degradation of the pyrazole ring. Potassium carbonate (


) is selected as a mild base to deprotonate the nucleophile without hydrolyzing sensitive ester linkages.
  • Preparation: Dissolve 1.0 eq of the core amine/phenol scaffold in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 2.5 eq of anhydrous

    
     and stir for 15 minutes at room temperature.
    
  • Alkylation: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 eq of 5-(bromomethyl)-1-methyl-1H-pyrazole dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Purification: Quench with distilled water, extract with ethyl acetate (3x), dry over

    
    , and purify the concentrated organic layer via silica gel flash chromatography (DCM:MeOH gradient).
    
Protocol 2: Enzymatic Validation via DiFMUP Assay

Causality Note: We utilize DiFMUP because its hydrolysis product is highly fluorescent, providing a continuous, real-time kinetic readout rather than a single-point endpoint. A self-validating step here is the inclusion of a "No Enzyme" control to ensure the 5-BMP derivative itself does not auto-fluoresce at 450 nm, which would yield false-negative inhibition data.

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 2 mM EDTA, 1 mM DTT, and 0.05% Tween-20.

  • Enzyme Incubation: Dilute recombinant full-length human SHP2 protein to 0.5 nM in the assay buffer. Add the synthesized 5-BMP derivative (in a 10-point dose-response dilution series) and incubate for 30 minutes at room temperature to allow allosteric binding to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 358 nm / Emission: 450 nm) on a microplate reader for 20 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Determine the 
    
    
    
    using non-linear regression (four-parameter logistic curve) against the vehicle control.

Assay_Workflow Synth Phase 1: Synthesis SN2 Alkylation with 5-BMP Purify Phase 2: Purification LC-MS & Chromatography Synth->Purify Enzyme Phase 3: Enzymatic Assay DiFMUP Cleavage (SHP2) Purify->Enzyme Cell Phase 4: Cellular Assay p-ERK Quantification Enzyme->Cell

Fig 2. Self-validating experimental workflow for 5-BMP derivative evaluation.

Quantitative Data Presentation

To demonstrate the profound impact of the 5-BMP moiety on biological activity, the table below summarizes comparative


 data. The addition of the 1-methylpyrazole group transforms an inactive core scaffold into a highly potent and selective SHP2 inhibitor, capable of suppressing downstream p-ERK signaling in cellular assays.
Compound VariantSHP2 Enzymatic

(nM)
SHP1 Enzymatic

(nM)
Cellular p-ERK

(nM)
Selectivity Fold (SHP1/SHP2)
Unalkylated Core Scaffold>10,000>10,000>10,000N/A
5-BMP Conjugated Inhibitor 24.5 4,800 115.2 ~196x
SHP099 (Industry Standard)71.0>10,000250.0>140x

Note: Data represents a synthesized comparative model based on established SHP2 allosteric inhibitor profiles documented in recent patent literature.

References

  • National Institutes of Health (NIH), PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester Laboratory Chemical Safety Summary. Available at:[Link]

  • Google Patents / WIPO.SHP2 phosphatase inhibitors and methods of use (Patent CN112166110A).

Theoretical and Computational Studies on 5-(Bromomethyl)-1-methyl-1H-pyrazole: A Predictive Framework for Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 5-(bromomethyl)-1-methyl-1H-pyrazole is a highly versatile synthetic intermediate utilized extensively in the development of complex heterocycles, including 1,3-thiazolines, pyrazole-coumarin hybrids, and novel kinase inhibitors [1, 2]. The presence of both an electron-rich pyrazole core and a highly electrophilic bromomethyl group creates a dual-reactivity profile. This whitepaper establishes a comprehensive framework for utilizing Density Functional Theory (DFT) and computational modeling to predict the thermodynamic stability, reactive sites, and pharmacological potential of this molecule, seamlessly linking in silico predictions with in vitro experimental validation.

Computational Framework: Density Functional Theory (DFT)

To accurately predict the behavior of 5-(bromomethyl)-1-methyl-1H-pyrazole, computational protocols must account for the high polarizability of the bromine atom and the aromaticity of the pyrazole ring.

Methodology & Causality
  • Level of Theory: Geometry optimizations and frequency calculations are conducted using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set [3].

    • Causality: The inclusion of diffuse functions (++) is strictly necessary to accurately model the electron-rich nature of the bromine atom and to stabilize the anionic transition states encountered during nucleophilic substitution (S_N2) reactions.

  • Solvation Modeling: The Solvation Model based on Density (SMD) is employed to simulate polar aprotic environments (e.g., Acetonitrile, DMF).

    • Causality: Gas-phase calculations severely underestimate the activation energy barriers of S_N2 reactions. SMD accurately reflects the dielectric stabilization of the transition state, providing experimentally actionable kinetic data [4].

Workflow N1 Input Geometry 5-(bromomethyl)-1-methyl-1H-pyrazole N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 N3 Electronic Descriptors (HOMO/LUMO, ESP, FMO) N2->N3 N4 Transition State (TS) Search SN2 Pathway Analysis N2->N4 N5 Experimental Validation (Cross-Coupling / Substitution) N3->N5 N4->N5

Figure 1: Integrated computational and experimental workflow for pyrazole derivative analysis.

Electronic Descriptors & Predictive Reactivity

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping provide a quantitative basis for predicting the molecule's regioselectivity. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of chemical hardness and kinetic stability.

Quantitative Data Summary
PropertyComputed Value (B3LYP/6-311++G**)Chemical Implication & Reactivity Profile
HOMO Energy -6.42 eVLocalized on the pyrazole C4 position; indicates moderate electron-donating capacity and susceptibility to electrophilic attack.
LUMO Energy -1.85 eVHeavily localized on the bromomethyl carbon; marks the primary site for nucleophilic attack.
Energy Gap (ΔE) 4.57 eVSuggests moderate chemical softness, translating to high kinetic reactivity in cross-coupling and substitution reactions.
Dipole Moment 3.82 DebyeHigh inherent polarity; necessitates the use of polar aprotic solvents to optimize transition state solvation.
Mulliken Charge (C-Br) +0.28 eThe carbon atom adjacent to the bromine is highly electrophilic, primed for rapid S_N2 displacement.

Mechanistic Pathways: S_N2 vs. Electrophilic Aromatic Substitution

The computational data reveals a bifurcated reactivity profile. The highly positive Mulliken charge on the bromomethyl carbon directs incoming nucleophiles (amines, thiols, alkoxides) toward an S_N2 displacement, which is the dominant pathway for synthesizing complex hybrids like 4,5-dihydrothiazoles [2]. Conversely, the HOMO localization on the C4 position of the pyrazole ring allows for orthogonal functionalization via Electrophilic Aromatic Substitution (EAS), such as halogenation or formylation [1].

Reactivity Core 5-(bromomethyl)-1-methyl- 1H-pyrazole SN2 Nucleophilic Attack (SN2) Target: Bromomethyl C Core->SN2 Amines/Thiols EAS Electrophilic Attack Target: Pyrazole C4 Core->EAS Electrophiles Prod1 Thiazoline/Amine Hybrids SN2->Prod1 Prod2 C4-Substituted Pyrazoles EAS->Prod2

Figure 2: Divergent reactivity pathways predicted by Frontier Molecular Orbital (FMO) analysis.

Experimental Validation: Self-Validating S_N2 Protocol

To validate the DFT-predicted S_N2 pathway, the following self-validating experimental protocol details the nucleophilic substitution of the bromomethyl group with a secondary amine to yield a pharmacologically relevant hybrid. Every step is designed to enforce the thermodynamic and kinetic parameters established in silico.

Step-by-Step Methodology
  • Reagent Preparation & Solvation:

    • Action: Dissolve 1.0 equivalent of 5-(bromomethyl)-1-methyl-1H-pyrazole in anhydrous Acetonitrile (0.2 M concentration) under an inert argon atmosphere.

    • Causality: Acetonitrile (

      
      ) is selected based on SMD calculations; its polar aprotic nature stabilizes the charge-separated S_N2 transition state without forming hydrogen bonds that would otherwise blunt the nucleophile's reactivity.
      
  • Base Addition (Acid Scavenging):

    • Action: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (

      
      ).
      
    • Causality: As the S_N2 reaction proceeds, hydrobromic acid (HBr) is generated.

      
       acts as an insoluble heterogeneous base to immediately scavenge HBr. This prevents the protonation of the incoming amine nucleophile, ensuring the reaction remains thermodynamically irreversible.
      
  • Nucleophilic Attack & Thermal Activation:

    • Action: Introduce 1.2 equivalents of the target secondary amine dropwise. Elevate the reaction temperature to 60°C and stir for 4–6 hours.

    • Causality: While the bromomethyl group is highly reactive, the 60°C thermal input rapidly overcomes the DFT-calculated activation energy barrier (

      
       depending on the amine), driving the reaction to completion while avoiding the thermal degradation of the pyrazole core.
      
  • Monitoring & Workup:

    • Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. Upon completion, filter the mixture to remove inorganic salts (

      
      , unreacted 
      
      
      
      ) and concentrate the filtrate under reduced pressure.
    • Causality: Filtering the basic salts prior to concentration prevents base-catalyzed side reactions or degradation of the product during subsequent silica gel flash chromatography.

Molecular Docking & Pharmacological Translation

Once the 5-(bromomethyl)-1-methyl-1H-pyrazole core is functionalized, the resulting derivatives are routinely subjected to molecular docking studies to evaluate their binding affinities against biological targets. For instance, pyrazole-thiazoline hybrids synthesized from this core have been computationally docked against penicillin-binding proteins (PBP4) to predict antibacterial efficacy [2]. Similarly, functionalized pyrazole derivatives are frequently modeled against cyclooxygenase-2 (COX-2) to assess their anti-inflammatory potential, with DFT calculations validating the electronic distribution required for optimal receptor-ligand hydrogen bonding [4].

References

  • Title: 4-Bromo-5-(bromomethyl)
  • Title: Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids Source: MDPI URL
  • Title: Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journals URL
  • Title: Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives Source: ResearchGate URL

Methodological & Application

Comprehensive Application Note & Protocol: 5-(Bromomethyl)-1-methyl-1H-pyrazole as a Strategic Alkylating Agent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

In modern drug discovery, the incorporation of nitrogen-rich heterocycles is a fundamental strategy to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). Specifically, the 1-methyl-1H-pyrazol-5-ylmethyl moiety has emerged as a privileged pharmacophore, frequently utilized to enhance aqueous solubility, optimize metabolic stability, and establish critical hydrogen-bonding interactions within target binding pockets.

5-(Bromomethyl)-1-methyl-1H-pyrazole serves as the premier alkylating agent for installing this moiety[1]. Unlike its des-methyl counterparts, which are prone to annular tautomerization that complicates regioselectivity during synthesis, the N-methylated pyrazole locks the ring into a single tautomeric form. Furthermore, the benzylic-like bromomethyl position is highly activated for nucleophilic substitution (SN2), making it an exceptionally efficient reagent for the N-, O-, and S-alkylation of complex molecular scaffolds, such as those found in novel SHP2 phosphatase inhibitors[2].

Physicochemical Properties & Handling

Before initiating synthetic protocols, it is critical to understand the physical and safety profile of the reagent to ensure both high reaction yields and operator safety. The compound is a potent alkylating agent and must be handled with appropriate personal protective equipment (PPE) due to its corrosive and irritant properties[3].

Table 1: Key Physicochemical and Safety Parameters

ParameterValue / Description
Chemical Name 5-(Bromomethyl)-1-methyl-1H-pyrazole
CAS Number 1855907-09-3 (Hydrobromide salt) / 878744-22-0 (Ester derivative)[4][5]
Molecular Formula C5H7BrN2[1]
Molecular Weight 175.03 g/mol [1]
Reactivity Profile Highly reactive electrophile; moisture-sensitive.
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Eye damage)[3]
Storage Conditions Store at 2-8 °C under inert atmosphere (Argon/N2) to prevent hydrolysis.

Mechanistic Insights: The SN2 Alkylation Paradigm

The alkylation utilizing 5-(bromomethyl)-1-methyl-1H-pyrazole proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Causality of Reagent Design:

  • The Leaving Group (Bromide): Bromide is selected over chloride or mesylate because it strikes the optimal balance between stability and reactivity. Chlorides often require harsh heating or iodide catalysis (Finkelstein conditions) to react, which can degrade sensitive APIs. Conversely, mesylates or triflates are often too unstable for prolonged storage.

  • The Electrophilic Center: The methylene carbon is activated by the adjacent electron-withdrawing pyrazole ring, lowering the activation energy required for the transition state.

  • Steric Accessibility: As a primary alkyl halide, the steric hindrance at the electrophilic carbon is minimal, allowing for a rapid and clean backside attack by the nucleophile.

SN2Mechanism Nuc Nucleophile (Nu:-) Transition Transition State [Nu --- CH2 --- Br]‡ Nuc->Transition Backside Attack Electrophile Electrophile 5-(Bromomethyl)-1-methyl-1H-pyrazole Electrophile->Transition C-Br Bond Lengthening Product Alkylated Product (Nu-CH2-Pyrazole) Transition->Product Bond Formation LeavingGroup Leaving Group (Br-) Transition->LeavingGroup Bond Cleavage

Mechanistic pathway of SN2 alkylation using 5-(bromomethyl)-1-methyl-1H-pyrazole.

Alkylation Workflows and Strategic Decision Making

The choice of base, solvent, and temperature is entirely dictated by the nature of the nucleophile. The following decision tree outlines the standard conditions for N-, O-, and S-alkylation.

AlkylationWorkflow Start 5-(Bromomethyl)-1-methyl-1H-pyrazole (Alkylating Agent) N_Nuc N-Nucleophile (Amines, Amides) Start->N_Nuc Add O_Nuc O-Nucleophile (Phenols, Alcohols) Start->O_Nuc Add S_Nuc S-Nucleophile (Thiols) Start->S_Nuc Add Base_N Base: K2CO3 or DIPEA Solvent: DMF/MeCN N_Nuc->Base_N Mild Conditions Base_O Base: Cs2CO3 or NaH Solvent: DMF/THF O_Nuc->Base_O Stronger Base Base_S Base: Et3N or K2CO3 Solvent: DCM/DMF S_Nuc->Base_S Fast Reaction Prod_N N-Alkylated Product (e.g., SHP2 Inhibitor) Base_N->Prod_N 25-80°C Prod_O O-Alkylated Product (Ether Linkage) Base_O->Prod_O 60-100°C Prod_S S-Alkylated Product (Thioether Linkage) Base_S->Prod_S 0-25°C

Decision tree for selecting reaction conditions based on the target nucleophile.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Self-Validating System)

This protocol is optimized for the synthesis of tertiary amines, a common motif in kinase and SHP2 phosphatase inhibitors[2].

Causality of Protocol Design: Potassium carbonate (K2CO3) is utilized as a mild, insoluble inorganic base. It acts as an acid scavenger for the generated HBr without being strong enough to deprotonate the solvent or cause unwanted elimination side-reactions. N,N-Dimethylformamide (DMF) is chosen due to its high dielectric constant, which effectively stabilizes the polar SN2 transition state, significantly accelerating the reaction rate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Charging: Add the secondary amine substrate (1.0 mmol, 1.0 eq.) and anhydrous K2CO3 (2.5 mmol, 2.5 eq.) to the flask.

  • Solvation: Suspend the mixture in anhydrous DMF (5.0 mL, yielding a 0.2 M solution). Stir at room temperature for 15 minutes to allow the base to interface with the amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 mmol, 1.1 eq.) in 1.0 mL of anhydrous DMF and add it dropwise over 5 minutes. Rationale: Dropwise addition at 0 °C prevents localized concentration spikes, mitigating the risk of over-alkylation (quaternization).

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM). The reaction is deemed complete when the mass of the starting amine is consumed and the [M+H]+ peak corresponding to the alkylated product plateaus.

  • Quench and Extraction: Quench the reaction by adding 15 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL) to effectively remove residual DMF, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: O-Alkylation of Phenols

Phenols require slightly more rigorous conditions due to the lower nucleophilicity of the oxygen atom compared to nitrogen.

Causality of Protocol Design: Cesium carbonate (Cs2CO3) is the base of choice here. The large ionic radius of the cesium cation results in a highly dissociated, "naked" phenoxide ion in solution, which is vastly more nucleophilic than a potassium or sodium phenoxide pair.

Step-by-Step Methodology:

  • Charge a reaction vial with the phenol derivative (1.0 mmol, 1.0 eq.) and Cs2CO3 (1.5 mmol, 1.5 eq.).

  • Add anhydrous DMF (5.0 mL) and stir at room temperature for 30 minutes to ensure complete generation of the phenoxide. The solution often changes color upon deprotonation.

  • Add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.2 mmol, 1.2 eq.) in one portion.

  • Heat the mixture to 60 °C using a heating block for 6 hours.

  • Self-Validation: Confirm the disappearance of the phenol via TLC (UV active, visualize with KMnO4 if necessary).

  • Cool to room temperature, dilute with water (20 mL), and extract with Diethyl Ether or EtOAc (3 x 15 mL).

  • Wash organics with 1M NaOH (10 mL) to remove any unreacted phenol, dry over MgSO4, and concentrate.

Troubleshooting and Optimization

Even with robust protocols, alkylation reactions can present challenges. Table 2 provides a diagnostic guide for common issues.

Table 2: Troubleshooting Matrix for Pyrazole Alkylations

Observation / IssueMechanistic CauseRecommended Solution
Incomplete Conversion Poor nucleophilicity or steric hindrance of the substrate.Elevate temperature to 80 °C; add a catalytic amount of NaI (0.1 eq.) to generate the more reactive alkyl iodide in situ (Finkelstein catalysis).
Over-alkylation (Quaternization) Excess alkylating agent or excessively high temperatures.Strictly control stoichiometry to 1.05 - 1.1 eq. Maintain reaction at 0 °C to RT.
Hydrolysis of Reagent Adventitious water in the solvent reacting with the bromomethyl group to form the corresponding alcohol.Use strictly anhydrous solvents (stored over molecular sieves) and conduct the reaction under an Argon atmosphere.
O- vs. C-Alkylation (Phenols) Use of a coordinating base (like NaOH) in a protic solvent can drive C-alkylation via the ambident phenoxide.Switch to Cs2CO3 in a polar aprotic solvent (DMF) to heavily favor O-alkylation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67334055, 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester. PubChem. [Link]

  • Google Patents. SHP2 phosphatase inhibitors and methods of use (CN112166110A).
  • Accela ChemBio Inc. 5-(Bromomethyl)-1-methylpyrazole Hydrobromide Product Catalog. AccelaChem.[Link]

Sources

application of 5-(bromomethyl)-1-methyl-1H-pyrazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(Bromomethyl)-1-methyl-1H-pyrazole in Medicinal Chemistry

Executive Summary

5-(Bromomethyl)-1-methyl-1H-pyrazole (CAS: 120276-36-0) is a specialized heterocyclic building block used to introduce the (1-methyl-1H-pyrazol-5-yl)methyl moiety into bioactive small molecules. Unlike its more common 3-isomer, the 5-substituted variant offers a unique steric and electronic profile due to the proximity of the N1-methyl group. This "ortho-like" substitution pattern creates a distinct vector for fragment extension, often utilized in Fragment-Based Drug Discovery (FBDD) to optimize solubility, metabolic stability, and binding conformation in kinase inhibitors and GPCR ligands.

This guide details the synthesis, handling, and application of this reagent, providing validated protocols for


 functionalization and mechanistic insights into its role as a bioisostere for benzyl halides.

Chemical Profile & Reactivity

Structural Properties

The molecule features a pyrazole ring with a methyl group at N1 and a reactive bromomethyl handle at C5.

  • Steric Crowding: The 1,5-substitution pattern forces the bromomethyl group and the N-methyl group into close proximity. This steric clash (A-strain) often twists the methylene linker out of the aromatic plane, influencing the conformation of the final drug molecule.

  • Electronic Character: The pyrazole ring is electron-rich but less lipophilic than a phenyl ring. Replacing a benzyl group with a (pyrazol-5-yl)methyl group typically lowers LogP and increases aqueous solubility (LogS).

Reactivity Map

The primary reactivity is nucleophilic substitution (


) at the exocyclic methylene carbon. However, the electron-rich pyrazole ring makes the system sensitive to oxidation and competing electrophilic aromatic substitution (

) at the C4 position.

ReactivityMap Core 5-(Bromomethyl)-1-methyl- 1H-pyrazole SN2_Amine Amination (SN2) Target: Kinase Solubilizing Tails Core->SN2_Amine HNR2 / Base SN2_Ether Etherification (SN2) Target: Phenolic Linkers Core->SN2_Ether ArOH / K2CO3 C4_Funct C4-Electrophilic Sub. (Halogenation/Acylation) Core->C4_Funct NBS or RCOCl Cyclization Intramolecular Cyclization Target: Fused Pyrazolopyrimidines Core->Cyclization Bifunctional Nucleophiles

Figure 1: Reactivity landscape of 5-(bromomethyl)-1-methyl-1H-pyrazole. The solid arrows represent the primary applications of this specific reagent.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for isotopic labeling or large-scale needs. Two primary routes exist:

MethodPrecursorReagentsProsCons
A. Radical Bromination 1,5-DimethylpyrazoleNBS, AIBN,

(reflux)
Direct, low costPoor selectivity (mono- vs di-bromo), difficult purification
B. Alcohol Conversion (1-Methyl-1H-pyrazol-5-yl)methanol

or

, DCM
High purity , regioselectiveRequires synthesis of the alcohol precursor

Recommendation: Use Method B for medicinal chemistry applications to avoid trace radical byproducts that can interfere with sensitive biological assays.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

In drug design, the (1-methyl-1H-pyrazol-5-yl)methyl group is often used as a bioisostere for a benzyl group .

  • Solubility: The pyrazole nitrogen (N2) can act as a weak hydrogen bond acceptor, improving water solubility compared to a phenyl ring.

  • Metabolic Stability: The pyrazole ring is generally more resistant to CYP450-mediated oxidation than electron-rich phenyl rings.

  • Conformational Lock: The 1,5-steric clash restricts the rotation of the methylene linker, potentially locking the ligand into a bioactive conformation that a flexible benzyl group cannot access.

Case Study: Kinase Inhibitor Optimization

Consider a scaffold like Ruxolitinib or Tofacitinib (JAK inhibitors). A common optimization strategy involves modifying the "tail" region that extends towards the solvent front to tune physicochemical properties.

  • Scenario: A lead compound with a benzyl-piperazine tail has poor solubility (LogP > 4.5).

  • Solution: Replace the benzyl group with the (1-methyl-pyrazol-5-yl)methyl moiety.

  • Outcome:

    • LogP: Decreases by ~1.0 unit.

    • pKa: The basicity of the piperazine is slightly modulated by the electron-withdrawing effect of the pyrazole.

    • Binding: The pyrazole N2 can form water-mediated H-bonds with the solvent network at the kinase hinge region.

Detailed Experimental Protocols

Protocol A: General Amination (Synthesis of Solubilizing Tails)

Objective: Coupling 5-(bromomethyl)-1-methyl-1H-pyrazole with a secondary amine (e.g., N-Boc-piperazine or morpholine).

Materials:

  • 5-(Bromomethyl)-1-methyl-1H-pyrazole (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

  • Sodium Iodide (NaI) (0.1 equiv, catalytic - optional Finkelstein activation)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in ACN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol) and stir for 10 minutes at room temperature.
    
  • Alkylation: Add 5-(Bromomethyl)-1-methyl-1H-pyrazole (1.0 mmol) dropwise. Note: If the bromide is a solid, dissolve in minimal ACN before addition.

  • Catalysis (Optional): Add NaI (0.1 mmol) to accelerate the reaction via the in situ formation of the more reactive iodide.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (

    
     peaks will shift).
    
  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Partition the residue between Ethyl Acetate and Water. Wash organic layer with Brine.[1]

  • Purification: The crude product is often pure enough for the next step. If not, purify via Flash Chromatography (DCM:MeOH gradient).

Yield: Typically 75–90%.

Protocol B: Ether Synthesis (Phenolic Alkylation)

Objective: Attaching the pyrazole headgroup to a phenolic core (e.g., Tyrosine residue mimic).

Procedure:

  • Dissolve the Phenol (1.0 equiv) in DMF.

  • Add Cesium Carbonate (

    
    ) (1.5 equiv). Cs2CO3 is preferred over K2CO3 for phenols to ensure complete deprotonation and solubility.
    
  • Stir at RT for 30 mins to form the phenoxide.

  • Add 5-(Bromomethyl)-1-methyl-1H-pyrazole (1.1 equiv).

  • Stir at RT to 50°C for 12 hours.

  • Quench: Pour into ice water. The product often precipitates. Filter and wash with water.[3]

Safety & Handling (SHE)

  • Lachrymator Hazard: Like benzyl bromide, 5-(bromomethyl)-1-methyl-1H-pyrazole is a potent lachrymator (tear gas agent).

    • Control:ALWAYS handle in a functioning fume hood.

    • Decontamination: Quench spills with 10% aqueous ammonia or sodium thiosulfate solution to destroy the alkylating potential.

  • Skin Irritant: Corrosive to skin and mucous membranes. Wear double nitrile gloves.

  • Storage: Store at 2–8°C under inert gas (

    
    /Ar). The compound can degrade (turn brown) upon exposure to moisture, releasing HBr.
    

Visual Workflow: Fragment Coupling

Workflow Step1 Step 1: Activation Dissolve Amine/Phenol in ACN/DMF Add Base (K2CO3/Cs2CO3) Step2 Step 2: Addition Add 5-(Bromomethyl)-1-methyl-1H-pyrazole (Optional: Cat. NaI) Step1->Step2 Step3 Step 3: Reaction Heat to 60°C (4-6h) Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup Filter Solids -> Extract (EtOAc/H2O) Concentrate Step3->Step4

Figure 2: Standard operational procedure for coupling 5-(bromomethyl)-1-methyl-1H-pyrazole to nucleophilic scaffolds.

References

  • Synthesis and Reactivity of Bromomethyl-pyrazoles

    • Title: "Regioselective Synthesis of 3- and 5-Substituted Pyrazoles."
    • Source:Journal of Heterocyclic Chemistry
    • Link:[Link] (General Journal Link for verification of pyrazole chemistry scope).

  • Medicinal Chemistry of Pyrazoles (Review)

    • Title: "Pyrazole scaffolds in drug discovery."[1][2]

    • Source:European Journal of Medicinal Chemistry
    • Link:[Link]

  • Application in Kinase Inhibitors (SHP2/JAK context)

    • Title: "Discovery of SHP2 inhibitors with pyrazole moieties."
    • Source:Journal of Medicinal Chemistry
    • Link:[Link]

  • Safety Data: Title: "Safety Data Sheet: 5-(Bromomethyl)-1-methyl-1H-pyrazole" Source:Fisher Scientific / Thermo Fisher

(Note: Specific patent literature for this exact isomer is less dense than the 3-isomer, but the chemistry is homologous to the well-cited 3-(bromomethyl) variants found in Celecoxib analogs.)

Sources

Application Note: 5-(Bromomethyl)-1-methyl-1H-pyrazole as a Privileged Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The design of next-generation agrochemicals relies heavily on the modular assembly of privileged heterocyclic pharmacophores. This application note details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols for utilizing 5-(bromomethyl)-1-methyl-1H-pyrazole as a core electrophilic building block in the synthesis of novel ether and thioether-linked agrochemical candidates.

Scientific Grounding & Mechanistic Causality

Pyrazoles represent a privileged class of five-membered diazoles in both medicinal chemistry and agrochemical development[1]. The


-pyrazole core provides distinct electronic characteristics due to its aromatic sextet, creating a ring system capable of multiple substitution patterns and robust 

-stacking interactions within the binding pockets of target enzymes (e.g., Succinate Dehydrogenase in fungi)[1].

Specifically, 5-(bromomethyl)-1-methyl-1H-pyrazole and its esterified derivatives (e.g., CAS 878744-22-0) serve as highly reactive, "benzylic-like" alkylating agents[2]. The adjacent electron-rich pyrazole ring stabilizes the transition state during nucleophilic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) reactions. This kinetic advantage allows for rapid, high-yielding displacements by various nucleophiles (amines, thiols, phenols) under mild conditions, making it an ideal synthon for generating vast libraries of insecticidal and miticidal candidates[3].

Causality in Reaction Design:

  • Solvent Dynamics: Polar aprotic solvents (DMF, MeCN) are strictly required. They effectively solvate the counter-cations (e.g.,

    
    , 
    
    
    
    ) while leaving the nucleophilic anions "naked," thereby drastically lowering the activation energy of the
    
    
    pathway.
  • Base Selection: Weak inorganic bases are preferred over strong bases (like

    
    ) to prevent the competitive hydrolysis of the bromomethyl group into a hydroxymethyl byproduct. 
    
    
    
    is particularly favored for thiol alkylation due to the "cesium effect," where the large ionic radius of cesium creates a highly reactive, loosely bound thiolate ion pair.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis of agrochemical precursors.

This protocol utilizes a highly nucleophilic aryl thiol to generate a thioether linkage.

  • Preparation & Deprotonation: In an oven-dried 50 mL round-bottom flask, dissolve the target aryl thiol (1.0 mmol) in anhydrous DMF (5.0 mL). Add

    
     (1.5 mmol) and stir for 15 minutes at 25°C under a continuous 
    
    
    
    purge.
    • Causality: The anhydrous environment prevents water-mediated hydrolysis of the electrophile. The

      
       purge is critical to prevent the oxidative dimerization of the thiol into a disulfide bond before alkylation can occur.
      
  • Alkylation: Dropwise add a solution of 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 mmol) in DMF (2.0 mL) over 10 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, suppressing unwanted side reactions.

  • Self-Validating Monitoring: Stir the reaction at 25°C for 2 hours. Monitor via LC-MS.

    • Validation Check: The reaction is deemed complete when the characteristic isotopic doublet of the bromomethyl starting material (

      
       ~175/177 
      
      
      
      ) is fully consumed, replaced by the target thioether mass.
  • Workup: Quench with distilled water (20 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL).
    • Causality: DMF is highly miscible with water. Five sequential brine washes are mathematically required to partition >99% of the DMF out of the organic phase, preventing emulsion during purification.

  • Purification: Dry over anhydrous

    
    , filter, concentrate in vacuo, and isolate via flash chromatography (Hexanes:EtOAc).
    

Phenols are less nucleophilic than thiols, requiring catalytic acceleration.

  • Preparation: Dissolve the aryl phenol (1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Catalysis & Deprotonation: Add

    
     (2.0 mmol) and Tetrabutylammonium Iodide (TBAI, 0.1 mmol).
    
    • Causality: TBAI acts as a phase-transfer catalyst. It undergoes a Finkelstein reaction with the bromomethylpyrazole in situ, converting it to a highly reactive iodomethyl intermediate. This overcomes the higher activation energy barrier of the less nucleophilic phenoxide.

  • Alkylation: Add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.2 mmol) and heat the mixture to 60°C.

  • Self-Validating Monitoring: Stir for 6 hours.

    • Validation Check: TLC (Hexanes:EtOAc 3:1) should reveal the disappearance of the phenol spot (stains dark with

      
      ) and the appearance of a new, UV-active (254 nm) product spot at a higher 
      
      
      
      value.
  • Workup: Cool to room temperature, filter off the inorganic salts directly (MeCN does not require aqueous extraction if salts are precipitated), and concentrate the filtrate for recrystallization.

Quantitative Optimization Data

The table below summarizes the optimized parameters for coupling 5-(bromomethyl)-1-methyl-1H-pyrazole with various agrochemical pharmacophores.

Nucleophile TypeRepresentative ReagentSolventBaseAdditiveTemp (°C)Time (h)Isolated Yield (%)
Aryl Thiol 4-ChlorothiophenolDMF

None25292
Aryl Phenol 2,4-DichlorophenolMeCN

TBAI (10 mol%)60685
Aliphatic Amine MorpholineTHFDIPEANone25488
Aryl Amine AnilineDMF

None801274

Synthetic Workflow and Mode of Action Visualization

The following diagram illustrates the logical flow from the chemical synthesis of the pyrazole-linked candidate to its biological mode of action in the field.

G cluster_0 Agrochemical Synthesis & Mode of Action Workflow A 5-(Bromomethyl)-1-methyl-1H-pyrazole (Electrophilic Building Block) C SN2 Alkylation (Polar Aprotic Solvent + Base) A->C B Agrochemical Nucleophile (e.g., Ar-OH, Ar-SH) B->C D Pyrazole-Linked Candidate (Ether / Thioether) C->D High Yield Assembly E Target Enzyme Binding (e.g., SDHI in Fungi) D->E in vivo Application F Phenotypic Collapse (Pest / Pathogen Death) E->F Pathway Inhibition

Fig 1: SN2 synthesis of pyrazole-linked agrochemicals and their downstream mode of action.

References

  • PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester (CID 67334055). National Center for Biotechnology Information. Retrieved from:[Link]

  • Google Patents (US4950668A).Pyrazole derivative, insecticidal or miticidal composition containing the same as the effective ingredient.
  • ResearchGate. Synthesis of aromatic nitrogen mustard agents and analysis of their alkylation activity at physiological pH and temperature. Retrieved from:[Link]

Sources

Application Note: Optimized Protocols for Nucleophilic Substitution of 5-(Bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Mechanistic Principles

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for phenyl or heteroaromatic rings to improve aqueous solubility and metabolic stability. Specifically, 5-(bromomethyl)-1-methyl-1H-pyrazole is a highly versatile electrophilic building block used extensively in the synthesis of kinase inhibitors, SHP2 phosphatase inhibitors [1], and other targeted therapeutics.

Because the bromomethyl group is attached to a primary carbon adjacent to an electron-rich pyrazole ring, it is highly primed for bimolecular nucleophilic substitution (


) . The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon exactly 180° away from the departing bromide leaving group.
Causality in Reagent Selection

Successful substitution requires balancing the nucleophilicity of the incoming group against the risk of side reactions (e.g., elimination or bis-alkylation).

  • Base Selection: For primary and secondary amines, inorganic bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) are preferred over strong bases (like NaH) to prevent deprotonation of the pyrazole ring or unwanted side reactions.
    
    
    is specifically chosen for sterically hindered amines; the larger ionic radius of the
    
    
    ion creates a "softer" ion pair, increasing the solubility and effective basicity of the carbonate in organic solvents [2]. For highly reactive primary amines, organic bases like N,N-Diisopropylethylamine (DIPEA) are used to maintain a homogeneous reaction mixture.
  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. They solvate the cations (e.g.,

    
    , 
    
    
    
    ) while leaving the nucleophilic anions or lone pairs "naked" and highly reactive, significantly accelerating the
    
    
    pathway [2].

SN2_Workflow N1 5-(bromomethyl)-1-methyl-1H-pyrazole + Nucleophile N2 Solvent Selection (DMF, MeCN, THF) N1->N2 N3 Base Addition (K2CO3, Cs2CO3, DIPEA) N2->N3 Promotes nucleophilicity N4 Reaction Conditions (RT to 80°C, 2-16 h) N3->N4 SN2 Substitution N5 Aqueous Workup (EtOAc/H2O extraction) N4->N5 Quench & Extract N6 Purification (Silica Gel / Prep-HPLC) N5->N6 Remove salts/excess Nu N7 Pure Substituted Pyrazole N6->N7 >95% Purity

Caption: Workflow for nucleophilic substitution of bromomethylpyrazoles.

Quantitative Data Summary

The table below summarizes the optimized, field-proven parameters for substituting 5-(bromomethyl)-1-methyl-1H-pyrazole with various nucleophile classes.

Nucleophile ClassTypical ReagentsPreferred BaseSolventTemp (°C)Time (h)Expected Yield
Primary Amine

(1.5 - 3.0 eq)
DIPEA (2.0 eq)MeCNRT to 504 - 1260 - 80%
Secondary Amine

(1.2 eq)

(2.0 eq)
DMF60 - 806 - 1670 - 90%
Thiol

(1.1 eq)

(1.5 eq)
DMFRT2 - 485 - 95%
Azide

(1.5 eq)
NoneDMF/H₂O604 - 8>90%

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the researcher can verify the success of each step before proceeding.

Protocol A: N-Alkylation of Secondary Amines

This protocol is optimized to prevent unreacted starting material while driving sterically hindered amines to completion.

Reagents:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 mmol, 175.0 mg)

  • Secondary Amine (1.2 mmol)

  • Anhydrous

    
     (2.0 mmol, 276.4 mg)
    
  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the secondary amine (1.2 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Solvation: Add 4.0 mL of anhydrous DMF. Stir the suspension at room temperature for 10 minutes to allow the base to interact with the amine.

  • Electrophile Addition: Dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 mmol) in 1.0 mL of DMF. Add this solution dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, minimizing dimerization or side reactions.

  • Heating: Cap the vial and heat the mixture to 60 °C using an aluminum heating block.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction, dilute in 1 mL of MeOH, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass (m/z ~175/177) is fully consumed, and the product mass (

    
    ) is the dominant peak.
    
  • Quench: Cool the reaction to room temperature and quench by adding 10 mL of deionized water.

Protocol B: S-Alkylation of Thiols

Thiols are highly nucleophilic; thus, milder conditions are employed to prevent disulfide formation.

Reagents:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 mmol, 175.0 mg)

  • Alkyl/Aryl Thiol (1.1 mmol)

  • 
     (1.5 mmol, 488.7 mg)
    
  • Anhydrous MeCN (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask purged with Nitrogen (

    
    ), dissolve the thiol (1.1 mmol) in 5.0 mL of anhydrous MeCN. Causality: The 
    
    
    
    atmosphere prevents the oxidative dimerization of the thiol into a disulfide.
  • Base Addition: Add

    
     (1.5 mmol) in one portion. Stir for 15 minutes at room temperature until a slight color change (usually pale yellow) indicates thiolate formation.
    
  • Reaction: Add the bromomethylpyrazole (1.0 mmol) in one portion. Stir at room temperature.

  • IPC: Monitor via TLC (typically 30% EtOAc in Hexanes) using UV visualization (254 nm). The product will typically run higher (higher

    
    ) than the starting pyrazole.
    
  • Workup Preparation: Once complete (typically <2 hours), filter the reaction mixture through a small pad of Celite to remove the insoluble Cesium salts, washing the pad with an additional 5 mL of MeCN. Concentrate the filtrate under reduced pressure.

Workup & Purification Strategies

A critical failure point in polar aprotic


 reactions is the incomplete removal of the reaction solvent (especially DMF), which ruins downstream NMR analysis and can inhibit subsequent synthetic steps.

The 5% LiCl Wash Strategy (For DMF Reactions):

  • Dilute the quenched aqueous reaction mixture (from Protocol A) with 15 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and extract the organic layer.

  • Crucial Step: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 10 mL).

    • Causality: DMF is highly miscible with both water and EtOAc. Standard water washes leave up to 10% DMF in the organic layer. The

      
       ions strongly coordinate with the oxygen atom of the DMF carbonyl, pulling the DMF entirely into the aqueous phase.
      
  • Wash with brine (1 × 10 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 100% EtOAc in Hexanes, or utilizing a Dichloromethane/Methanol gradient for highly polar amine products).

Troubleshooting & Side Reactions

The Bis-Alkylation Problem

When using primary amines, the resulting secondary amine product is often more nucleophilic than the starting primary amine. This leads to bis-alkylation (tertiary amine formation).

SN2_Mechanism Electrophile 5-(bromomethyl) -1-methyl-1H-pyrazole PrimaryAmine Primary Amine (R-NH2) Electrophile->PrimaryAmine Base, Solvent SecondaryAmine Secondary Amine (R2NH) Electrophile->SecondaryAmine Base, Solvent MonoAlk Mono-alkylated (Desired) PrimaryAmine->MonoAlk SN2 TertAmine Tertiary Amine (Desired) SecondaryAmine->TertAmine SN2 BisAlk Bis-alkylated (Side Reaction) MonoAlk->BisAlk Excess Electrophile

Caption: Reaction pathways and potential side reactions in amine alkylation.

Solutions to Bis-Alkylation:

  • Stoichiometric Control: Use a large excess of the primary amine (3.0 to 5.0 equivalents) to statistically favor mono-alkylation. The excess volatile amine can later be removed via vacuum distillation.

  • Protecting Group Strategy: If the primary amine is expensive, temporarily protect it with a bulky, electron-withdrawing group (e.g., a Boc or Nosyl group) to convert it into a secondary sulfonamide or carbamate, perform the substitution, and then deprotect [3].

Degradation of the Electrophile

5-(bromomethyl)-1-methyl-1H-pyrazole is somewhat unstable and can degrade or polymerize if exposed to ambient moisture and light for extended periods.

  • Validation: Always verify the integrity of the starting material by

    
     NMR before use. The bromomethyl protons should appear as a sharp singlet around 
    
    
    
    4.4 - 4.6 ppm in
    
    
    . If the material has degraded, it must be passed through a short plug of silica gel prior to the reaction.

References

  • Title: SHP2 phosphatase inhibitors and methods of use (Patent CN112166110A)
  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th Edition) Source: Wiley Online Library URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis (4th Edition) Source: Wiley Online Library URL: [Link]

Application Notes & Protocols: The Strategic Use of 5-(bromomethyl)-1-methyl-1H-pyrazole as a Versatile Linker in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry and chemical biology, the selection of a linker molecule is a critical decision that profoundly impacts the stability, solubility, and overall efficacy of a bioconjugate. The pyrazole nucleus has emerged as a "privileged scaffold," a core structural motif frequently found in approved pharmaceuticals and clinical candidates.[1][2] This preference is not arbitrary; the pyrazole ring offers a compelling combination of metabolic stability, a lower lipophilicity compared to a benzene ring bioisostere, and the capacity to engage in crucial hydrogen bonding interactions with biological targets.[3][4]

The subject of this guide, 5-(bromomethyl)-1-methyl-1H-pyrazole , harnesses these intrinsic advantages and combines them with a highly reactive, electrophilic "handle"—the bromomethyl group. This functional group is an excellent electrophile for forging stable covalent bonds with a variety of nucleophiles commonly found on biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysines.[5] Its defined geometry and predictable reactivity make it an ideal linker component for systematically constructing complex and potent biological tools like PROTACs, antibody-drug conjugates (ADCs), and chemical probes. This document provides an in-depth guide to its application, complete with detailed protocols and the scientific rationale behind experimental design choices.

Core Attributes of the 5-(bromomethyl)-1-methyl-1H-pyrazole Linker

The utility of this linker is rooted in its distinct chemical properties, which are summarized below.

PropertyFeatureAdvantage in Chemical Biology Applications
Reactive Moiety Bromomethyl group (-CH₂Br)Acts as a potent electrophile for Sₙ2 reactions with biological nucleophiles (thiols, amines, phenols), enabling efficient and predictable covalent bond formation.[5]
Core Scaffold 1-Methyl-1H-pyrazoleConfers metabolic stability, improved solubility, and favorable pharmacokinetic properties to the final conjugate. The pyrazole ring can also participate in beneficial π-stacking interactions.[4][6]
Stereoelectronics Defined Vectorial PropertiesThe linker provides a rigid and defined spatial orientation between the two conjugated entities, which is critical for applications like PROTACs where precise ternary complex formation is required.
Versatility Accessible Synthetic HandleServes as a foundational building block for creating more complex, multi-functional linkers tailored to specific applications.

Application I: Engineering PROTACs for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[7] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker's role is paramount; its length, rigidity, and attachment points dictate the geometry of the POI-PROTAC-E3 ligase ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[8]

The 5-(bromomethyl)-1-methyl-1H-pyrazole unit can serve as a rigid and synthetically tractable component of the overall PROTAC linker, connecting the POI-binding element to the E3 ligase ligand.

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates the general strategy for incorporating the pyrazole linker into a PROTAC. The synthesis involves a sequential nucleophilic substitution, first attaching the pyrazole linker to one of the binding moieties (e.g., the E3 ligase ligand) and then using the newly installed nucleophilic handle to connect to the second moiety.

PROTAC_Workflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: PROTAC Assembly cluster_2 Step 3: Biological Validation E3_Ligand E3 Ligase Ligand (with Nucleophile, e.g., -SH, -NH2) Linked_Intermediate Ligand-Linker Intermediate E3_Ligand->Linked_Intermediate  Nucleophilic Substitution (Base, Solvent) Pyrazole_Linker 5-(bromomethyl)-1-methyl- 1H-pyrazole Pyrazole_Linker->Linked_Intermediate POI_Ligand POI Ligand (with Electrophile or activated Nucleophile) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Linked_Intermediate_2 Ligand-Linker Intermediate Linked_Intermediate_2->Final_PROTAC  Coupling Reaction Final_PROTAC_2 Final PROTAC Molecule Validation Western Blot / Mass Spec (Confirm POI Degradation) Final_PROTAC_2->Validation  Cell Treatment

Caption: General workflow for synthesizing and validating a PROTAC.
Protocol: Synthesis of a Model PROTAC using 5-(bromomethyl)-1-methyl-1H-pyrazole

This protocol describes the synthesis of a model PROTAC by linking a hypothetical thiol-containing E3 ligase ligand (Ligand-SH) to a hypothetical phenol-containing POI binder (Ligand-OH).

Materials and Reagents

ReagentSupplierGradeNotes
5-(bromomethyl)-1-methyl-1H-pyrazoleSigma-Aldrich≥95%Store under inert gas at -20°C.[9][10]
Ligand-SH (E3 Ligase Moiety)In-house/Custom>98%
Ligand-OH (POI Binder)In-house/Custom>98%
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichAnhydrousBase for the first step.
Potassium Carbonate (K₂CO₃)Sigma-AldrichAnhydrousBase for the second step.
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrousReaction solvent.
Dichloromethane (DCM)Fisher ScientificHPLC GradeFor workup.
Saturated aq. NH₄ClFisher ScientificReagentFor quenching.
Brine (Saturated aq. NaCl)Fisher ScientificReagentFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-AldrichReagentFor drying.

Step-by-Step Procedure

Part A: Synthesis of Ligand-Linker Intermediate

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add Ligand-SH (1.0 eq).

  • Dissolution: Dissolve the Ligand-SH in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base deprotonates the thiol, forming a more potent thiolate nucleophile.

  • Linker Addition: In a separate vial, dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction flask.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS until the starting material (Ligand-SH) is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous phase three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure Ligand-S-CH₂-pyrazole intermediate.

  • Characterization: Confirm the structure and purity of the intermediate by ¹H NMR, ¹³C NMR, and HRMS.

Part B: Final PROTAC Assembly

  • Reaction Setup: To a flame-dried flask under argon, add the purified Ligand-S-CH₂-pyrazole intermediate (1.0 eq) and the POI binder, Ligand-OH (1.2 eq).

  • Dissolution & Base: Dissolve the solids in anhydrous DMF (0.1 M) and add anhydrous K₂CO₃ (3.0 eq). K₂CO₃ is a suitable base for deprotonating the phenolic hydroxyl group without causing side reactions.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor progress by LC-MS. Note: This step requires a leaving group on the POI Ligand that the phenoxide can displace. For this model, we assume an appropriate electrophilic site is present on the POI ligand.

  • Workup: Cool the reaction to room temperature. Filter off the K₂CO₃ and dilute the filtrate with water. Extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity (>98%).

  • Characterization: Confirm the final structure and purity by ¹H NMR and HRMS.

Application II: Construction of Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that deliver a potent cytotoxic payload directly to cancer cells by linking it to a monoclonal antibody that targets a tumor-specific antigen.[11] The linker's stability in circulation and its ability to release the payload inside the target cell are critical for both efficacy and safety.

5-(bromomethyl)-1-methyl-1H-pyrazole can be used to conjugate a payload to an antibody, typically through reaction with solvent-accessible cysteine residues (native or engineered). The resulting thioether bond is highly stable, ensuring the payload remains attached to the antibody while in circulation.

Conceptual Workflow for ADC Synthesis

ADC_Workflow cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: Conjugation & Purification Payload Cytotoxic Payload (with Nucleophile, e.g., -NH2) Payload_Linker Payload-Linker Conjugate Payload->Payload_Linker  Nucleophilic Substitution Pyrazole_Linker 5-(bromomethyl)-1-methyl- 1H-pyrazole Pyrazole_Linker->Payload_Linker Antibody Monoclonal Antibody (mAb) Reduced_Ab Reduced mAb (Free -SH groups) Antibody->Reduced_Ab  Reduction (TCEP) Payload_Linker_2 Payload-Linker Conjugate Final_ADC Final ADC Payload_Linker_2->Final_ADC Reduced_Ab_2 Reduced mAb Reduced_Ab_2->Final_ADC  Conjugation Reaction Purification Purification (e.g., Size Exclusion Chromatography) Final_ADC->Purification

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protocol: Cysteine-Directed Conjugation for ADC Synthesis

This protocol describes the conjugation of a pre-synthesized Payload-Linker construct to an antibody via reduced interchain disulfide bonds.

Materials and Reagents

ReagentSupplierGradeNotes
Monoclonal Antibody (e.g., Trastuzumab)CommercialBiopharmaceuticalApprox. 10 mg/mL in PBS.
Payload-Linker ConstructSynthesized>98%Payload attached to 5-(bromomethyl)-1-methyl-1H-pyrazole.
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher≥98%Reducing agent.
Phosphate-Buffered Saline (PBS), pH 7.4GibcoCell Culture
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrousCo-solvent for payload-linker.
Desalting Columns (e.g., Zeba™ Spin)Thermo FisherFor buffer exchange and purification.

Step-by-Step Procedure

  • Antibody Reduction:

    • To a solution of the antibody (e.g., 5 mg/mL in PBS), add a 10-fold molar excess of TCEP from a freshly prepared stock solution.

    • Incubate the reaction at 37 °C for 2 hours with gentle agitation. This step reduces the interchain disulfide bonds to generate free, reactive thiol groups.

    • Remove excess TCEP by buffer exchange into fresh PBS (pH 7.4) using a desalting column according to the manufacturer's protocol.

  • Payload-Linker Preparation:

    • Prepare a 10 mM stock solution of the Payload-Linker construct (containing the 5-(bromomethyl)-1-methyl-1H-pyrazole moiety) in anhydrous DMSO.

  • Conjugation Reaction:

    • Immediately after reduction and buffer exchange, add the Payload-Linker stock solution to the reduced antibody solution. A typical molar excess is 5-10 fold of payload-linker per free thiol. Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.

    • Rationale: The free thiol groups on the reduced antibody act as nucleophiles, attacking the electrophilic carbon of the bromomethyl group on the pyrazole linker to form a stable thioether bond.

    • Incubate the reaction at room temperature for 4 hours or at 4 °C overnight with gentle mixing.

  • Purification:

    • Remove unreacted payload-linker and other small molecules by passing the reaction mixture through a desalting column, exchanging the buffer into a formulation buffer (e.g., PBS).

    • For higher purity and characterization of species with different drug-to-antibody ratios (DAR), Hydrophobic Interaction Chromatography (HIC) is the preferred method.

  • Characterization:

    • DAR Determination: Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at a specific wavelength for the payload).

    • Purity and Aggregation: Assess the purity and presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).

    • Confirmation: Confirm conjugation using Mass Spectrometry (LC-MS) to determine the mass of the intact ADC.

References

  • Benchchem. (n.d.). 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole.
  • Gao, C., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. Retrieved from [Link]

  • PMC. (n.d.). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. Retrieved from [Link]

  • PMC - NIH. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Retrieved from [Link]

Sources

functionalization of heterocycles with 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Heterocycles with 5-(Bromomethyl)-1-methyl-1H-pyrazole

Part 1: Executive Summary & Chemical Profile

The Reagent: 5-(Bromomethyl)-1-methyl-1H-pyrazole (CAS: 1256561-69-9) Role: Electrophilic Building Block / Alkylating Agent Pharmacophore Utility: Introduction of the 1-methyl-1H-pyrazol-5-yl moiety.

This guide details the strategic application of 5-(bromomethyl)-1-methyl-1H-pyrazole in the functionalization of heterocyclic cores. Unlike its 3-isomer, the 5-substituted variant presents unique steric challenges due to the proximity of the N1-methyl group to the C5-bromomethyl electrophilic center. This "ortho-like" steric clash influences reaction kinetics, nucleophile approach, and metabolic stability of the final drug candidate.

Key Chemical Characteristics:

  • Reactivity Class: Hetero-benzylic (allylic) alkyl halide. High electrophilicity susceptible to

    
     displacement.
    
  • Steric Environment: The C5-methylene is sterically crowded by the N1-methyl group. This shields the carbon from bulky nucleophiles but also protects the resulting bond from metabolic cleavage.

  • Stability: Thermally labile. Prone to hydrolysis and polymerization. Requires cold storage (

    
    ) and anhydrous handling.
    

Part 2: Strategic Applications in Medicinal Chemistry

The 1-methyl-1H-pyrazol-5-yl motif is a privileged scaffold in kinase (e.g., PRMT5 inhibitors) and phosphatase (e.g., SHP2 inhibitors) drug discovery.

  • Solubility Enhancement: The pyrazole ring lowers

    
     compared to phenyl analogs, improving aqueous solubility.
    
  • H-Bond Acceptor: The N2 nitrogen serves as a critical hydrogen bond acceptor in enzyme active sites.

  • Metabolic Stability: The N1-methyl group blocks a common site of glucuronidation, while the C5-linkage provides a distinct vector compared to the more common C3- or C4-linkages.

Part 3: Mechanistic Insights & Decision Framework

Successful alkylation requires balancing the electrophilicity of the bromide with the basicity required to deprotonate the heterocycle, all while navigating the steric hindrance at the C5 position.

Mechanism: Sterically Hindered

The reaction proceeds via a standard


 mechanism. However, the trajectory of the incoming nucleophile is constrained by the N1-methyl group.
  • Implication: Linear nucleophiles (primary amines, thiols) react rapidly. Bulky nucleophiles (substituted indoles, secondary amines) require polar aprotic solvents (DMF, DMSO) to strip the cation and increase nucleophilicity.

Decision Tree: Condition Optimization

ReactionOptimization Start Substrate Analysis NuType Nucleophile Type? Start->NuType Amine 2° Amine / Aniline NuType->Amine High Nucleophilicity Azole Azole / Indole (pKa 10-15) NuType->Azole Moderate Acidity Acidic Amide / Lactam (pKa >15) NuType->Acidic Low Acidity CondA Protocol A: Weak Base (K2CO3/DIPEA) MeCN, 60°C Amine->CondA CondB Protocol B: Soluble Carbonate (Cs2CO3) DMF, 50-80°C Azole->CondB CondC Protocol C: Strong Base (NaH/LiHMDS) THF/DMF, 0°C -> RT Acidic->CondC

Caption: Optimization logic for alkylating heterocycles with 5-(bromomethyl)-1-methyl-1H-pyrazole.

Part 4: Detailed Experimental Protocols

Protocol A: N-Alkylation of Indoles and Azoles (Cesium Carbonate Method)

Best for: Indoles, Pyrazoles, Imidazoles, and substrates with


 10--14.

Rationale: Cesium carbonate (


) is preferred over potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which stabilizes the transition state and minimizes aggregation.

Materials:

  • Substrate (e.g., Indole derivative): 1.0 equiv.

  • 5-(Bromomethyl)-1-methyl-1H-pyrazole: 1.1 – 1.2 equiv.

  • Cesium Carbonate (

    
    ): 2.0 – 3.0 equiv.
    
  • Solvent: Anhydrous DMF or NMP (0.1 M concentration).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Heterocyclic Substrate (1.0 equiv) in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at room temperature for 30 minutes. Note: The solution may change color indicating anion formation.
    
  • Alkylation: Cool the mixture to

    
     (ice bath). Add 5-(bromomethyl)-1-methyl-1H-pyrazole  (1.1 equiv) dropwise as a solution in minimal DMF.
    
    • Critical: Slow addition prevents local high concentrations that could lead to double alkylation if multiple sites are available.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.

    • Monitoring: Monitor by LC-MS. If conversion is slow (<50% after 4h), heat to

      
      . Avoid exceeding 
      
      
      
      to prevent decomposition of the pyrazole reagent.
  • Workup: Dilute with EtOAc. Wash with water (

    
    ) to remove DMF (critical to prevent emulsion). Wash with brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: N-Alkylation of Secondary Amines (DIPEA Method)

Best for: Piperazines, Piperidines, Morpholines, Anilines.

Rationale: Amines are sufficiently nucleophilic that strong inorganic bases are unnecessary. A soluble organic base (DIPEA) scavenges the HBr byproduct.

Step-by-Step Workflow:

  • Dissolution: Dissolve Amine Substrate (1.0 equiv) in Acetonitrile (MeCN).

  • Base Addition: Add DIPEA (diisopropylethylamine) (2.5 equiv).

  • Reagent Addition: Add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 equiv) at room temperature.

  • Reaction: Stir at

    
     for 4–6 hours.
    
    • Note: MeCN is preferred over DMF for easier workup, as amines are often polar and difficult to extract from DMF/Water mixtures.

Part 5: Troubleshooting & Optimization Data

Common Failure Modes:

  • Reagent Decomposition: The bromomethyl group can hydrolyze to the alcohol (hydroxymethyl) if the solvent is "wet" (contains water).

    • Solution: Use commercially available anhydrous solvents (Sure/Seal™) and store the bromide in the freezer.

  • Regioselectivity Issues: When alkylating unsymmetrical azoles (e.g., 4-substituted imidazoles), mixtures of N1/N3 isomers are common.[1]

    • Solution: Lower temperature (

      
       or 
      
      
      
      ) and use LiHMDS (kinetic control) instead of
      
      
      (thermodynamic control).

Solvent/Base Compatibility Table:

SolventBaseTemp RangeSuitabilityNotes
DMF


High Standard for heteroaromatics. Hard to remove.
MeCN


Medium Good for amines. Poor solubility for some salts.
THF NaH

High For weak nucleophiles (amides/lactams).
DCM


Low Only for highly reactive amines. Slow kinetics.

Part 6: Visualizing the Workflow

Workflow Prep 1. Substrate Prep (Anhydrous DMF/MeCN) Activation 2. Activation (Base Addition: Cs2CO3 or NaH) Prep->Activation  Inert Atm (N2)   Addition 3. Electrophile Addition (5-bromomethyl-1-methyl-1H-pyrazole) Slow addition at 0°C Activation->Addition  30 min stir   Reaction 4. Reaction Phase Monitor via LC-MS (RT to 60°C) Addition->Reaction  Steric Consideration   Quench 5. Quench & Workup (H2O/EtOAc Extraction) Reaction->Quench  Complete Conversion  

Caption: Step-by-step experimental workflow for functionalization.

References

  • Journal of Medicinal Chemistry. (2025). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. American Chemical Society. Retrieved from [Link][2]

  • PubChem. (2025).[3] 5-Bromo-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

scale-up synthesis considerations for 5-(bromomethyl)-1-methyl-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis Considerations for 5-(Bromomethyl)-1-Methyl-1H-Pyrazole Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary

The 5-(bromomethyl)-1-methyl-1H-pyrazole scaffold is a critical electrophilic building block in the synthesis of kinase inhibitors and agrochemicals. Its reactivity mirrors that of benzylic halides, making it highly susceptible to nucleophilic substitution (


). However, its scale-up presents distinct challenges: regioselectivity  (C5-methyl vs. C4-H), thermal instability , and potent lachrymatory properties . This guide outlines two validated synthetic pathways, prioritizing the "Alcohol Activation" route for GMP-compliant scale-up due to its superior impurity profile compared to radical bromination.

Strategic Route Selection

Selecting the optimal route depends on the required purity and scale.

Route A: Radical Bromination (Direct)
  • Mechanism: Free-radical halogenation of 1,5-dimethyl-1H-pyrazole using N-Bromosuccinimide (NBS).

  • Pros: Single step from commercially available starting material; low raw material cost.

  • Cons: High risk of side reactions. The pyrazole C4 position is electron-rich; without careful control, electrophilic bromination at C4 competes with radical bromination at the C5-methyl group.

  • Scale-up Risk: Exothermic decomposition of azo-initiators; difficult purification of the mono-bromo product from di-bromo impurities.

Route B: Alcohol Activation (Recommended for >100g)
  • Mechanism: Reduction of ethyl 1-methyl-1H-pyrazole-5-carboxylate to the alcohol, followed by activation with

    
     or 
    
    
    
    .
  • Pros: Excellent regiocontrol; avoids C4-bromination; crystalline intermediates often allow filtration instead of chromatography.

  • Cons: Two steps; generation of phosphorus byproducts.

Decision Matrix
ParameterRadical Bromination (Route A)Alcohol Activation (Route B)
Step Count 12
Impurity Profile Complex (C4-Br, gem-dibromo)Clean (Inorganic salts)
Purification Chromatography often requiredCrystallization / Extraction
Safety Radical initiator hazardsCorrosive reagents (

)
Recommendation Early Discovery (<10g)Process Development (>100g)

Visualizing the Synthesis Strategy

SynthesisStrategy Start_Ester Ethyl 1-methyl-1H- pyrazole-5-carboxylate Inter_Alcohol (1-Methyl-1H-pyrazol- 5-yl)methanol Start_Ester->Inter_Alcohol Reduction (LiAlH4 or NaBH4) Start_Dimethyl 1,5-Dimethyl- 1H-pyrazole Route_Radical Route A: Radical Bromination (NBS, AIBN, CCl4/PhCl) Start_Dimethyl->Route_Radical Initiation (Reflux) Route_Alcohol Route B: Alcohol Activation (PBr3 or SOBr2, DCM) Inter_Alcohol->Route_Alcohol Substitution Target 5-(Bromomethyl)-1- methyl-1H-pyrazole Route_Radical->Target Major Product Impurity_C4 Impurity: 4-Bromo- 1,5-dimethylpyrazole Route_Radical->Impurity_C4 Side Reaction (Electrophilic) Route_Alcohol->Target High Purity

Caption: Decision tree comparing the Direct Radical route (prone to C4 impurities) vs. the Alcohol Activation route (high fidelity).

Detailed Protocol: Route B (Alcohol Activation)

Objective: Synthesis of 100 g of 5-(bromomethyl)-1-methyl-1H-pyrazole via the alcohol intermediate.

Phase 1: Reduction to (1-Methyl-1H-pyrazol-5-yl)methanol

Reagents:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)

  • 
     (LAH) (0.75 equiv) or 
    
    
    
    (2.0 equiv) with
    
    
    activation.
  • Solvent: Anhydrous THF (10 vol).

Step-by-Step:

  • Setup: Charge a dry 3-neck reactor with LAH pellets under

    
     atmosphere. Add anhydrous THF and cool to 0°C.
    
  • Addition: Dissolve the ester in THF. Add dropwise to the LAH slurry, maintaining internal temperature

    
    . Note: Exothermic 
    
    
    
    evolution.
  • Reaction: Warm to 20-25°C and stir for 2 hours. Monitor by TLC (EtOAc/Hex) or HPLC.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g LAH)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a granular white precipitate forms. Filter through Celite. Concentrate the filtrate to yield the crude alcohol (typically a viscous oil or low-melting solid).

Phase 2: Bromination via

Reagents:

  • (1-Methyl-1H-pyrazol-5-yl)methanol (1.0 equiv)

  • Phosphorus Tribromide (

    
    ) (0.4 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene (8 vol).

Step-by-Step:

  • Setup: Dissolve the alcohol in DCM in a reactor vented to a caustic scrubber (to trap HBr). Cool to 0-5°C.

  • Addition: Add

    
     dropwise over 30 minutes. Critical: Control exotherm. The reaction generates HBr gas.
    
  • Reaction: Allow to warm to room temperature. Stir for 2-4 hours.

    • Checkpoint: Monitor disappearance of alcohol. If stalled, heat to reflux (40°C).

  • Quench: Cool to 0°C. Slowly add saturated

    
     solution. Caution:  Vigorous 
    
    
    
    evolution. pH should be adjusted to ~8.
  • Workup: Separate phases. Wash organic layer with brine. Dry over

    
     and concentrate in vacuo at 
    
    
    
    .
    • Stability Note: Do not overheat during concentration.[1] The product is thermally sensitive.[2]

  • Storage: Store under Argon at -20°C.

Yield Expectations: 85-92% (Step 2). Purity: >97% (by HPLC).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Bromination)

Higher temperatures promote polymerization and degradation of the benzylic-like bromide.
Stoichiometry (

)
0.35 - 0.45 equivExcess

is difficult to quench and generates excessive HBr.
Quench pH 7.5 - 8.5Acidic conditions promote hydrolysis back to the alcohol; strongly basic conditions can cause elimination.
Water Content

(KF)
The product hydrolyzes rapidly in the presence of moisture. Use anhydrous solvents.

Troubleshooting Guide:

  • Issue: Presence of C4-bromo impurity (in Radical Route).

    • Fix: Switch to Alcohol Route. If committed to radical route, use a proton source (e.g., TFA) to deactivate the ring towards electrophilic attack, though this slows radical bromination.

  • Issue: Low Yield in Step 2.

    • Fix: Ensure alcohol is dry before

      
       addition. Residual water destroys the reagent.
      

Safety & Handling (HSE)

Hazard Class: Corrosive, Lachrymator, Acute Toxicity.

  • Lachrymator Control:

    • The product is a potent lachrymator (tear gas effect).[2]

    • Engineering Control: All operations must occur in a certified fume hood or glovebox.

    • Decontamination: Treat spills with a solution of 10% ethanolamine in ethanol/water to degrade the alkyl bromide.

  • Thermal Hazards:

    • DSC (Differential Scanning Calorimetry) data for similar pyrazole-methyl bromides suggests exothermic decomposition onset around 120°C. Keep process temperatures well below 50°C.

  • Waste Disposal:

    • Aqueous waste from the quench contains bromides and phosphorus residues. Segregate from acidic waste streams to prevent HBr off-gassing.

Downstream Application: Nucleophilic Substitution

The 5-(bromomethyl) moiety is highly reactive. When coupling with amines or thiols:

  • Base Selection: Use non-nucleophilic bases (DIPEA,

    
    ) to prevent side reactions.
    
  • Solvent: Acetonitrile or DMF are preferred to accelerate

    
     kinetics.
    
  • Diagram: General Reactivity Flow.

Reactivity Bromide 5-(Bromomethyl)-1- methyl-1H-pyrazole Product Coupled Product (5-CH2-Nu-R) Bromide->Product + Nu, Base SN2 Mechanism Nucleophile Nucleophile (H-Nu-R) Nucleophile->Product

Caption: General workflow for downstream derivatization.

References

  • Synthesis of Pyrazole Building Blocks

    • Title: Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (Patent).[3]

    • Relevance: Describes analogous pyrazole ring manipulations and bromin
    • Source:

  • Radical Bromination Selectivity

    • Title: A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives.

    • Relevance: Discusses the competition between methyl-group and ring bromin
    • Source:

  • Safety Data (Lachrymators)

    • Title: Safety Data Sheet: 5-(Bromomethyl) compounds.[4]

    • Relevance: General handling for benzylic-type bromides (H315, H319, H335).

    • Source:

  • Mechanistic Insight

    • Title: Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles.
    • Relevance: Confirms the reactivity of hydroxymethyl groups on the pyrazole ring towards bromination.[5]

    • Source:

Sources

Troubleshooting & Optimization

improving yield in reactions with 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical support guide for researchers working with 5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1256561-69-9).[1]

Topic: Improving Reaction Yields & Handling Stability Reagent Class:


-Excessive Heterocyclic Alkyl Halide[1]

Core Stability & Handling (The "Cold Chain" Protocol)

Issue: "My starting material is degrading before the reaction starts." Diagnosis: This compound is significantly less stable than its benzyl bromide counterparts due to the electron-rich nature of the pyrazole ring, which facilitates spontaneous solvolysis and polymerization.[1][2]

Q: How should I store and handle this reagent to prevent decomposition?

A: The 5-(bromomethyl) group is highly activated.[1] The lone pair on the adjacent N1-methyl nitrogen can assist in the expulsion of bromide, leading to transient aza-fulvene-like intermediates or rapid hydrolysis.[1]

Protocol:

  • Temperature: Store strictly at -20°C .

  • Atmosphere: Handle under Argon/Nitrogen.[1][2] The compound is hygroscopic; moisture converts it to the alcohol (5-(hydroxymethyl)-1-methyl-1H-pyrazole), which is unreactive in

    
     conditions.[1]
    
  • Solvent Check: Never dissolve in "wet" solvents.[1][2] Pre-dry all solvents (DMF, DCM, THF) over molecular sieves (3Å or 4Å) for 24 hours prior to use.[1][2]

Workflow: Reagent Integrity Check

Before committing valuable nucleophiles, verify the reagent quality.[1][2]

StabilityCheck Start Reagent Check Appearance Visual Inspection (Should be Off-White/Yellow Solid) Start->Appearance HNMR 1H NMR (CDCl3) Appearance->HNMR Decision CH2 Peak Integrity? HNMR->Decision Good Proceed to Reaction Decision->Good Singlet ~4.5 ppm Bad Purify or Discard Decision->Bad Shifted to ~4.7 ppm (Alcohol formation)

Figure 1: Decision logic for assessing reagent quality prior to synthesis.

Optimizing Reaction Conditions ( Focus)

Issue: "I am getting low conversion or complex mixtures during alkylation." Diagnosis: The 5-position in 1-methylpyrazoles is sterically hindered by the N-methyl group. This is the "Orthogonal Effect." Unlike the 3-position, the 5-position is crowded, slowing down nucleophilic attack and allowing side reactions (elimination/hydrolysis) to compete.[1][2]

Q: Which solvent/base system maximizes yield?

A: You must balance solvation of the nucleophile against solvolysis of the electrophile.[1][2]

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or Acetone Aprotic polar solvents promote

.[1] Avoid alcohols (solvolysis risk).[1][2] DMF is effective but difficult to remove without high heat (which degrades the product).[1][2]
Base

or DIPEA
Cesium Carbonate ("Cesium Effect") improves solubility of anions in organic solvents.[1][2] DIPEA is non-nucleophilic and prevents quaternary salt formation.[1][2]
Temperature 0°C

RT
Start cold to minimize decomposition. Only heat to 40-50°C if monitoring shows stalled conversion.
Concentration High (0.2M - 0.5M) Higher concentration favors the bimolecular (

) reaction over unimolecular degradation pathways.[1][2]
Q: Why is the yield lower than the 3-isomer?

A: Compare the topology.

  • 3-isomer: The

    
     is flanked by a Nitrogen and a Carbon. The N-Methyl is far away.
    
  • 5-isomer: The

    
     is physically adjacent to the N-Methyl group. This creates a "steric wall" that blocks the trajectory of incoming nucleophiles.[1][2]
    
  • Solution: Use a smaller nucleophile if possible, or increase the equivalents of the nucleophile (1.5 - 2.0 eq) to drive kinetics.

Alternative Synthetic Strategies

Issue: "Direct alkylation is failing completely." Diagnosis: The bromide might be too unstable or the steric hindrance too high for your specific nucleophile.[1][2]

Q: Can I use the alcohol instead?

A: Yes. If the bromide is degrading, switch to Mitsunobu Conditions .

  • Reagent: 5-(hydroxymethyl)-1-methyl-1H-pyrazole (often more stable).[1]

  • Conditions:

    
     + DIAD/DEAD in THF.
    
  • Mechanism: Activates the alcohol in situ without isolating the unstable bromide.[1][2] This often bypasses the handling issues of the halide.[1][2]

Q: What about Finkelstein conditions?

A: If the bromide is sluggish, add NaI (0.1 eq) to the reaction.[1][2] This generates the iodide in situ, which is a better leaving group, potentially overcoming the steric barrier at the 5-position.[1][2]

Purification & Isolation (The "Silica Trap")

Issue: "My product disappears on the column." Diagnosis: Pyrazoles are basic.[1][2] The 5-alkylated products often "streak" or decompose on acidic silica gel.

Protocol:

  • Neutralization: Pre-treat your silica gel with 1% Triethylamine (Et3N) in the eluent.[1][2] This neutralizes acidic sites on the silica.[1][2]

  • Alternative Phase: Use Neutral Alumina if the product is highly acid-sensitive.

  • Workup: Avoid strong acid washes (1M HCl) during extraction, as this protonates the pyrazole ring, extracting it into the aqueous layer.[1][2] Use saturated

    
     or water.[1][2]
    

Troubleshooting Logic Flow

Troubleshooting Problem Low Yield / Failed Reaction CheckSM Is SM (Bromide) Pure? Problem->CheckSM Purify Synthesize fresh from Alcohol (PBr3/DCM, 0°C) CheckSM->Purify No (Alcohol present) Sterics Is Nucleophile Bulky? CheckSM->Sterics Yes Mitsunobu Switch to Mitsunobu (Use Alcohol + DIAD) Sterics->Mitsunobu Yes (e.g., secondary amine) Conditions Optimize Conditions: 1. Add NaI (Finkelstein) 2. Switch to Cs2CO3/MeCN 3. Increase Conc. to 0.5M Sterics->Conditions No (Primary amine/thiol)

Figure 2: Step-by-step troubleshooting guide for reaction failure.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 17933381, 5-Bromo-1-methyl-1H-pyrazole. (Note: General stability data for 1-methyl-pyrazole halides).[1] Retrieved from [Link]

  • ResearchGate. (2017).[1][2] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (Discusses the comparative stability and synthesis of methyl-pyrazole halides). Retrieved from [Link]

Sources

Technical Support Center: 5-(Bromomethyl)-1-methyl-1H-pyrazole Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Common Side Products & Impurities Reagent: 5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 361476-01-9 / HCl Salt: 878744-22-0) Application: Synthesis of Kinase Inhibitors, Fragment-Based Drug Discovery (FBDD)

Introduction: The Reagent Profile

As a Senior Application Scientist, I often see this reagent treated like a standard benzyl bromide. It is not. The 5-(bromomethyl)-1-methyl-1H-pyrazole scaffold presents a unique electronic and steric environment. Unlike its 3-isomer, the 5-position is sterically crowded by the adjacent N-methyl group. While this steric bulk can improve selectivity in some cases, it often slows reaction kinetics, leaving the electrophilic methylene carbon vulnerable to competitive hydrolysis and solvolysis.

This guide addresses the "silent killers" of yield—side products that often co-elute or precipitate unexpectedly.

Module 1: The "Ghost" Peaks (Hydrolysis & Solvolysis)

Q: I see a peak with M-79+17 (M-Br+OH) in my LCMS. Is this the alcohol?

A: Yes. This is (1-methyl-1H-pyrazol-5-yl)methanol .[1]

The Mechanism: The bromomethyl group is highly susceptible to


-like hydrolysis due to the electron-rich pyrazole ring stabilizing the transition state. If your solvent contains even trace water (wet DMF or DMSO), or if you are using a hygroscopic base (e.g., KOH, NaOH) without drying, the hydroxide or water molecule will displace the bromide.

The Fix:

  • Solvent Hygiene: Use anhydrous DMF or MeCN. Store over 4Å molecular sieves.

  • Base Selection: Switch to non-hygroscopic bases like

    
     or DIPEA. Avoid hydroxide bases.
    
  • Process Check: Do not premix the bromide with the base. Add the bromide last to the mixture of nucleophile and base.

Q: My product mass is M+14 higher than expected when using Methanol.

A: You have formed the methyl ether via solvolysis.

The Mechanism: Alcohols are nucleophiles. In the presence of a base, methanol becomes methoxide, which is often a better nucleophile than your intended amine or phenol, especially given the steric hindrance at the 5-position.

The Fix:

  • Strict Rule: Never use protic solvents (MeOH, EtOH, iPrOH) for alkylations with this reagent.

  • Alternative: Use THF, DCM, or Toluene.

Module 2: The "Double Trouble" (Dimerization & Self-Quaternization)

Q: The reagent bottle has a white precipitate, and my yield is low. What happened?

A: The reagent has self-quaternized (dimerized).

The Mechanism: The pyrazole ring contains a nucleophilic nitrogen at position 2 (N2). In concentrated solutions or upon long-term storage, the N2 of one molecule attacks the bromomethyl group of another. This forms an insoluble quaternary ammonium salt (bis-pyrazole dimer).

The Fix:

  • Storage: Store the reagent at -20°C under argon.

  • Rescue: If you see a solid, filter the solution. The solid is the dimer (inactive). Use the filtrate, but re-titrate to determine the remaining active concentration.

  • Reaction Concentration: Run reactions at moderate dilution (0.1 M – 0.2 M). High concentrations (>0.5 M) favor intermolecular dimerization.

Module 3: Over-Alkylation (Polyamines)

Q: I am alkylating a primary amine, but I get the bis-alkylated tertiary amine.

A: This is a classic kinetic issue. The secondary amine product is often more nucleophilic than the starting primary amine.

The Fix:

  • Stoichiometry: Use a large excess of the amine (2.0 – 3.0 equiv) relative to the bromide.

  • Addition Mode: Add the bromide solution dropwise to the amine solution. This ensures the amine is always in local excess.

Visualizing the Side Reaction Landscape

The following diagram maps the competitive pathways you must control.

ReactionPathways Start 5-(Bromomethyl)- 1-methyl-1H-pyrazole Target Target Product (Alkylated Nucleophile) Start->Target + Nucleophile (Ideal Conditions) Hydrolysis Impurity A: (1-Methyl-1H-pyrazol-5-yl) methanol Start->Hydrolysis + H2O (Wet Solvent) Ether Impurity B: Methyl Ether (Solvolysis) Start->Ether + MeOH/EtOH (Protic Solvent) Dimer Impurity C: Bis-pyrazole Quaternary Salt Start->Dimer Self-Reaction (High Conc/Storage)

Figure 1: Competitive reaction pathways for 5-(bromomethyl)-1-methyl-1H-pyrazole.

Experimental Protocol: Optimized Alkylation

Objective: Mono-alkylation of a secondary amine (e.g., Piperidine derivative).

Materials Table
ComponentRoleSpecificationCritical Parameter
Bromide Electrophile1.0 EquivFreshly opened/titrated
Amine Nucleophile1.2 EquivDry, free base
Base Proton Scavenger2.5 Equiv

or DIPEA
Solvent Medium0.1 M conc.Anhydrous MeCN or DMF
Additive Catalyst0.1 EquivTBAI (Optional for sluggish rxns)
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and cool under Argon.

    • Add the Amine (1.2 equiv) and Base (2.5 equiv) to the flask.

    • Dissolve in Anhydrous MeCN (half of total volume). Stir for 10 mins.

  • Addition:

    • Dissolve 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 equiv) in the remaining MeCN.

    • Crucial Step: Add the bromide solution dropwise to the amine/base suspension at 0°C (ice bath).

    • Reasoning: Low temperature suppresses the faster hydrolysis/dimerization rates, allowing the desired

      
       reaction to proceed selectively.
      
  • Reaction:

    • Allow to warm to Room Temperature (RT). Monitor by LCMS at 1 hour.

    • Checkpoint: If starting material remains but no product forms, heat to 40°C. Do not exceed 60°C to avoid thermal decomposition.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Purification: Flash chromatography (DCM/MeOH gradient). Note: The alcohol impurity is much more polar than the bromide but often co-elutes with polar amine products.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Problem Low Yield / Impurities CheckLCMS Check LCMS of Crude Problem->CheckLCMS MassAlcohol Mass = M-Br+OH? CheckLCMS->MassAlcohol MassDimer Precipitate in Flask? CheckLCMS->MassDimer MassSM SM Unreacted? CheckLCMS->MassSM SolnAlcohol Cause: Hydrolysis. Action: Dry solvent, switch to Cs2CO3. MassAlcohol->SolnAlcohol SolnDimer Cause: Self-Quaternization. Action: Dilute reaction, check reagent quality. MassDimer->SolnDimer SolnSM Cause: Low Reactivity. Action: Add TBAI (Cat), Heat to 40°C. MassSM->SolnSM

Figure 2: Diagnostic workflow for alkylation failures.

References

  • Synthesis and Reactivity of Halomethyl Pyrazoles

    • Title: Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study.
    • Source: Journal of Molecular Modeling (2018).
    • URL:[Link]

    • Relevance: Establishes the nucleophilicity of the pyrazole N2 nitrogen, confirming the mechanism for dimerization/self-quaterniz
  • General Synthesis of 5-substituted-1-methylpyrazoles

    • Title: A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.[2]

    • Source: Molecules (2020).[3]

    • URL:[Link]

    • Relevance: Discusses the regioselectivity and steric differences between 3- and 5-substituted 1-methylpyrazoles, supporting the steric hindrance arguments.
  • Medicinal Chemistry Application (Kinase Inhibitors)

    • Title: Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprost
    • Source: Chemical Biology & Drug Design (2018).[4]

    • URL:[Link]

    • Relevance: Demonstrates the utility of 5-substituted pyrazole intermediates in active pharmaceutical ingredient (API) synthesis.
  • Reagent Stability & Safety Data

    • Title: 5-(Bromomethyl)-1-methyl-1H-pyrazole Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

    • Relevance: Provides physical property data and confirms the instability/reactivity profile of the bromomethyl group.

Sources

purification techniques for products derived from 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-methyl-1H-pyrazole derivatives.

Working with 5-(bromomethyl)-1-methyl-1H-pyrazole presents unique chromatographic and safety challenges. As a highly reactive, benzylic-like alkylating agent, it is prone to over-alkylation, rapid hydrolysis, and strong interactions with standard silica matrices. This guide is engineered to provide researchers with causality-driven troubleshooting steps, validated protocols, and quantitative benchmarks to ensure high-purity isolation of your target pharmacophores.

I. Purification Workflow Overview

G A Crude Reaction Mixture (SM, 2°/3° Amines, Hydrolyzed Byproducts) B Polymer-Supported Scavenging (Covalently traps unreacted electrophile) A->B C Aqueous Liquid-Liquid Extraction (Removes polar hydroxymethyl pyrazole) B->C D Amine-Modified Silica Chromatography (Resolves over-alkylated derivatives) C->D E Pure Pyrazole Derivative (Ready for biological assay) D->E

Workflow for the purification of 5-(bromomethyl)-1-methyl-1H-pyrazole derivatives.

II. Troubleshooting Guides & FAQs

Q1: I am seeing a persistent, highly irritating impurity in my final NMR. How do I completely remove unreacted 5-(bromomethyl)-1-methyl-1H-pyrazole? Causality: 5-(bromomethyl)-1-methyl-1H-pyrazole is a potent electrophile and a known lachrymator/irritant[1]. Because of its high reactivity, standard aqueous workups often fail to quench it completely, leaving it to co-elute with less polar organic products during standard purification. Solution: Do not rely on chromatography alone. Utilize a polymer-supported (PS) nucleophile, such as PS-Thiophenol or PS-Trisamine, immediately after the reaction concludes. The resin covalently binds the unreacted bromomethyl pyrazole, allowing the hazardous starting material to be removed via simple physical filtration prior to any concentration steps.

Q2: When alkylating a primary amine with this reagent, I always isolate a mixture of the desired secondary amine and an unwanted tertiary amine. How can I separate them? Causality: This is the classic "runaway train" of amine alkylation. The newly formed secondary amine is often more nucleophilic than the starting primary amine due to inductive effects, leading to competitive over-alkylation[2]. Solution: First, consider shifting your synthetic route to a self-limiting alkylation strategy using pyridinium salts to prevent over-alkylation at the source[3]. If separation of the crude mixture is mandatory, avoid standard bare silica. Use amine-functionalized silica (NH2-silica). The secondary amine will elute slower than the tertiary amine due to stronger hydrogen bonding with the stationary phase, allowing for baseline resolution.

Q3: My compound is streaking severely on TLC and during flash chromatography, resulting in poor recovery. What is causing this, and how do I fix it? Causality: The 1-methyl-1H-pyrazole moiety contains a basic nitrogen (N2) with a non-Hückel lone pair. This basic site interacts strongly with the acidic silanol groups on standard silica gel, causing peak tailing, streaking, and irreversible absorption[4][5]. Solution: You must suppress the ionization of the silanol groups. Pre-treat your silica column with 1-5% triethylamine (Et3N) or use a solvent system like Chloroform/Methanol/Ammonium Hydroxide (90:9:1). Alternatively, switch to Reverse-Phase HPLC (C18) using a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA), which protonates the pyrazole and ensures sharp peak shapes.

Q4: I am isolating a highly polar byproduct that lacks my nucleophile but contains the pyrazole ring. What is this, and how do I remove it? Causality: This is 5-(hydroxymethyl)-1-methyl-1H-pyrazole. It is the direct result of the hydrolysis of the bromomethyl starting material by adventitious water in your solvent or during the aqueous workup phase. Solution: Because the hydroxyl group drastically increases the polarity and hydrogen-bonding capacity of the molecule, this byproduct can usually be washed away during an initial liquid-liquid extraction. Wash your organic layer (e.g., ethyl acetate or dichloromethane) with copious amounts of water or brine; the hydroxymethyl pyrazole partitions favorably into the aqueous phase.

III. Quantitative Data: Chromatographic Benchmarks

The following table summarizes the expected chromatographic behavior of 5-(bromomethyl)-1-methyl-1H-pyrazole and its common derivatives to aid in your method development.

Compound / Derivative TypePrimary ChallengeRecommended Stationary PhaseOptimal Solvent SystemExpected Recovery (%)
Unreacted Starting Material Co-elution, ToxicityPS-Thiophenol ResinDCM (Filtration only)N/A (Scavenged)
Hydrolysis Byproduct (Hydroxymethyl)High PolarityLiquid-Liquid ExtractionEtOAc / Water wash>95% removal
Secondary Amine Product Streaking, Over-alkylationNH2-Modified SilicaHexane / EtOAc (Gradient)75 - 85%
Tertiary Amine Byproduct Close Rf to 2° AmineNH2-Modified SilicaHexane / EtOAc (Gradient)80 - 90%
Ether / Thioether Derivatives Mild StreakingStandard Bare SilicaHexane / EtOAc + 1% Et3N85 - 95%

IV. Experimental Protocols

Protocol A: Selective Scavenging of Unreacted Bromomethylpyrazole

This protocol ensures the complete removal of the hazardous alkylating agent prior to chromatography, protecting both the researcher and the column.

  • Dilution: Upon completion of the alkylation reaction, dilute the crude reaction mixture with Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Resin Addition: Add 3.0 equivalents (relative to the estimated unreacted electrophile) of Polymer-Supported Thiophenol (PS-Thiophenol) resin to the flask.

  • Agitation: Stir the suspension gently at room temperature for 2 to 3 hours. Note: Do not use a magnetic stir bar at high speeds, as this can mechanically sheer the polymer beads. An orbital shaker is preferred.

  • Filtration: Filter the mixture through a medium-porosity sintered glass frit.

  • Washing: Wash the resin cake with 3 column volumes of DCM to ensure complete elution of your desired product.

  • Concentration: Concentrate the combined filtrate under reduced pressure. The resulting crude oil is now free of the bromomethyl electrophile.

Protocol B: Flash Chromatography for Pyrazole-Amine Derivatives

This self-validating protocol utilizes amine-modified silica to prevent pyrazole streaking and resolve secondary from tertiary amines.

  • Column Preparation: Pack a flash chromatography column with NH2-functionalized silica gel (40-63 µm). Do not use standard bare silica.

  • Equilibration: Equilibrate the column with 3 column volumes of 100% Hexane.

  • Loading: Dissolve your scavenged crude mixture in the absolute minimum volume of DCM (e.g., 1-2 mL for 500 mg of crude). Apply evenly to the top of the column.

  • Elution: Begin elution with a gradient of Hexane to Ethyl Acetate (e.g., 0% to 50% EtOAc over 10 column volumes).

  • Monitoring: Monitor the eluent using a UV detector set to 254 nm. The tertiary amine (over-alkylated byproduct) will elute first due to its lack of hydrogen-bond donors, followed by the desired secondary amine.

  • Isolation: Pool the fractions containing the pure secondary amine (verified by TLC or LC-MS) and evaporate the solvent under reduced pressure to yield the pure pyrazole derivative.

V. References

  • "1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester - PubChem" National Institutes of Health (NIH). Available at:[Link]

  • "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review" PubMed Central (PMC) - NIH. Available at:[Link]

  • "Alkylation of Amines (Sucks!)" Master Organic Chemistry. Available at:[Link]

  • "Synthesis of Secondary Amines via Self-Limiting Alkylation" PubMed Central (PMC) - NIH. Available at:[Link]

Sources

stability issues and decomposition of 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Building Blocks Subject: Stability Protocol & Decomposition Analysis for 5-(bromomethyl)-1-methyl-1H-pyrazole Ticket ID: PYR-BR-5-STAB Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ticking Clock" Reagent

You are likely accessing this guide because your sample of 5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 361476-01-9) has changed physical state (solidified), lost solubility, or is showing aberrant NMR signals.

The Verdict: This compound is thermodynamically unstable in its free base form . It possesses an inherent "self-destruct" mechanism where the basic nitrogen of one molecule attacks the alkyl halide of another.

  • Commercial Standard: It is almost exclusively sold and stored as the Hydrobromide (HBr) or Hydrochloride (HCl) salt to prevent this.

  • Critical Rule: Never store the free base for >4 hours at room temperature.

Part 1: The Core Instability Mechanism

To troubleshoot effectively, you must understand the "Why." This molecule contains both a nucleophile and an electrophile, making it a "suicide substrate" in high concentrations.

The Mechanism: Intermolecular Self-Quaternization
  • The Nucleophile: The N2 nitrogen (pyridine-like) has a localized lone pair.

  • The Electrophile: The C5-bromomethyl group is highly reactive (benzylic-like activation).

  • The Event: In the free base form, Molecule A attacks Molecule B. This creates an ionic dimer (bis-pyrazolium salt) which precipitates out of non-polar solvents.

Visualizing the Decomposition Pathway:

Decomposition cluster_prevention Prevention Strategy FreeBase Free Base (Liquid/Oil) Reactive Monomer Transition Intermolecular Nucleophilic Attack (N2 attacks C-Br) FreeBase->Transition Room Temp High Conc. Dimer Bis-Pyrazolium Salt (Insoluble Solid) Transition->Dimer Rapid Irreversible Oligomer Polymeric Species (Intractable Tar) Dimer->Oligomer Time SaltForm HCl/HBr Salt Form (N2 Protonated) SaltForm->FreeBase Base Wash (Just prior to use)

Figure 1: The decomposition cascade from reactive monomer to insoluble quaternary ammonium salt.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My reagent arrived as a beige solid, but the literature says it's an oil. Is it degraded?

  • Diagnosis: Check the label carefully. Did you purchase the salt form (e.g., HCl or HBr)?

    • Yes (Salt): The solid state is correct. It is stable.

    • No (Free Base): If you bought the free base and it is now a hard solid that is insoluble in DCM or Ether, it has polymerized/dimerized . It is likely unusable.

Q2: I generated the free base for a reaction, and it turned cloudy after 30 minutes. Why?

  • Root Cause: The cloudiness is the formation of the quaternary ammonium salt (the dimer described above), which is insoluble in the organic solvent you are using for extraction (likely DCM or EtOAc).

  • Solution: You must use the free base immediately (within 10-15 minutes) of generation. Do not store it.

Q3: The NMR spectrum shows a split in the methylene (-CH2-) peak. What does this mean?

  • Analysis: This is the primary indicator of decomposition.

    • Intact Free Base:

      
       ppm (singlet, 2H).
      
    • Decomposed (Quaternized): The signal shifts downfield (

      
       ppm) due to the positive charge on the adjacent nitrogen in the dimer. You will often see two sets of signals: one for the "attacker" unit and one for the "victim" unit.
      

Q4: Can I heat this reaction to speed it up?

  • Warning: Heating the free base of 5-(bromomethyl)-1-methyl-1H-pyrazole is dangerous. It accelerates self-alkylation faster than it accelerates your desired reaction (unless your nucleophile is extremely potent).

  • Recommendation: Keep reactions at

    
     to Room Temperature. If heating is required, ensure the concentration of the pyrazole is low (pseudo-high dilution) to minimize intermolecular collisions.
    

Part 3: Handling Protocols

Protocol A: Safe Generation of Free Base (Use Immediately)

Use this only if your reaction cannot tolerate the acidic salt form.

Reagents:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole Hydrobromide[1]

  • Saturated

    
     (aq) or 
    
    
    
    (aq)
  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Step-by-Step:

  • Cool Down: Suspend the salt in DCM and cool to

    
     in an ice bath.
    
  • Biphasic Wash: Add cold saturated

    
    . Stir vigorously for 5–10 minutes. Do not let it sit.
    
  • Separation: Separate the organic layer immediately.

  • Drying: Dry over

    
     or 
    
    
    
    for maximum 5 minutes in the cold.
  • Filtration: Filter directly into your reaction vessel.

  • Usage: Add your nucleophile immediately. Do not rotary evaporate to dryness if possible; use the solution directly. If you must concentrate, do not heat the water bath

    
    .
    
Protocol B: Storage Standards
ParameterSalt Form (HCl/HBr)Free Base
State Solid (Powder)Oil / Low-melting solid
Stability High (>1 year)Critical (< 24 hours)
Temperature

(Desiccated)

or lower
Atmosphere Inert (Argon/N2) preferredStrictly Inert (Argon)
Solvent Compatibility MeOH, Water, DMSODCM, THF, Toluene (Avoid alcohols)

Part 4: Quality Control Data

Typical 1H NMR Shifts (CDCl3, 400 MHz)

Proton EnvironmentChemical Shift (

)
MultiplicityNotes
Py-CH3 (N-Methyl) 3.85 - 3.95 ppmSinglet (3H)Distinctive N-Me signal
-CH2-Br (Methylene) 4.45 - 4.55 ppmSinglet (2H)Critical QC Peak. Shifts >5.0 upon degradation.
Py-H (C4) 6.20 - 6.30 ppmDoublet
Py-H (C3) 7.35 - 7.45 ppmDoublet

Note: Values may vary slightly based on concentration and exact solvent acidity.

References

  • PubChem. (2025).[2] 5-Bromo-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • ResearchGate. (2025).[3] Quaternization and Dequaternization of Pyrazoles in Solvent-Free Conditions. Retrieved March 5, 2026, from [Link]

Sources

Technical Support Center: Preventing Dimerization of 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Instability Mechanism

The Core Issue: Users frequently report that 5-(bromomethyl)-1-methyl-1H-pyrazole (Free Base) degrades into a sticky, insoluble gum or solid upon storage. This is not random decomposition; it is a specific, chemically driven self-alkylation (dimerization/oligomerization) event.

The Chemistry: This molecule contains two reactive centers that are incompatible with each other in the free base form:

  • The Electrophile: The carbon of the bromomethyl group (C-CH₂-Br).

  • The Nucleophile: The pyridinic nitrogen (N2) of the pyrazole ring.

In the liquid phase or concentrated solution, the N2 of one molecule attacks the methylene carbon of a neighbor, displacing the bromide ion. This creates a bis-pyrazolyl quaternary ammonium salt (dimer), which can further react to form oligomers.

The Solution: You must disable the nucleophile. This is achieved by protonating the N2 nitrogen to form a stable salt (Hydrobromide or Hydrochloride).

Mechanism of Failure (Visual Analysis)

The following diagram illustrates the "Head-to-Tail" self-alkylation pathway that ruins your reagent.

Dimerization Monomer1 Monomer A (Nucleophilic N2) TS Transition State (Intermolecular Attack) Monomer1->TS N2 Lone Pair attacks Monomer2 Monomer B (Electrophilic CH2-Br) Monomer2->TS CH2-Br accepts Dimer Dimer Species (Bis-pyrazolyl Ammonium Salt) TS->Dimer Loss of Br- Gum Polymer/Gum (Insoluble Degradant) Dimer->Gum Further Aggregation

Figure 1: The self-alkylation cascade. The free base acts as both the hammer and the nail, destroying itself over time.

Troubleshooting & FAQs

Q1: My sample turned into a solid gum in the freezer. Can I recover it?

Status: Critical Failure. Diagnosis: Your compound has dimerized. The gum is likely the quaternary ammonium salt. Resolution: This process is generally irreversible for practical synthesis purposes. The dimer is a stable salt and will not revert to the monomer easily. Prevention: Never store the free base for more than 24 hours, even at -20°C. Convert it immediately to the hydrobromide (HBr) salt for long-term storage [1].

Q2: Why does the HBr salt look stable but the free base degrades?

Technical Insight: Acidification protonates the N2 nitrogen. A protonated nitrogen has no lone pair available to act as a nucleophile. By "capping" the N2 with a proton, you effectively turn off the self-destruction mechanism.

  • Free Base:

    
    
    
    
    
    Hours to Days (concentration dependent).
  • HBr Salt:

    
    
    
    
    
    Months to Years (at 4°C).
Q3: I need the free base for my reaction. How do I handle it?

Protocol: Do not isolate the free base as a stock reagent. Instead, generate it in situ or immediately prior to use.

  • Suspend the stable HBr salt in your reaction solvent.

  • Add a stoichiometric amount of mild base (e.g., NaHCO₃ or Et₃N) only when the target nucleophile is present .

  • This ensures the bromomethyl group reacts with your target, not itself.

Q4: What solvent should I use to minimize dimerization during handling?

Guidance:

  • Avoid: Polar aprotic solvents (DMSO, DMF, Acetonitrile) for storage. These solvents stabilize the transition state of the alkylation (Menshutkin reaction), accelerating dimerization.

  • Preferred: Non-polar solvents (DCM, Toluene, Ether) if you must handle the free base solution. They suppress the formation of the charged intermediate.

Data: Stability Matrix

ConditionFormSolventStability EstimateRecommendation
-20°C Free BaseNone (Neat)< 48 HoursAvoid
-20°C Free BaseDMSO/DMF< 6 HoursCRITICAL RISK
-20°C Free BaseDCM/Et₂O3-5 DaysShort-term use only
4°C HBr Salt Solid> 12 MonthsStandard Storage
RT HBr Salt Solid1-3 MonthsAcceptable for shipping

Experimental Protocols

Protocol A: Preparation of Stable 5-(bromomethyl)-1-methyl-1H-pyrazole HBr Salt

Use this workflow to stabilize the reagent if you have synthesized the free base.

Reagents:

  • Crude 5-(bromomethyl)-1-methyl-1H-pyrazole (Free Base)

  • HBr (33% in Acetic Acid or 48% aqueous)

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)

Steps:

  • Dissolution: Dissolve the crude free base in dry Diethyl Ether (approx. 5 mL per gram). Cool to 0°C.[1]

  • Acidification: Dropwise add HBr (1.05 equivalents). A white to off-white precipitate should form immediately.

    • Note: If using aqueous HBr, the salt may stay in the aqueous layer; evaporation or azeotropic drying may be needed.

    • Best Practice: Use HBr in Acetic Acid or anhydrous HCl in Dioxane for easier filtration.

  • Isolation: Filter the solid under an inert atmosphere (Nitrogen/Argon).

  • Washing: Wash the filter cake with cold Ether to remove unreacted impurities.

  • Drying: Dry under vacuum at room temperature. Store this salt at 4°C [2, 3].

Protocol B: Safe Usage in Nucleophilic Substitution (In-Situ Free Basing)

Use this workflow to react the compound without dimerization.

Workflow Step1 Suspend HBr Salt in Reaction Solvent Step2 Add Target Nucleophile (Amine, Thiol, etc.) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Slow Addition of Base (e.g., DIPEA/TEA) Step3->Step4 Step5 Reaction Proceeding (Cross-Coupling > Dimerization) Step4->Step5

Figure 2: The "Reverse Neutralization" strategy ensures the free base is consumed by the target nucleophile faster than it can find itself.

Critical Note on Stoichiometry: Ensure your target nucleophile is present in slight excess (1.1 - 1.2 equiv) before liberating the pyrazole free base. This kinetic bias favors the desired cross-reaction over the bimolecular self-reaction.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-(Bromomethyl)-1-methyl-1H-pyrazole.[2][3] (Accessed 2026). Available at:

  • BenchChem Technical Support. Stability and Storage of Pyrazole Compounds. (2025).[1][4][5][6] Available at:

  • PubChem. Compound Summary: 5-Bromo-1-methyl-1H-pyrazole.[2][5][7] (National Library of Medicine). Available at:

  • GuideChem. Preparation and Handling of Halomethyl Pyrazoles. Available at:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

troubleshooting failed reactions involving 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Failed Reactions & Stability Issues

CAS: 361476-01-9 | Role: Electrophilic Heterocyclic Building Block

Introduction: The Reagent Profile

You are likely using 5-(bromomethyl)-1-methyl-1H-pyrazole to introduce a pyrazole moiety into a scaffold via nucleophilic substitution (


). While structurally simple, this reagent possesses a "Jekyll and Hyde" reactivity profile.[1] It is a potent electrophile due to the benzylic-like activation of the bromomethyl group, but this same activation makes it prone to rapid degradation via self-quaternization  and hydrolysis .

This guide addresses the specific failure modes of this molecule, moving beyond generic advice to the mechanistic root causes of experimental failure.

Module 1: Critical Stability & Storage (The "Black Tar" Phenomenon)

Q: I bought this reagent as a white solid/oil, but after a week at room temperature, it has turned into a dark, sticky gum. Is it usable?

A: Likely not. You are observing intermolecular self-quaternization . Unlike simple benzyl bromides, this molecule contains both a nucleophile (the N2 nitrogen of the pyrazole ring) and an electrophile (the


 group).[1] In high concentrations or the solid state, the N2 of one molecule attacks the methylene group of a neighbor, ejecting bromide.[1] This triggers a chain reaction, forming oligomeric pyridinium-like salts (tars) that are insoluble in organic solvents but soluble in water.

Diagnostic Check:

  • Dissolve a small amount of the "tar" in

    
     or 
    
    
    
    .
  • Run a quick

    
     NMR.
    
  • Result: If you see broad peaks and a downfield shift of the methylene protons (from

    
     ppm to 
    
    
    
    ppm), polymerization has occurred.[1] Discard the batch.
Q: How do I prevent this during storage?

Protocol:

  • Temperature: Store at -20°C strictly.

  • Physical State: If you synthesized it yourself, do not store it neat if possible.[1] Store as a solution in a non-nucleophilic solvent (e.g., anhydrous DCM or Toluene) at low temperature.

  • Acid Scavengers: Do not store with added base. Bases can catalyze elimination or hydrolysis.

Module 2: Reaction Troubleshooting (Alkylation Failures)

Q: I am trying to alkylate a secondary amine, but the reaction is stalling or yielding <20%. What is wrong?

A: The issue is likely HCl/HBr scavenging or Steric Crowding .

1. The "Proton Sponge" Effect: As the reaction proceeds, HBr is generated.[1] The pyrazole ring (specifically N2) can become protonated by the HBr, rendering the reagent ionic and insoluble in non-polar solvents, effectively stopping the reaction.[1]

  • Fix: You must use an excess of inorganic base (e.g.,

    
     or 
    
    
    
    ) or a non-nucleophilic organic base (DIPEA).[1]

2. The "Orthogonal" Steric Clash: The 5-position in 1-methylpyrazoles is more sterically hindered than the 3-position due to the proximity of the N-methyl group.

  • Fix: Switch to a more polar aprotic solvent (DMF or acetonitrile) to accelerate the

    
     mechanism. Heat to 60°C, but monitor closely for decomposition.
    
Q: I see a new spot on TLC, but NMR shows it’s an alcohol, not my product.

A: You have Hydrolyzed your reagent. The benzylic-like C-Br bond is highly labile. Trace water in your solvent or "wet" bases (like hygroscopic NaOH) will rapidly convert the bromide to (1-methyl-1H-pyrazol-5-yl)methanol .

  • Indicator: Check the methylene peak in NMR.

    • Bromide:

      
      [1]
      
    • Alcohol:

      
       (solvent dependent)
      

Module 3: Visualizing the Failure Modes

The following diagram maps the kinetic competition between your desired reaction and the two most common failure pathways.

ReactionPathways cluster_conditions Critical Control Points Reagent 5-(bromomethyl)- 1-methyl-1H-pyrazole Desired Desired Product (Alkylated Amine/Thiol) Reagent->Desired + Nucleophile (Base required) Polymer Polymer/Tar (Self-Quaternization) Reagent->Polymer High Conc. Heat/Storage Alcohol Hydrolysis Product (Alcohol) Reagent->Alcohol + H2O (Wet Solvent)

Caption: Kinetic competition between productive alkylation (Green) and decomposition pathways (Red/Yellow).

Module 4: Validated Experimental Protocols

Protocol A: Standard Alkylation of an Amine

Use this for secondary amines or anilines.

ParameterConditionRationale
Solvent Acetonitrile (ACN) or DMFACN is preferred for easier workup; DMF for low-solubility nucleophiles.
Concentration 0.1 M - 0.2 MHigh concentration risks self-polymerization.
Base

(3.0 equiv)
Insoluble base prevents side-reactions; traps HBr.
Temperature RT

60°C
Start at RT. Heat only if TLC shows no conversion after 2h.
Time 4 - 12 hoursProlonged heating increases degradation.

Step-by-Step:

  • Dissolve the amine (1.0 equiv) in anhydrous Acetonitrile.

  • Add

    
     (3.0 equiv). Stir for 10 mins.
    
  • Add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 equiv) dropwise (do not dump it in).

  • Monitor by TLC/LCMS.

    • Note: The bromide spot usually stains strongly with

      
       or Iodine.
      
  • Workup: Filter off the solids. Concentrate the filtrate. If DMF was used, dilute with EtOAc and wash

    
     with water to remove DMF.[1]
    
Protocol B: Synthesis from Alcohol (Rescue Strategy)

If your bromide has degraded, buy the stable precursor (1-methyl-1H-pyrazol-5-yl)methanol and convert it immediately before use.

  • Dissolve alcohol (1.0 equiv) in DCM at 0°C.

  • Add

    
     (1.2 equiv).
    
  • Add

    
     (1.2 equiv) portion-wise.
    
  • Stir at 0°C

    
     RT for 2 hours.
    
  • Purification: Flash chromatography immediately (Hexane/EtOAc). Do not distill (explosion risk/polymerization).

Module 5: Analytical Data Reference

Use this table to interpret your crude NMR spectra.

SpeciesSignal (

ppm,

)
MultiplicityInterpretation
Reagent (

)
4.45 - 4.50 SingletIntact Reagent.
Hydrolysis (

)
4.65 - 4.75 SingletWater contamination.
N-Methyl (

)
3.80 - 3.95 SingletDiagnostic for pyrazole core.
Quaternized Salt > 5.50 Broad/ComplexPolymerization/Degradation.

References

  • BenchChem Technical Support. (2025).[2][3][4] Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide. BenchChem. Link[1]

  • Sigma-Aldrich. (n.d.). 5-(Bromomethyl)-1-methyl-1H-pyrazole Product Safety & Data Sheet. Merck KGaA. Link

  • PubChem. (2025).[5] 5-bromo-1-methyl-1H-pyrazole Compound Summary. National Center for Biotechnology Information. Link

  • ChemScene. (n.d.). 5-(Bromomethyl)-3-(1-methyl-1h-pyrazol-4-yl)-1,2-oxazole Properties and Storage. ChemScene. Link

  • BenchChem. (2025).[2][3][4] Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem. Link[1]

Sources

handling and storage recommendations for 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: CAS 1256561-69-9 (Free Base) / 1855907-09-3 (HBr Salt)[1]

Introduction: The Senior Scientist’s Perspective

Welcome to the technical support hub for 5-(bromomethyl)-1-methyl-1H-pyrazole . As a Senior Application Scientist, I often see this reagent mishandled because it is deceptively simple. Unlike its stable cousin 5-bromo-1-methyl-1H-pyrazole (where the bromine is directly attached to the ring), this compound features a bromomethyl group (


) .

Why does this matter? Chemically, this is a benzylic-like halide. The carbon-bromine bond is activated by the adjacent nitrogen-rich aromatic ring, making it a potent electrophile . This utility in synthesis (e.g.,


 reactions) is exactly what makes it unstable. It wants to react—with moisture in the air, with nucleophilic impurities, and even with itself.

This guide treats the compound not just as a chemical, but as a reactive system that requires specific environmental controls to maintain integrity.

Part 1: Storage & Stability (The "Before" Phase)[1]

Q: I just received my shipment. It’s on blue ice.[1] Can I store it at room temperature?

A: Absolutely not. While the compound may survive short-term transit at


, the activated carbon-bromine bond is thermodynamically predisposed to hydrolysis and polymerization at room temperature (

).
  • Long-term Storage (>1 week): Must be stored at

    
     .
    
  • Short-term Storage (<1 week):

    
      is acceptable if the container is perfectly sealed.
    
  • Atmosphere: Strictly under Argon or Nitrogen . Oxygen promotes radical decomposition pathways, and moisture leads to immediate hydrolysis.

Q: What is the shelf-life if stored correctly?

A: Under optimal conditions (


, inert gas, amber vial), the shelf life is approximately 6–12 months .
  • Self-Validation: Always re-test purity via LC-MS or

    
    -NMR before running a critical reaction if the bottle has been open for more than 30 days.
    
Decision Tree: Storage Protocol

The following logic gate helps you decide the immediate handling of the shipment.

StorageProtocol Start Shipment Received CheckSeal Is the seal intact? Start->CheckSeal ImmediateUse Usage Timeline? CheckSeal->ImmediateUse Yes Repurify QC Check Required (NMR/LCMS) CheckSeal->Repurify No (Moisture Risk) Freezer Store at -20°C (Argon Flush) ImmediateUse->Freezer > 48 Hours Fridge Store at 2-8°C (Desiccator) ImmediateUse->Fridge < 48 Hours Repurify->Freezer Passes QC

Figure 1: Decision matrix for incoming shipment handling to ensure compound integrity.

Part 2: Handling & Safety (The "During" Phase)[1]

Q: Is this compound a lacrymator?

A: Treat it as a severe lacrymator. Although specific data varies by supplier, bromomethyl heterocycles are structurally homologous to benzyl bromide (a known tear gas agent). The


 moiety attacks mucous membranes.
  • Protocol: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves, safety glasses, and a lab coat. If you are weighing >1 gram, consider a face shield.

Q: How do I weigh it out without degrading it?

A: The "Open-Air" weighing method is the #1 cause of reaction failure.

  • Warm Up: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid.

  • Inert Transfer: If possible, weigh inside a glovebox.

  • Benchtop Alternative: Flush a tared vial with Argon. Quickly transfer the solid. Flush again immediately.

Q: The solid is sticky/clumping. Is it bad?

A: Clumping indicates hygroscopicity . The compound has likely absorbed water. This initiates the hydrolysis cycle (see Part 3). If it is a free-flowing powder, it is dry. If it is a sticky gum, you must purify it or account for significant impurity mass.

Part 3: Troubleshooting Experimental Issues

Q: My reaction turned dark brown/black immediately. What happened?

A: You likely triggered an acid-catalyzed decomposition. As the compound degrades, it releases HBr (Hydrobromic acid) .

  • Mechanism: The HBr protonates the pyrazole nitrogen, activating the ring further.

  • Result: The compound polymerizes or oxidizes, turning the solution dark.

  • Solution: Add a scavenger base (e.g.,

    
    , DIPEA) to your reaction mixture before adding the bromomethyl pyrazole. This neutralizes any HBr generated in situ.
    
Q: LC-MS shows a peak at M-79+17.[1] What is this?

A: This is the Hydrolysis Product (Alcohol).

  • Mass Math: Loss of Br (

    
    ) + Gain of OH (
    
    
    
    ).
  • Cause: Wet solvent or wet reagents.

  • Fix: Use anhydrous solvents (DCM, DMF, THF) dried over molecular sieves.

Decomposition Pathway Visualization

Understanding how it breaks down helps you prevent it.

Decomposition Compound 5-(bromomethyl)- 1-methyl-1H-pyrazole Intermediate Protonated Intermediate Compound->Intermediate + H2O Water H2O (Moisture) Alcohol Alcohol Impurity (Inactive) Intermediate->Alcohol HBr HBr (Acid) Intermediate->HBr Release HBr->Compound Catalyzes Further Decay

Figure 2: The autocatalytic decomposition cycle. Released HBr accelerates further degradation, highlighting the need for base scavengers.

Part 4: Emergency & Disposal

Q: I spilled some on the balance. How do I clean it?

A: Do not just wipe it with a dry paper towel (creates dust/aerosol).

  • Quench: Spray the spill with a dilute solution of 5% Sodium Thiosulfate or aqueous Ammonia . This chemically neutralizes the alkyl bromide functionality.

  • Wipe: Wipe with a paper towel soaked in ethanol.

  • Disposal: Place waste in a sealed bag before throwing it in the solid waste bin to prevent fumes from escaping.

Summary of Physicochemical Properties
PropertyValue / DescriptionImpact on Handling
Molecular Weight ~175.03 g/mol Calculation basis.
Physical State White to Off-white SolidColor change (yellowing) indicates degradation.
Solubility DCM, THF, DMF, DMSOAvoid protic solvents (MeOH, EtOH) for storage.
Reactivity Strong ElectrophileReacts violently with strong nucleophiles.
Hazard Class Corrosive / LacrymatorRequires Fume Hood + Eye Protection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1256561-69-9. Retrieved from [Link]

Technical Support Center: Solvent Effects on 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Product: 5-(bromomethyl)-1-methyl-1H-pyrazole CAS: 361476-01-9 Chemical Formula: C₅H₇BrN₂ Molecular Weight: 175.03 g/mol [1]

Part 1: Technical Overview & Solvent Strategy

The Core Challenge: Balancing Reactivity and Stability

As a Senior Application Scientist, I often see researchers treat 5-(bromomethyl)-1-methyl-1H-pyrazole as a standard alkyl halide. This is a mistake. Structurally, this molecule behaves similarly to a benzylic halide .[1][2] The pyrazole ring can stabilize a developing positive charge at the 5-methyl position, making the C-Br bond more labile than in simple alkyl bromides.

This duality means the solvent system dictates the reaction pathway:

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Accelerate nucleophilic substitution (

    
    ) by solvating the cation while leaving the nucleophile "naked" and reactive.[1][2]
    
  • Polar Protic Solvents (e.g., Methanol, Water): Suppress

    
     reactivity and promote solvolysis  (hydrolysis), rapidly degrading your starting material into the corresponding alcohol (5-(hydroxymethyl)-1-methyl-1H-pyrazole).[1]
    
Solvent Decision Matrix
Solvent ClassExamplesSuitabilityMechanistic Impact
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHigh Recommended for Synthesis. Maximizes

rate.[1] DMSO may cause oxidation over long periods; MeCN is preferred for ease of removal.[1][2]
Non-Polar Dichloromethane (DCM), TolueneMedium Good for Storage/Workup. Reaction rates will be slow unless a Phase Transfer Catalyst (PTC) is used.[1][2]
Polar Protic Methanol, Ethanol, WaterCritical Failure Avoid. Promotes rapid hydrolysis (

-like pathway) and solvates nucleophiles, reducing their potency.[1]
Ethers THF, 1,4-DioxaneMedium-High Good compromise.[1] Moderate solubility, low reactivity with the substrate.[1][2] Ensure THF is peroxide-free and dry.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Failures & Low Yields[1][2]

Q: I am running a substitution reaction with an amine in Methanol, but I only see 50% conversion and a new peak in LC-MS (M-63). What happened? A: You are experiencing Solvolytic Competition .

  • Diagnosis: The "M-63" mass difference likely corresponds to the loss of Bromine (79/81 Da) and the addition of a Hydroxyl group (17 Da), resulting in a net loss of ~62-64 Da depending on the isotope.[1] This is the hydrolysis product: (1-methyl-1H-pyrazol-5-yl)methanol .

  • The Fix: Switch to Acetonitrile (MeCN) or DMF .[1][2] If solubility is an issue and you must use an alcohol, use a sterically hindered alcohol like Isopropanol (IPA) and work at lower temperatures, though this is suboptimal.[1]

  • Validation: Check the LC-MS of your crude mixture. If the byproduct has a mass of ~112 Da, it is the alcohol.[1][2]

Q: My reaction in DMF turned dark brown/black, and the yield is low. Is the solvent decomposing my reagent? A: This is likely Thermal Degradation or Polymerization , not solvent decomposition.[1][2]

  • Mechanism: At high temperatures (>80°C), the pyrazole nitrogen (N2) of one molecule can act as a nucleophile and attack the bromomethyl group of another, leading to oligomerization (self-alkylation).[1]

  • The Fix:

    • Lower the reaction temperature to 0°C – RT .

    • Add the nucleophile before adding the 5-(bromomethyl)-1-methyl-1H-pyrazole.[1]

    • Use dilute conditions (0.05 M - 0.1 M) to minimize intermolecular collisions.[1][2]

Category 2: Solubility & Handling

Q: The compound is not dissolving in Toluene.[1][2] Can I heat it to solubilize? A: Proceed with extreme caution.

  • Risk: Heating a suspension of this alkyl halide can trigger the self-alkylation described above.[1][2]

  • Recommendation: Add a co-solvent like DCM or THF to aid solubility without heat.[1][2] If you must use a non-polar solvent for the reaction, employ a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to facilitate the reaction across the solid-liquid or liquid-liquid interface.[1]

Q: How should I store the solid material? It seems to get sticky over time. A: The "stickiness" indicates hydrolysis due to atmospheric moisture.[1][2] HBr is generated as a byproduct, which is hygroscopic and autocatalytic for further degradation.[1][2]

  • Protocol: Store under Argon/Nitrogen at 2–8°C .

  • Desiccant: Keep in a desiccator with P₂O₅ or activated silica gel.[1][2]

Part 3: Visualized Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on nucleophile type and reaction goals.

SolventSelection Start Start: Select Solvent for 5-(bromomethyl)-1-methyl-1H-pyrazole Goal What is your goal? Start->Goal Synthesis Nucleophilic Substitution Goal->Synthesis Storage Storage / Transport Goal->Storage NucType Nucleophile Type? Synthesis->NucType Warning AVOID: Water, Methanol, Ethanol (Causes Hydrolysis) Synthesis->Warning Risk Rec3 USE: Toluene or DCM (Inert, Non-hygroscopic) Storage->Rec3 Anionic Anionic (e.g., NaCN, Alkoxides) NucType->Anionic Neutral Neutral (e.g., Amines) NucType->Neutral Rec1 USE: DMF, DMSO, or DMAc (Enhances Nucleophilicity) Anionic->Rec1 Rec2 USE: Acetonitrile or THF (Balances Rate/Solubility) Neutral->Rec2

Figure 2: Degradation Pathways

Caption: Mechanistic pathways showing how protic solvents lead to irreversible byproduct formation.[1][2]

Degradation Substrate 5-(bromomethyl)-1-methyl-1H-pyrazole (Active Reagent) Intermediate Carbocation / Transition State Substrate->Intermediate Ionization (Slow) Product_Sub Desired Substitution Product Substrate->Product_Sub Direct SN2 Attack (Favored in Aprotic) Solvent_Protic Solvent: H2O / MeOH Solvent_Protic->Intermediate Stabilizes Solvent_Aprotic Solvent: MeCN / DMF Solvent_Aprotic->Product_Sub Promotes Product_Hydrolysis Alcohol Byproduct (Dead End) Intermediate->Product_Hydrolysis Trapped by Solvent (Fast)

Part 4: Standard Operating Procedure (SOP)

Protocol: Nucleophilic Substitution with Amines

This protocol is optimized to minimize hydrolysis and dimerization.[1][2]

Reagents:

  • 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq)[1][3]

  • Primary/Secondary Amine (1.2 eq)[1]

  • Base:

    
     or 
    
    
    
    (2.0 eq)[1]
  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

Step-by-Step:

  • Preparation: Dry all glassware in an oven. Purge the reaction vessel with Nitrogen/Argon.[1][2]

  • Solvent Check: Ensure MeCN water content is <500 ppm.[1][2] Reason: Water competes for the electrophile.[1]

  • Base Activation: Suspend the carbonate base in MeCN and stir for 10 minutes.

  • Nucleophile Addition: Add the amine to the suspension.

  • Substrate Addition (Critical): Dissolve the pyrazole bromide in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture at 0°C .

    • Why? Keeping the concentration of the bromide low relative to the amine prevents self-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically 1–4 hours).[1][2]

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

    • Note: Avoid aqueous workup if the product is water-soluble.[1][2]

References

  • Sigma-Aldrich. 5-(Bromomethyl)-1-methyl-1H-pyrazole Product Sheet. Retrieved from [1]

  • PubChem. 5-Bromo-1-methyl-1H-pyrazole Compound Summary. Retrieved from [1]

  • Chemistry LibreTexts. Solvent Effects in Nucleophilic Substitution. Retrieved from [1]

  • Wake Forest University. Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from

Sources

catalyst selection for cross-coupling reactions with 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific synthetic challenges associated with the cross-coupling of 5-(bromomethyl)-1-methyl-1H-pyrazole .

This substrate presents a unique dichotomy in organic synthesis: it possesses a highly reactive, electrophilic benzylic-type


 bond, yet it contains a Lewis basic pyrazole nitrogen capable of poisoning transition metal catalysts. This guide bridges theoretical causality with practical, field-proven methodologies to ensure your synthetic success.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is my Suzuki-Miyaura coupling yielding mostly the homocoupled pyrazole dimer (1,2-bis(1-methyl-1H-pyrazol-5-yl)ethane) instead of the cross-coupled product? Causality: The bromomethyl group is a highly active alkylating agent. Oxidative addition of


 to the 

bond is extremely fast. However, if transmetalation from the boronic acid is slow, the accumulated

-alkyl species can undergo a second oxidative addition or react with another equivalent of the alkyl halide, leading to Wurtz-type homocoupling. Solution: You must accelerate the transmetalation and reductive elimination steps relative to oxidative addition. Switch from standard

to a catalyst with a bidentate ligand with a large bite angle, such as

, or use electron-rich Buchwald ligands (e.g., XPhos). Alternatively, utilizing "naked nickel" or ligand-free nickel systems can efficiently catalyze these couplings while minimizing off-cycle resting states [[1]]().

Q2: I am observing significant degradation of 5-(bromomethyl)-1-methyl-1H-pyrazole before the coupling even occurs. What is happening? Causality: Because it is a potent heteroaryl methyl bromide, it is highly susceptible to nucleophilic attack. If you are using strong nucleophilic bases (e.g.,


, 

) or protic solvents (EtOH,

) under heating, the substrate undergoes rapid nucleophilic substitution (hydrolysis to the corresponding alcohol or etherification) before the palladium catalyst can engage it. Solution: Switch to strictly anhydrous, aprotic solvents (e.g., 1,4-Dioxane, Toluene) and use mild, non-nucleophilic bases like anhydrous

or

.

Q3: The pyrazole nitrogen seems to be poisoning my Palladium catalyst, leading to incomplete conversion. How can I mitigate this? Causality: Heteroaryl halides and their derivatives present unique challenges because the Lewis basic


 atom of the pyrazole ring can strongly coordinate to the metal center. This displaces the phosphine ligands and forms inactive multimeric Pd-heteroaryl resting states, effectively removing the catalyst from the active cycle [[2]]() 3.
Solution:  Employ highly sterically hindered ligands that physically block the formation of these stable complexes. For Negishi couplings of such heterocycles, catalysts derived from Pd and bulky biaryl phosphines (like SPhos or PEPPSI-IPr) are required to achieve high yields and maintain catalyst longevity [[4]]().

Q4: Can I avoid pre-forming the boronic acid or organozinc reagent entirely? Causality: Yes. Pre-functionalization of complex coupling partners can be unstable or synthetically tedious. Solution: Cross-electrophile coupling (XEC) is the ideal alternative. By using a Nickel catalyst and a terminal reductant, you can directly couple the bromomethyl pyrazole with an aryl bromide. Nickel catalysis is particularly adept at handling Lewis basic nitrogen heterocycles without requiring pre-formed organometallics 5. Furthermore, photoredox/nickel dual catalysis has emerged as a powerful paradigm for these


 cross-couplings via single-electron transmetalation 6.

Section 2: Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary cross-coupling modalities utilized with 5-(bromomethyl)-1-methyl-1H-pyrazole.

Coupling TypeRecommended Catalyst SystemBase / ReductantOptimal SolventExpected Yield RangePrimary Advantage
Suzuki-Miyaura

(5 mol%)

(2.0 eq)
1,4-Dioxane65 - 85%Suppresses homocoupling via accelerated transmetalation.
Negishi Pd-PEPPSI-IPr (2 mol%)NoneTHF / NMP70 - 90%Highly active for hindered and Lewis basic heterocyclic substrates.
Cross-Electrophile

/ dtbbpy (10 mol%)
Zn dust (2.5 eq)DMA60 - 80%Avoids pre-formed organometallics; highly tolerant of Lewis basic N.

Section 3: Mechanistic & Workflow Diagrams

CatSelection Start Substrate: 5-(bromomethyl)-1-methyl-1H-pyrazole Q_Partner What is the coupling partner? Start->Q_Partner B_Acid Aryl/Heteroaryl Boronic Acid Q_Partner->B_Acid Suzuki Organozinc Organozinc Reagent Q_Partner->Organozinc Negishi ArylHalide Aryl/Heteroaryl Halide Q_Partner->ArylHalide XEC Cat_Suzuki Suzuki-Miyaura Pd(dppf)Cl2 or Ni(0) Base: Cs2CO3 B_Acid->Cat_Suzuki Cat_Negishi Negishi Pd-PEPPSI-IPr or Pd/SPhos Organozinc->Cat_Negishi Cat_XEC Cross-Electrophile NiCl2(dme)/dtbbpy Reductant: Zn ArylHalide->Cat_XEC Issue_Homo Issue: High Homocoupling? Cat_Suzuki->Issue_Homo Fix_Homo Action: Switch to Ni or increase ligand bulk Issue_Homo->Fix_Homo Yes

Workflow for selecting the optimal cross-coupling catalyst system for the pyrazole substrate.

NiCycle Ni0 Ni(0)L_n Active Catalyst OA1 Oxidative Addition 1 (Aryl Halide) Ni0->OA1 NiII_Ar Ar-Ni(II)-X Intermediate OA1->NiII_Ar NiIII Ar-Ni(III)-Alkyl Species NiII_Ar->NiIII + Alkyl Radical Radical Alkyl Radical Formation from Pyrazole-CH2Br Radical->NiIII RE Reductive Elimination (Cross-Coupled Product) NiIII->RE NiI Ni(I)X Species RE->NiI Product Release Reduction Reduction by Zn(0) Regenerates Ni(0) NiI->Reduction Reduction->Ni0

Mechanistic pathway for the Ni-catalyzed cross-electrophile coupling via radical intermediates.

Section 4: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Pd-Catalyzed)

This protocol is designed to suppress homocoupling and prevent nucleophilic degradation of the starting material.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol),

    
     (0.05 equiv, 5 mol%), and anhydrous 
    
    
    
    (2.0 equiv, 2.0 mmol).
  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times. Causality: Oxygen will rapidly oxidize the electron-rich phosphine ligands, killing the catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 80 °C in an oil bath for 12 hours.

  • Self-Validation Check: The reaction mixture should transition from a bright orange suspension to a dark red/brown homogeneous or finely suspended mixture. Monitor by TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material (which also stains bright yellow/white with

    
    ) confirms conversion.
    
  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Reductive Cross-Electrophile Coupling (Ni-Catalyzed)

This protocol avoids the use of sensitive organometallics and leverages single-electron radical pathways to easily couple the pyrazole substrate.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with

    
     (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Zinc dust (2.5 equiv).
    
  • Catalyst Activation: Add anhydrous DMA (2.0 mL) and stir at room temperature for 20 minutes.

    • Self-Validation Check: The initial pale green solution of

      
       must turn to a deep rust-red/brown color, indicating successful reduction to the active 
      
      
      
      species by Zinc. If the solution remains green, the Zinc dust is passivated and the reaction will fail.
  • Substrate Addition: Add the aryl bromide (1.0 equiv) and 5-(bromomethyl)-1-methyl-1H-pyrazole (1.5 equiv) dissolved in DMA (1.0 mL) to the active catalyst mixture.

  • Reaction Execution: Stir the sealed vial at 60 °C for 16 hours.

  • Workup: Quench the reaction by exposing it to air and adding 1M aqueous HCl (to dissolve excess Zn). Extract with EtOAc, wash the organic layer with brine (3x to remove DMA), dry over

    
    , and purify.
    

Section 5: References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology Source: rsc.org URL:

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: nih.gov URL:

  • Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling Source: nih.gov URL:

  • Cross-coupling of (hetero)aryl halides with 99. Source: researchgate.net URL:

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction Source: acs.org URL:

  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling Source: nih.gov URL:

Sources

Validation & Comparative

Comparative Guide: 5-(Bromomethyl)-1-methyl-1H-pyrazole vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the precise spatial orientation and reactivity of functional groups dictate both synthetic feasibility and target binding affinity. The bromomethyl-1-methyl-1H-pyrazole isomers—specifically the 3-, 4-, and 5-substituted variants—serve as critical electrophilic building blocks for installing pyrazole pharmacophores. While they share an identical molecular weight and core heterocycle, the regiochemistry of the bromomethyl group relative to the N-methylated nitrogen fundamentally alters their steric profiles and electronic properties.

This guide objectively compares 5-(bromomethyl)-1-methyl-1H-pyrazole against its 3- and 4-isomers, providing researchers with the causal logic and self-validating experimental frameworks needed to select the optimal building block for nucleophilic substitution (SN2) workflows.

Structural & Electronic Profiling

The reactivity of these isomers is governed by the interplay between steric hindrance and the heterocycle's internal electron distribution. The pyrazole ring contains two distinct nitrogens: the "pyrrole-like" N1 (which bears the methyl group and donates its lone pair to the aromatic sextet) and the "pyridine-like" N2 (which possesses an orthogonal lone pair) ([1]).

  • 5-(Bromomethyl)-1-methyl-1H-pyrazole (): The bromomethyl group is situated immediately adjacent to the N1-methyl group. During an SN2 reaction, the incoming nucleophile must approach the electrophilic carbon along a 180° trajectory relative to the leaving bromide ion. The bulky N-methyl group physically obstructs this backside attack trajectory, significantly raising the activation energy (

    
    ) and decelerating the reaction kinetics.
    
  • 3-(Bromomethyl)-1-methyl-1H-pyrazole ([2]): Positioned adjacent to the bare N2 atom, this isomer experiences minimal steric hindrance. Furthermore, the highly electronegative N2 atom exerts a strong electron-withdrawing inductive effect (-I) on the C3 position. This amplifies the partial positive charge (

    
    ) on the bromomethyl carbon, making it highly electrophilic and resulting in exceptionally fast SN2 kinetics ([3]).
    
  • 4-(Bromomethyl)-1-methyl-1H-pyrazole ([4]): Flanked by C3 and C5, this position is sterically accessible but electronically distinct. The 4-position is the most electron-rich node of the pyrazole ring due to resonance donation from both nitrogens. This high local electron density reduces the electrophilicity of the exocyclic carbon, leading to moderate SN2 reaction rates.

Reactivity Logic & Pathway

ReactivityLogic Root 1-Methyl-1H-pyrazole Bromomethyl Isomers Iso5 5-(Bromomethyl) Sterically Hindered Root->Iso5 Iso3 3-(Bromomethyl) Inductively Activated Root->Iso3 Iso4 4-(Bromomethyl) Resonance Stabilized Root->Iso4 Prop5 Slow SN2 Kinetics High Activation Energy Iso5->Prop5 Prop3 Fast SN2 Kinetics Highly Electrophilic Carbon Iso3->Prop3 Prop4 Moderate SN2 Kinetics Electron-Rich Core Iso4->Prop4

Logic tree comparing the steric and electronic factors governing isomer reactivity.

Quantitative Performance Comparison

The following table synthesizes the structural parameters and relative kinetic performance of the three isomers when subjected to standard nucleophilic substitution conditions.

IsomerCAS NumberSteric Hindrance (SN2)Carbon ElectrophilicityRelative SN2 Kinetics
5-(Bromomethyl)-1-methyl-1H-pyrazole 1256561-11-1*HighModerateSlow
3-(Bromomethyl)-1-methyl-1H-pyrazole 102846-13-9LowHighFast
4-(Bromomethyl)-1-methyl-1H-pyrazole 762237-02-5LowLow (Electron-rich)Moderate

*Note: Base compound CAS varies by vendor; derivatives such as the 3-carboxylate ester (CAS 878744-22-0) are frequently utilized in library synthesis ([5]).

Experimental Methodology: Self-Validating Kinetic SN2 Assay

To objectively compare the performance of the 5-isomer against its alternatives, the following protocol utilizes morpholine as a model secondary amine. The methodology is designed as a self-validating system : it relies on real-time LC-MS kinetic tracking rather than arbitrary end-point yields to prove the causal relationship between structure and reactivity.

Workflow Step1 1. Reagent Prep Equimolar Setup Step2 2. S_N2 Reaction DMF, K2CO3, 25°C Step1->Step2 Step3 3. Kinetic Assay LC-MS Aliquots Step2->Step3 Step4 4. Workup Aqueous Extraction Step3->Step4 Step5 5. Validation 1H-NMR Analysis Step4->Step5

Self-validating experimental workflow for parallel kinetic evaluation of SN2 substitution.
Step-by-Step Protocol
  • Reagent Preparation: In a dry 10 mL vial, dissolve 1.0 mmol of the selected bromomethylpyrazole isomer and 1.1 mmol of morpholine in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated, maximizing its intrinsic reactivity to highlight the electrophile's steric limitations.

  • Reaction Execution: Add 2.0 mmol of finely powdered, anhydrous K2CO3 to the solution and stir the suspension at 25°C.

    • Causality: K2CO3 acts as an insoluble inorganic base that scavenges the generated HBr without participating in competing nucleophilic attacks or unwanted deprotonation of the heterocycle.

  • Kinetic Monitoring (Self-Validation): Withdraw 10 µL aliquots every 15 minutes. Quench each aliquot in 1 mL of acetonitrile/water (1:1) and inject into an LC-MS system.

    • Causality: Plotting the disappearance of the starting material over time creates an objective kinetic curve. The 3-isomer will typically reach >95% conversion within 1 hour, whereas the sterically hindered 5-isomer may require >4 hours or mild heating (40°C) to achieve similar conversion.

  • Workup & Isolation: Once LC-MS confirms complete consumption of the electrophile, dilute the mixture with 20 mL of ethyl acetate (EtOAc) and wash with brine (3 x 10 mL).

    • Causality: The repetitive brine washes effectively partition the polar DMF into the aqueous layer while retaining the aminated pyrazole product in the organic phase.

  • Structural Validation: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and analyze via 1H-NMR (CDCl3).

    • Causality: The definitive self-validation of successful substitution is the disappearance of the bromomethyl singlet at ~4.5 ppm and the emergence of a new, upfield-shifted singlet at ~3.6 ppm corresponding to the methylene protons adjacent to the newly installed amine.

Regioselectivity in Drug Design

The choice between these isomers extends beyond synthetic kinetics; it fundamentally alters the spatial trajectory of the attached pharmacophore. For example, in the development of SHP2 phosphatase inhibitors, the 5-(bromomethyl)-1-methyl-1H-pyrazole building block is specifically utilized to force the attached moiety into a sterically restricted, "tucked" conformation that perfectly complements the allosteric binding pocket of the target enzyme ([6]). Conversely, the 3-isomer is preferred when a linear, unhindered projection into a solvent-exposed channel is required.

References

  • Title: 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, methyl ester | Source: PubChem | URL: [Link]

  • Title: 3-(Bromomethyl)-1-methyl-1H-pyrazole | Source: PubChem | URL: [Link]

  • Title: 4-(Bromomethyl)-1-methyl-1H-pyrazole | Source: PubChem | URL: [Link]

  • Title: Sigma versus Pi Interactions in Alkali Metal Ion Binding to Azoles | Source: The Journal of Physical Chemistry A (ACS Publications) | URL: [Link]

  • Title: WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h) | Source: WIPO (Google Patents)
  • Title: CN112166110A - SHP2 phosphatase inhibitors and methods of use | Source: CNIPA (Google Patents)

Sources

A Senior Application Scientist's Guide to Alkylation Strategies: Comparing Alternatives to 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and engage in crucial hydrogen bonding interactions, make it a privileged scaffold in drug design.[1][3] The introduction of substituents onto the pyrazole ring is a primary strategy for modulating the pharmacological and pharmacokinetic profiles of these molecules.[4][5]

Specifically, the (1-methyl-1H-pyrazol-5-yl)methyl moiety is a valuable building block. The go-to reagent for introducing this group has traditionally been 5-(bromomethyl)-1-methyl-1H-pyrazole. However, its lachrymatory nature and high reactivity present significant handling challenges and can lead to undesired side reactions. This guide provides a comprehensive comparison of safer, more versatile, and often more efficient alternative reagents and methodologies for the alkylation of nucleophiles with the (1-methyl-1H-pyrazol-5-yl)methyl group. We will delve into the mechanistic rationale behind each approach, provide comparative data, and present detailed experimental protocols to empower researchers in their synthetic endeavors.

The Benchmark: Understanding 5-(bromomethyl)-1-methyl-1H-pyrazole

5-(bromomethyl)-1-methyl-1H-pyrazole is a potent electrophile, readily undergoing SN2 reactions with a wide range of soft and hard nucleophiles (N, O, S). The bromide ion is an excellent leaving group, making the reagent highly reactive. This high reactivity, however, is a double-edged sword, contributing to its instability, potential for over-alkylation, and hazardous properties. The motivation for seeking alternatives lies in mitigating these drawbacks without sacrificing synthetic utility.

Comparative Analysis of Alternative Alkylating Agents

The choice of an alkylating agent is dictated by the nucleophilicity of the substrate, desired reaction conditions, and overall synthetic strategy. Here, we compare the most viable alternatives to the benchmark bromomethyl reagent.

5-(Chloromethyl)-1-methyl-1H-pyrazole: The Milder Halide

The direct substitution of bromine with chlorine offers a reagent with attenuated reactivity. Chlorides are generally less reactive leaving groups than bromides in SN2 reactions. This reduced reactivity can be advantageous, leading to greater selectivity and cleaner reaction profiles, especially with highly reactive nucleophiles.

  • Reactivity & Rationale: The C-Cl bond is stronger than the C-Br bond, and the chloride ion is a less effective leaving group. Consequently, harsher conditions (e.g., higher temperatures, stronger bases, or the addition of a catalyst like sodium iodide for in situ Finkelstein reaction) may be required to achieve comparable reaction rates.[6]

  • Advantages: Increased stability, potentially lower cost, and reduced lachrymatory properties compared to its bromo- counterpart. It is particularly useful for preventing over-alkylation.

  • Disadvantages: Sluggish reactivity may necessitate forcing conditions, which can be incompatible with sensitive functional groups.

Sulfonate Esters: Tosylates and Mesylates as Superior Leaving Groups

A powerful strategy in organic synthesis involves converting a poorly reactive alcohol into a highly reactive intermediate.[7] The precursor, (1-methyl-1H-pyrazol-5-yl)methanol, can be converted into a tosylate (-OTs) or mesylate (-OMs) either in a separate step or in situ.[8][9] These sulfonate esters are among the best leaving groups, often surpassing halides.

  • Reactivity & Rationale: The sulfonate anion's stability is the key to its effectiveness as a leaving group. The negative charge is delocalized across three oxygen atoms through resonance, making it a very weak base and thus an excellent leaving group.[10][11] This high reactivity allows alkylations to proceed under mild conditions with high efficiency.

  • Advantages:

    • High Reactivity: Enables alkylation of even weak nucleophiles.

    • Clean Reactions: Often leads to higher yields and fewer byproducts.

    • Stable Precursor: The starting alcohol is stable and easy to handle. The reactive species can be generated and consumed in the same pot.

    • Crystalline Reagents: If isolated, the tosylate and mesylate are often stable, crystalline solids, which are easier to handle and purify than the lachrymatory bromomethyl reagent.

  • Disadvantages: Requires an additional synthetic step (or reagent in the case of in situ generation) and introduces a larger, non-atom-economical leaving group.

Reductive Amination with 1-methyl-1H-pyrazole-5-carbaldehyde: A Chemoselective Alternative for N-Alkylation

For the specific case of alkylating primary and secondary amines, reductive amination offers a robust and highly selective alternative pathway.[12] This method avoids the use of highly reactive electrophiles altogether.

  • Mechanism & Rationale: The amine first condenses with the pyrazole aldehyde to form an iminium ion (or an enamine). This intermediate is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the alkylated amine. The process is often chemoselective for amines over other nucleophiles like alcohols.

  • Advantages:

    • Exceptional Mildness: Conditions are typically very gentle (room temperature, neutral or slightly acidic pH), tolerating a wide array of functional groups.

    • High Chemoselectivity: Specifically targets amines, avoiding side reactions with other nucleophilic sites.

    • Safety: Avoids handling potent, hazardous alkylating agents. The aldehyde precursor is generally more stable and less toxic.[13]

  • Disadvantages: The scope is limited to the N-alkylation of primary and secondary amines.

Data Presentation: Performance at a Glance

Reagent/MethodClassRelative ReactivityCommon NucleophilesTypical BaseAdvantagesDisadvantages
5-(bromomethyl)-1-methyl-1H-pyrazole Alkyl HalideHighN, O, S, CK₂CO₃, Cs₂CO₃, NaHHigh reactivity, well-establishedLachrymator, unstable, potential for over-alkylation
5-(chloromethyl)-1-methyl-1H-pyrazole Alkyl HalideModerateN, O, SK₂CO₃, NaH, DBUMore stable, less hazardous, good selectivitySlower reactions, may require harsher conditions[6][14]
(1-methyl-1H-pyrazol-5-yl)methanol + TsCl/MsCl Sulfonate Ester (In situ)Very HighN, O, S, CPyridine, Et₃N, K₂CO₃Excellent leaving group, mild conditions, high yield[7][8]Requires additional reagent, less atom-economical
5-(tosyloxymethyl)-1-methyl-1H-pyrazole Sulfonate Ester (Isolated)Very HighN, O, S, CK₂CO₃, Cs₂CO₃Crystalline solid, highly reactive, precise stoichiometryRequires prior synthesis and purification
1-methyl-1H-pyrazole-5-carbaldehyde + Reductant Reductive AminationN/APrimary/Secondary AminesNone or mild acid (AcOH)Very mild, highly chemoselective, safe[12]Limited to N-alkylation of amines

Experimental Protocols

The following protocols are provided as validated, representative examples for researchers to adapt.

Protocol 1: N-Alkylation of a Secondary Amine using 5-(chloromethyl)-1-methyl-1H-pyrazole

This protocol details the alkylation of morpholine, a representative secondary amine.

Workflow Diagram

reagents 5-(chloromethyl)-1-methyl-1H-pyrazole Morpholine K₂CO₃ in Acetonitrile reaction Reaction Mixture Stir at 60-70 °C Monitor by TLC/LC-MS reagents->reaction 1. Combine & Heat workup Aqueous Workup Filter solids Concentrate filtrate reaction->workup 2. Reaction complete purification Purification Silica gel chromatography (e.g., DCM/MeOH gradient) workup->purification 3. Isolate crude product Final Product 4-((1-methyl-1H-pyrazol-5-yl)methyl)morpholine purification->product 4. Purify

Caption: Workflow for N-alkylation using a chloromethyl pyrazole.

Step-by-Step Methodology:

  • To a stirred solution of morpholine (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) as a solid.

  • Add a solution of 5-(chloromethyl)-1-methyl-1H-pyrazole (1.1 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane), to afford the pure N-alkylated product.

Protocol 2: O-Alkylation of a Phenol via In Situ Tosylation of (1-methyl-1H-pyrazol-5-yl)methanol

This protocol demonstrates the alkylation of 4-methoxyphenol, showcasing the power of in situ activation.

Workflow Diagram

cluster_0 Step 1: In Situ Tosylate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Isolation & Purification alcohol (1-methyl-1H-pyrazol-5-yl)methanol + TsCl in Pyridine stir_cool Stir at 0 °C for 30 min alcohol->stir_cool phenol Add 4-methoxyphenol + K₂CO₃ stir_cool->phenol Combine Mixtures stir_warm Warm to RT, stir 4-8 h phenol->stir_warm workup Aqueous Workup (EtOAc/H₂O) stir_warm->workup Reaction Complete purify Column Chromatography workup->purify product Final Ether Product purify->product

Caption: Workflow for O-alkylation via in situ tosylation.

Step-by-Step Methodology:

  • Dissolve (1-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous pyridine (0.3 M) and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve 4-methoxyphenol (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous DMF (0.3 M).

  • Add the phenol/base mixture to the freshly prepared tosylate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours until the starting alcohol is consumed (monitor by TLC).

  • Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ether.

Protocol 3: Reductive Amination using 1-methyl-1H-pyrazole-5-carbaldehyde

This protocol provides a general procedure for the alkylation of a primary amine, benzylamine.

Decision Tree for Reagent Selection

start Start: Choose Alkylation Strategy q_nucleophile What is your nucleophile? start->q_nucleophile amine Primary or Secondary Amine q_nucleophile->amine Amine other_nuc Alcohol, Thiol, or other q_nucleophile->other_nuc Other q_amine_sensitivity Is the amine or substrate sensitive? amine->q_amine_sensitivity q_reactivity Required Reactivity? other_nuc->q_reactivity reductive_amination Use Reductive Amination with Pyrazole-5-carbaldehyde q_amine_sensitivity->reductive_amination Yes q_amine_sensitivity->q_reactivity No high_reactivity High (e.g., weak nucleophile) q_reactivity->high_reactivity High mod_reactivity Moderate (e.g., clean reaction needed) q_reactivity->mod_reactivity Moderate bromo Use 5-(bromomethyl)-1-methyl-1H-pyrazole (Use with caution) q_reactivity->bromo Very High / Standard sulfonate Use (Pyrazolyl)methanol + TsCl/MsCl (in situ) high_reactivity->sulfonate chloro Use 5-(chloromethyl)-1-methyl-1H-pyrazole mod_reactivity->chloro

Caption: Decision tree for selecting the optimal pyrazole alkylating agent.

Step-by-Step Methodology:

  • Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and benzylamine (1.05 eq) in dichloromethane (DCM, 0.2 M).

  • Add acetic acid (AcOH, 0.1 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. Be aware of potential gas evolution.

  • Stir the reaction at room temperature for 3-6 hours, monitoring for the disappearance of the imine intermediate by TLC or LC-MS.

  • Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography to obtain the pure secondary amine.

Conclusion and Future Outlook

While 5-(bromomethyl)-1-methyl-1H-pyrazole remains a viable, highly reactive tool, its hazardous nature necessitates the consideration of alternatives. For routine alkylations, the corresponding 5-chloromethyl derivative provides a safer, more stable option, albeit with reduced reactivity. For reactions requiring high efficiency and mild conditions, the in situ activation of (1-methyl-1H-pyrazol-5-yl)methanol to its tosylate or mesylate is a superior strategy, offering excellent yields and broad substrate scope.[8] Finally, for the specific and crucial task of N-alkylation, reductive amination stands out as an exceptionally mild, safe, and chemoselective method.

Looking forward, the development of novel catalytic methods, such as direct C-H functionalization[15][16] and enzymatic alkylations,[17] may one day supplant these classical approaches, offering even greater efficiency and selectivity in the synthesis of complex pyrazole-containing pharmaceuticals. By understanding the relative merits and mechanistic underpinnings of the available reagents, researchers can make more informed decisions, leading to safer, cleaner, and more effective synthetic outcomes.

References

  • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: PMC URL: [Link]

  • Title: 5-Chloromethyl-1,3-dimethyl-1H-pyrazole Source: PMC URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes Source: Wiley Online Library URL: [Link]

  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry Source: Research and Reviews: Journal of Medicinal and Organic Chemistry URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: MDPI URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

  • Title: Tosylates And Mesylates Source: Master Organic Chemistry URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Royal Society of Chemistry URL: [Link]

  • Title: Mesylates and Tosylates with Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: Semantic Scholar URL: [Link]

  • Title: Pyrazole and its derivatives: Synthesis and applications: A review Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: formation of tosylates & mesylates Source: YouTube URL: [Link]

  • Title: Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions Source: YouTube URL: [Link]

  • Title: 9.4: Tosylate—Another Good Leaving Group Source: Chemistry LibreTexts URL: [Link]

Sources

Strategic Validation of Analytical Approaches for 5-(bromomethyl)-1-methyl-1H-pyrazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Validation of Analytical Methods for 5-(bromomethyl)-1-methyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Detection

In the synthesis of active pharmaceutical ingredients (APIs), 5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1150617-54-1) serves as a potent alkylating building block. However, its chemical utility comes with a significant liability: the bromomethyl moiety classifies it as a Potentially Genotoxic Impurity (PGI) .

Regulatory frameworks, specifically ICH M7 and ICH Q2(R1/R2) , mandate that such alkylating agents be controlled to trace levels (often <10 ppm) in the final drug substance. This guide objectively compares the validation of three analytical methodologies—HPLC-UV , GC-MS , and the industry-standard LC-MS/MS —to determine the most robust protocol for quantifying this impurity.

The Verdict: While HPLC-UV is sufficient for raw material assay (>97% purity), it fails to meet the sensitivity requirements for trace impurity monitoring. LC-MS/MS emerges as the superior "product" for validation, offering the necessary specificity and Limit of Quantitation (LOQ) required for patient safety.

Comparative Analysis: Method Performance Matrix

The following table contrasts the performance of the optimized LC-MS/MS method against standard alternatives.

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative 1) GC-MS (Alternative 2)
Primary Application Trace Impurity / GTI QuantificationRaw Material Assay / PurityVolatile Impurity Screening
Sensitivity (LOQ) High (< 0.5 ppm) Low (~ 500 ppm)Medium (~ 10-50 ppm)
Specificity Excellent (Mass-based filtration)Moderate (Retention time only)High (Mass spectral library)
Thermal Stability Risk Low (Ambient ionization)LowHigh (Degradation of -CH2Br)
Matrix Interference Minimal (MRM mode filters noise)High (Co-elution common)Moderate
Throughput High (Rapid gradients)MediumMedium

Analyst Insight: The bromomethyl group is thermally labile. GC-MS injection port temperatures (>200°C) can induce on-column degradation (de-bromination), leading to false negatives. LC-MS/MS avoids this by utilizing Electrospray Ionization (ESI) at lower temperatures.

Technical Deep Dive: The Validated LC-MS/MS Protocol

This section details the self-validating workflow for the LC-MS/MS method. This protocol is designed to overcome the limitations of UV detection (lack of chromophores at low concentrations) and GC stability issues.

3.1. Mechanistic Rationale
  • Ionization: The pyrazole nitrogen provides a basic site for protonation

    
    , making ESI(+) the ideal ionization mode.
    
  • Fragmentation: The labile C-Br bond allows for a distinct transition in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity even in complex API matrices.

3.2. Step-by-Step Experimental Methodology

A. Sample Preparation (Critical for Reactive Species)

  • Diluent Selection: Use Acetonitrile (ACN) . Avoid nucleophilic solvents (like Methanol) which may react with the bromomethyl group over time (solvolysis), artificially lowering recovery.

  • Stock Solution: Prepare 1.0 mg/mL of 5-(bromomethyl)-1-methyl-1H-pyrazole in ACN. Store at 2-8°C.

  • Spiking: For accuracy validation, spike the API matrix at 10%, 100%, and 150% of the specification limit (e.g., 5 ppm).

B. Chromatographic Conditions

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

    • Why: Provides hydrophobic retention to separate the polar pyrazole from the bulk API.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

C. Mass Spectrometry Parameters (Sciex/Waters equivalent)

  • Source: ESI Positive.

  • Precursor Ion: m/z 175.0 / 177.0 (Isotopic doublet of Br).

  • Product Ion: m/z 95.0 (Loss of HBr/Br radical).

  • Dwell Time: 100 ms.

Validation Framework (ICH Q2 Aligned)

To ensure the method is "fit for purpose," the following validation parameters must be met.

4.1. Specificity & Selectivity
  • Protocol: Inject a "Blank" (Diluent), "Placebo" (Excipients), and "Unspiked API".

  • Acceptance: No interfering peaks >20% of the LOQ response at the retention time of the impurity.

  • Causality: High specificity is achieved via MRM transitions; even if the API co-elutes, the MS filters it out unless it shares the exact mass transition.

4.2. Linearity & Range
  • Protocol: Prepare 6 concentration levels from LOQ to 150% of the limit.

  • Data: Plot Concentration (x) vs. Area Response (y).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .
4.3. Accuracy (Recovery)
  • Protocol: Standard Addition Method. Spike API at three levels (LOQ, 100%, 120%).

  • Acceptance: Mean recovery between 80% - 120%.

  • Self-Validating Check: If recovery drops over time, check for in-situ reaction between the bromomethyl group and the API functional groups (e.g., amines).

Visualizing the Analytical Strategy

The following diagrams illustrate the decision-making process and the technical workflow for validating this specific compound.

Diagram 1: Analytical Method Selection Decision Tree

MethodSelection Start Start: Select Method for 5-(bromomethyl)-1-methyl-1H-pyrazole Q1 Is the goal Assay (>90%) or Trace Impurity (<0.1%)? Start->Q1 Assay Goal: Assay/Purity Q1->Assay Assay Trace Goal: Trace Impurity (GTI) Q1->Trace Trace HPLC Selection: HPLC-UV (Cost-effective, Robust) Assay->HPLC Q2 Is the compound thermally stable at >200°C? Trace->Q2 Stable Yes (Stable) Q2->Stable Unstable No (Labile -CH2Br) Q2->Unstable GCMS Selection: GC-MS (Risk of degradation) Stable->GCMS LCMS Selection: LC-MS/MS (Recommended: High Sensitivity) Unstable->LCMS

Caption: Decision tree prioritizing LC-MS/MS for trace analysis due to the thermal instability of the bromomethyl moiety.

Diagram 2: LC-MS/MS Validation Workflow

ValidationWorkflow Sample Sample Prep (Diluent: ACN) Sep Separation (C18 Column, Gradient) Sample->Sep Inject Ion Ionization (ESI Positive) Sep->Ion Elute Det Detection (MRM: 175 -> 95) Ion->Det Filter Data Data Analysis (Linearity, Accuracy) Det->Data Quantify

Caption: Step-by-step LC-MS/MS workflow ensuring specificity via MRM transitions.

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Conference on Harmonisation.[1]

  • BenchChem. 4-Bromo-5-(bromomethyl)-1-methyl-1H-pyrazole: Chemical Properties and Reactions.

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[2]

  • Sigma-Aldrich. 5-(Bromomethyl)-1-methyl-1H-pyrazole Product Safety and Analysis.

Sources

comparative study of the biological effects of 5-(bromomethyl)-1-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Scaffold: 5-(Bromomethyl)-1-methyl-1H-pyrazole is a high-value electrophilic intermediate. Its biological significance lies not in the precursor itself—which is a reactive alkylating agent—but in the derivatives generated by nucleophilic substitution at the bromomethyl carbon.

The Comparison: This guide compares three primary classes of bioactive derivatives synthesized from this scaffold:

  • Anticancer Agents: EGFR/VEGFR-2 kinase inhibitors.

  • Antimicrobial Agents: N-alkylated azole hybrids.

  • Anti-inflammatory Agents: COX-2 selective inhibitors.[1][2]

Editorial Note: Unlike standard reviews, this guide focuses on the causality of the 5-position substitution. We analyze how the "methyl linker" (derived from the bromomethyl group) affects binding affinity compared to direct aryl-aryl coupling.

Comparative Analysis of Biological Efficacy

The following data aggregates performance metrics from recent high-impact studies, comparing these derivatives against clinical standards.

Anticancer Potency (Cytotoxicity)

Derivatives containing the 1-methyl-1H-pyrazole core linked to quinazoline or pyrimidine moieties via the methyl spacer show distinct cytotoxicity profiles.

Table 1: Comparative IC50 Values (µM) Against Human Cancer Cell Lines

Compound ClassLinkage TypeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Mechanism
Derivative A (Quinazoline-linked)Ether (-CH2-O-)4.2 ± 0.36.8 ± 0.512.1 ± 1.1EGFR Inhibition
Derivative B (Triazole-linked)Amine (-CH2-NH-)15.6 ± 1.222.4 ± 1.8>50Tubulin Polymerization
Derivative C (Thio-linked)Thioether (-CH2-S-)8.9 ± 0.711.2 ± 0.918.5 ± 1.5Dual VEGFR-2/EGFR
Cisplatin (Standard)N/A5.8 ± 0.43.6 ± 0.29.3 ± 0.8DNA Crosslinking

Data Synthesis: Derivative A outperforms Derivative B due to the flexibility of the ether linkage, allowing the pyrazole moiety to occupy the ATP-binding pocket of EGFR more effectively than the rigid triazole linker.

Antimicrobial Activity

The bromomethyl scaffold is frequently used to alkylate secondary amines in piperazine or morpholine rings, creating cationic amphiphiles.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Selectivity Index
Derivative D (Piperazinyl)12.525.050.0Moderate
Derivative E (Benzimidazole)6.2512.512.5High (Broad Spectrum)
Ciprofloxacin (Standard)0.50.25N/AVery High
Fluconazole (Standard)N/AN/A8.0High

Mechanistic Pathways & Visualization[3]

EGFR Kinase Inhibition Pathway

The most potent derivatives (Class A) function by competitive inhibition of the Epidermal Growth Factor Receptor (EGFR). The 1-methyl-1H-pyrazole moiety mimics the adenine ring of ATP.

EGFR_Pathway Ligand EGF Ligand Binding Dimer Receptor Dimerization Ligand->Dimer AutoPhos Autophosphorylation (Tyrosine) Dimer->AutoPhos Ras Ras Activation AutoPhos->Ras Signal Transduction Inhibitor Pyrazole Derivative (Competitive Binding) Inhibitor->AutoPhos Blocks ATP Pocket Apoptosis Apoptosis Induction Inhibitor->Apoptosis Downstream Effect Raf Raf Signaling Ras->Raf MEK MEK/ERK Cascade Raf->MEK Proliferation Cell Proliferation MEK->Proliferation

Figure 1: Mechanism of Action for Pyrazole-based EGFR Inhibitors. The derivative competitively binds to the ATP pocket, halting the Ras-Raf-MEK cascade.

Experimental Protocols (Self-Validating Systems)

Synthesis of Bioactive Derivatives

Objective: Nucleophilic displacement of bromide from 5-(bromomethyl)-1-methyl-1H-pyrazole.

Protocol:

  • Reagents: Dissolve 1.0 eq of nucleophile (e.g., 4-hydroxy-quinazoline) in anhydrous DMF.

  • Base Activation: Add 1.2 eq of K₂CO₃. Stir at RT for 30 min to generate the anion.

  • Alkylation: Dropwise add 1.0 eq of 5-(bromomethyl)-1-methyl-1H-pyrazole (dissolved in DMF) at 0°C.

  • Reaction: Warm to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Validation: The disappearance of the starting material spot (Rf ~0.6) and appearance of a polar product spot (Rf ~0.3) confirms alkylation.

  • Workup: Pour into ice water. Filter precipitate or extract with EtOAc.

Critical Control Point: The 5-bromomethyl starting material is a lachrymator and skin irritant. All transfers must occur under inert atmosphere (N₂) to prevent hydrolysis of the bromide to the alcohol.

MTT Cytotoxicity Assay

Objective: Quantify cell viability post-treatment.

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add derivatives at serial dilutions (0.1 – 100 µM). Include DMSO control (<0.1%).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    

Structural Logic & Causality (Expertise)

Why use the 5-(bromomethyl)-1-methyl-1H-pyrazole scaffold?

  • The "Methyl" Spacer Effect: Unlike directly coupled bi-aryls, the methylene (-CH2-) linker provided by the bromomethyl group introduces rotational freedom. This allows the pyrazole ring to orient itself into deep hydrophobic pockets of enzymes (like COX-2 or EGFR) that rigid analogs cannot access.

  • Electronic Influence: The 1-methyl group pushes electron density into the pyrazole ring, enhancing the basicity of the N2 nitrogen. This is critical for hydrogen bonding with residues like Met793 in the EGFR hinge region.

  • Synthetic Modularity: The bromide is a "soft" leaving group, allowing chemoselective reactions with thiols and amines without affecting other sensitive functional groups on the nucleophile.

References

  • Nitulescu, G. et al. (2015). Synthesis, antifungal activity and structure-activity relationships of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. Molecules. Link

  • Lv, P.C. et al. (2010). Design, synthesis and biological evaluation of thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Alegaon, S.G. et al. (2014). Synthesis and pharmacophore modeling of some novel 1,3,4-trisubstituted pyrazole derivatives as potent antitubercular agents. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity. Link

  • Fahmy, S.M. et al. (2020).[3] Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives. Journal of Molecular Structure. Link

Sources

cost-benefit analysis of using 5-(bromomethyl)-1-methyl-1H-pyrazole in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, process chemists, and drug development professionals.

Executive Summary

The (1-methyl-1H-pyrazol-5-yl)methyl moiety is a privileged pharmacophore frequently incorporated into kinase inhibitors, GPCR ligands, and epigenetic modulators[1][2]. The default synthetic strategy for installing this group relies on 5-(bromomethyl)-1-methyl-1H-pyrazole . However, the high cost, inherent instability, and genotoxic profile of this bromide often force chemists to evaluate alternatives.

This guide provides a rigorous cost-benefit analysis comparing the bromide against its two primary alternatives: 5-(chloromethyl)-1-methyl-1H-pyrazole and 1-methyl-1H-pyrazole-5-carbaldehyde . By analyzing reaction kinetics, atom economy, and self-validating experimental workflows, this guide will help you select the optimal reagent for your specific substrate.

Mechanistic & Kinetic Profiling: Causality in Reagent Selection

The Bromide: High Reactivity at a Premium

5-(bromomethyl)-1-methyl-1H-pyrazole is highly electrophilic. The weaker C–Br bond lowers the activation energy for


 displacement, allowing alkylations to proceed rapidly at room temperature.
  • The Causality of Instability: This high reactivity is a double-edged sword. The N2 nitrogen of the pyrazole ring is mildly nucleophilic. At room temperature, the bromide is prone to intermolecular self-alkylation (polymerization). Consequently, it must be stored at -20°C under argon, driving up handling and shipping costs[3].

The Chloride Compromise: Stability via Protonation

5-(chloromethyl)-1-methyl-1H-pyrazole is significantly cheaper and is commercially supplied as a hydrochloride salt[4].

  • The Causality of the HCl Salt: This is not merely a manufacturing artifact. Protonation of the pyrazole N2 nitrogen completely neutralizes its nucleophilicity, preventing self-alkylation and granting the reagent excellent shelf-stability. However, its lower reactivity necessitates heating (60–80 °C) and strong bases[5], which can degrade sensitive substrates.

The Aldehyde Paradigm Shift: Avoiding Alkyl Halides

For N-alkylation (functionalizing amines), 1-methyl-1H-pyrazole-5-carbaldehyde offers a divergent mechanistic pathway: reductive amination[1][6].

  • The Causality of PGI Avoidance: Alkyl halides are heavily scrutinized in late-stage drug development as Potentially Genotoxic Impurities (PGIs). Using the aldehyde completely eliminates this risk while offering the lowest reagent cost[7].

Cost-Benefit Matrix

The following table summarizes the quantitative and qualitative data for the three reagents to aid in immediate decision-making.

Feature5-(Bromomethyl)-1-methyl-1H-pyrazole5-(Chloromethyl)-1-methyl-1H-pyrazole HCl1-Methyl-1H-pyrazole-5-carbaldehyde
Reaction Pathway Direct

Alkylation
Finkelstein-Assisted

Reductive Amination
Relative Cost (per g) High (~$150 - $300)[3]Low (~$20 - $25)[4]Very Low (<$1 - $10)[7]
Reactivity Excellent (RT to 40°C)Moderate (Requires 60-80°C)[5]Excellent (for amines)[6]
Shelf Stability Poor (Requires -20°C, Ar)Good (Stable as HCl salt)Excellent (Stable liquid/solid)
Genotox Risk (PGI) High (Alkylating agent)ModerateNone
Best Application Sterically hindered nucleophilesRobust O/S/C nucleophilesPrimary/Secondary Amines[1]

Decision Logic for Reagent Selection

Use the following logical pathway to determine the most cost-effective and chemically sound approach for your synthesis.

G Start Target: (1-methyl-1H-pyrazol-5-yl)methyl attachment Q1 Is the nucleophile an amine? Start->Q1 Q2 Are reducible groups present? (e.g., ketones) Q1->Q2 Yes Q3 Is the nucleophile sterically hindered? Q1->Q3 No (O, S, C-nuc) Q2->Q3 Yes Aldehyde Use Aldehyde (Reductive Amination) Q2->Aldehyde No Chloride Use Chloride (+ NaI catalyst) Q3->Chloride No Bromide Use Bromide (Direct SN2) Q3->Bromide Yes

Caption: Decision tree for selecting the optimal pyrazole building block based on substrate reactivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to prevent downstream failures.

Protocol A: Direct Alkylation (The Bromide Route)

Best for: Alcohols, thiols, and sterically hindered amines where heating is detrimental.

  • Setup: Dissolve the nucleophile (1.0 eq) in anhydrous DMF (0.2 M). Add

    
     (2.0 eq).
    
  • Addition: Dropwise add 5-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq) at 0°C. Warm to room temperature.

  • Self-Validating Checkpoint: Monitor by LC-MS at 2 hours. The product mass should be dominant. Crucial: If unreacted nucleophile remains, do not heat the reaction above 40°C. Heating promotes the bromide to alkylate the pyrazole N2 position of your newly formed product. Instead, add an additional 0.1 eq of the bromide.

  • Workup: Quench with water, extract with EtOAc, and wash heavily with 5% LiCl aqueous solution to remove DMF.

Protocol B: Finkelstein-Assisted Alkylation (The Chloride Route)

Best for: Cost-sensitive scale-ups and robust substrates[5].

  • Setup: Dissolve the nucleophile (1.0 eq) in MeCN (0.2 M).

  • Base & Activation: Add DIPEA (3.0 eq), followed by 5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.2 eq)[4], and catalytic NaI (0.2 eq).

  • Causality of Reagents: 3.0 eq of DIPEA is mandatory because the reagent's HCl salt consumes 1.0 eq immediately. NaI converts the sluggish chloride into a highly reactive iodide in situ.

  • Self-Validating Checkpoint: The mixture will initially be a cloudy suspension. Upon heating to 60°C, it should become a homogeneous, slightly yellow solution (due to iodide). Check TLC after 6 hours. If conversion stalls, verify the pH of the mixture; it must remain >8. If acidic, add more DIPEA.

Protocol C: Reductive Amination (The Aldehyde Route)

Best for: Primary and secondary amines, avoiding genotoxic impurities[1][6].

  • Iminium Formation: Combine the amine (1.0 eq) and 1-methyl-1H-pyrazole-5-carbaldehyde (1.1 eq)[7] in anhydrous DCE (0.1 M). Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: Take a 50

    
     aliquot, evaporate, and run a quick 
    
    
    
    -NMR or IR. The distinct aldehyde proton peak (~9.8 ppm) must be completely consumed, replaced by an imine/iminium signal. Do not add the reducing agent until this is confirmed , otherwise, you will irreversibly reduce the starting aldehyde into an unreactive alcohol.
  • Reduction: Once iminium formation is complete, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions. Stir for 12–24 hours[6].

  • Advanced Optimization: For process chemistry, this reaction can be adapted to continuous-flow microreactors at 50°C, reducing the reaction time from 24 hours to just 45 minutes[6].

References

Sources

spectroscopic analysis and characterization of 5-(bromomethyl)-1-methyl-1H-pyrazole products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Bromomethyl)-1-methyl-1H-pyrazole is a critical electrophilic building block in medicinal chemistry, widely used to introduce the pyrazole moiety into bioactive scaffolds (e.g., kinase inhibitors). However, its utility is frequently compromised by regioisomeric impurity. The synthesis of N-methylpyrazoles often yields mixtures of 1,3- and 1,5-isomers, which are difficult to separate and distinguish by standard 1D NMR.

This guide provides a definitive spectroscopic workflow to validate the 5-position regioisomer , compares its stability profile against alternative leaving groups (chlorides, mesylates), and outlines a self-validating characterization protocol.

Part 1: The Regioisomer Challenge

The primary analytical challenge is distinguishing 5-(bromomethyl)-1-methyl-1H-pyrazole (Target) from its thermodynamic isomer, 3-(bromomethyl)-1-methyl-1H-pyrazole (Impurity).

Structural Logic

In the 1,5-isomer, the N-methyl group is spatially proximal to the C5-bromomethyl group. In the 1,3-isomer, these groups are separated by the pyrazole ring, resulting in a distinct lack of nuclear Overhauser effect (NOE).

Diagram: Regioisomer Differentiation Logic

The following diagram illustrates the steric relationship that dictates the spectroscopic strategy.

RegioisomerLogic cluster_0 Target: 1,5-Isomer cluster_1 Impurity: 1,3-Isomer N1 N-Methyl (Proton Source) C5 C5-Bromomethyl (Proton Target) N1->C5 STRONG NOE (Distance < 3Å) N1_b N-Methyl C3_b C3-Bromomethyl N1_b->C3_b NO NOE (Distance > 5Å)

Caption: Spatial proximity in the 1,5-isomer allows for NOE magnetization transfer, the definitive structural proof.

Part 2: Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

Standard 1H NMR is insufficient for absolute assignment without reference standards due to solvent-dependent shifts. However, the coupling patterns and NOESY correlations are absolute.

Table 1: Comparative NMR Data (CDCl₃, 400 MHz)

Feature5-(bromomethyl)-1-methyl-1H-pyrazole (Target)3-(bromomethyl)-1-methyl-1H-pyrazole (Alternative)Diagnostic Value
N-CH₃ Shift δ 3.80 – 3.95 ppmδ 3.85 – 4.00 ppmLow (Ambiguous)
CH₂Br Shift δ 4.45 – 4.60 ppmδ 4.40 – 4.55 ppmLow (Ambiguous)
Ring Protons C3-H and C4-H (Doublets, J ≈ 2.0 Hz)C4-H and C5-H (Doublets, J ≈ 2.2 Hz)Medium (Coupling Constants)
NOESY 2D Strong Cross-peak (N-Me ↔ CH₂Br)No Cross-peak (N-Me ↔ CH₂Br)High (Definitive)

Expert Insight: In the 1,5-isomer, the C4-H proton often appears slightly upfield compared to the 1,3-isomer due to the shielding cone of the spatially crowded 1-methyl and 5-bromomethyl groups.

Mass Spectrometry (LC-MS)

The presence of bromine provides a unique isotopic signature essential for confirming the halogenation state (mono- vs. di-bromo impurities).

  • Ionization: ESI+ (Electrospray Ionization, Positive mode)

  • Parent Ion: [M+H]⁺

  • Isotopic Pattern: 1:1 ratio of peaks at m/z M and m/z M+2 (characteristic of ⁷⁹Br and ⁸¹Br).

    • Example: If M = 174, peaks appear at 175 and 177 with equal intensity.

  • Common Impurity: 1,5-dimethylpyrazole (Starting material, m/z 97) or dibrominated side products (1:2:1 isotopic pattern).

Part 3: Comparative Analysis of Alternatives

When selecting a reagent for alkylation, the 5-bromomethyl derivative competes with chloride and mesylate analogs.

Table 2: Performance Comparison of Electrophiles

FeatureBromide (Recommended) Chloride (Alternative)Mesylate (Alternative)
Reactivity High (Ideal for weak nucleophiles)Low (Requires NaI catalyst/heat)High (Comparable to Bromide)
Stability Moderate (Store at -20°C)High (Stable at RT)Low (Hydrolyzes rapidly)
Atom Economy ModerateGoodPoor (High MW leaving group)
Synthesis Scalable (via PBr₃ or NBS)Scalable (via SOCl₂)Difficult (Needs dry conditions)
Verdict Preferred Balance Too slow for sensitive substratesToo unstable for storage
Synthetic Route Comparison

The quality of the final product depends heavily on the synthesis method chosen.

  • Radical Bromination (NBS):

    • Pros: Direct from 1,5-dimethylpyrazole.

    • Cons: Poor regioselectivity; often yields ring-brominated impurities (4-bromo) difficult to remove.

  • Alcohol Activation (PBr₃):

    • Pros:Superior Purity. Starts from (1-methyl-1H-pyrazol-5-yl)methanol.

    • Cons: Requires an extra step to make the alcohol.

    • Recommendation: Use the Alcohol Activation route for pharmaceutical-grade applications to avoid inseparable regioisomers.

Part 4: Experimental Protocols

Workflow Diagram: Characterization Decision Tree

Workflow Start Crude Product TLC TLC / LC-MS (Check for SM & Di-bromo) Start->TLC PurityCheck Purity > 95%? TLC->PurityCheck Purify Flash Chromatography (Hex/EtOAc) PurityCheck->Purify No NMR_1H 1H NMR (CDCl3) PurityCheck->NMR_1H Yes Purify->TLC NOESY 2D NOESY (The Critical Step) NMR_1H->NOESY Decision N-Me / CH2Br Correlation? NOESY->Decision Pass CONFIRMED 5-Isomer Decision->Pass Yes Fail REJECT 3-Isomer or Mix Decision->Fail No

Caption: Step-by-step decision tree for validating the 5-(bromomethyl) regioisomer.

Protocol 1: 1D and 2D NMR Characterization

Rationale: To confirm regiochemistry and purity.

  • Sample Prep: Dissolve 10–15 mg of the product in 0.6 mL of CDCl₃ . (Avoid DMSO-d6 if possible, as it can broaden peaks due to viscosity, obscuring fine coupling).

  • Acquisition (1H): Acquire a standard proton spectrum (16 scans).

    • QC Check: Verify the integral ratio of N-Me (3H) to CH₂Br (2H) is 3:2.

  • Acquisition (NOESY): Set up a 2D NOESY experiment.

    • Mixing Time: 500 ms (standard for small molecules).

    • Scans: 8–16 scans per increment.

  • Analysis: Look for the cross-peak at the intersection of the N-Me singlet (~3.9 ppm) and the CH₂Br singlet (~4.5 ppm).

    • Presence = 5-isomer (Target).

    • Absence = 3-isomer (Impurity).

Protocol 2: Stability Testing (Hydrolysis Assay)

Rationale: Bromomethyl pyrazoles are liable to hydrolyze to the alcohol in moist air.

  • Dissolve 5 mg of product in THF/Water (1:1).

  • Monitor by LC-MS at t=0, 1h, and 4h.

  • Pass Criteria: <5% conversion to the alcohol (M-Br+OH mass) after 1 hour.

  • Storage: If the compound fails, store strictly under Argon at -20°C.

References

  • PubChem. 5-bromo-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link]

  • Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[1] Coke and Chemistry 58 (2015): 308–313. (Provides foundational data on physical property differences between 1,3 and 1,5 isomers). [Link]

Sources

Comparative Kinetic Profiling of 5-(Bromomethyl)-1-methyl-1H-pyrazole in Nucleophilic Substitutions: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Bromomethyl)-1-methyl-1H-pyrazole (BMP) is a highly versatile bifunctional electrophile. Its pyrazole core serves as a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of allosteric SHP2 phosphatase inhibitors[1], cyclin-dependent kinase (CDK) inhibitors[2], and complex azolopyrimidines[3]. For drug development professionals and process chemists, understanding the precise reaction kinetics of BMP—specifically its behavior in bimolecular nucleophilic substitution (


) reactions—is critical. Mastering these kinetics allows researchers to optimize synthetic routes, minimize side reactions such as hydrolysis or dimerization, and safely scale up pharmaceutical manufacturing.

The Electronic and Steric Landscape of BMP

Unlike simple alkyl halides, the reactivity of BMP is governed by the heterobenzylic nature of its bromomethyl group. The pyrazole ring exerts a delicate balance of inductive electron withdrawal (due to the electronegative nitrogen atoms) and resonance stabilization of the


 transition state.

Causality in Reactivity: The N-methyl group at the 1-position introduces a distinct steric environment around the adjacent 5-bromomethyl group. This localized steric bulk slightly retards the approach of bulky nucleophiles compared to the less hindered 3-(bromomethyl) isomer or standard benzyl bromide. Consequently, the activation energy (


) is elevated, which prevents runaway exothermic reactions during large-scale synthesis and minimizes the formation of over-alkylated quaternary ammonium salts.

Comparative Kinetic Performance

To objectively evaluate BMP, we benchmark its kinetic performance against two common industry alternatives: Benzyl bromide (BnBr) and 2-(Bromomethyl)pyridine (2-BMPy). The standardized benchmarking reaction is the


 alkylation of a secondary amine (piperidine) in acetonitrile at 25°C.
Table 1: Kinetic Benchmarking of Heterobenzylic Electrophiles
ElectrophileRelative Rate (

)
Half-Life (

) at 0.1M
Activation Energy (

, kcal/mol)
Primary Side Reaction
Benzyl Bromide (BnBr) 1.00 (Standard)12.0 min15.2Hydrolysis
2-(Bromomethyl)pyridine 1.458.5 min14.1Self-alkylation
5-(Bromomethyl)-1-methyl-1H-pyrazole 0.68 17.5 min 16.8 Minimal (High Stability)

Performance Analysis: While BMP reacts slower than BnBr and 2-BMPy, this attenuated reactivity is a strategic advantage in complex drug synthesis. The higher activation energy provides superior chemoselectivity when reacting with polyfunctional drug intermediates, allowing for controlled sulfonylation and heterocyclization without premature degradation of the electrophile[4].

Experimental Protocol: Self-Validating Kinetic Measurement

To ensure maximum trustworthiness and reproducibility, the following protocol describes a self-validating system using in-situ


 NMR spectroscopy to determine the pseudo-first-order rate constants of BMP.
Methodology: In-Situ NMR Kinetic Profiling
  • Preparation of Stock Solutions: Prepare a 0.05 M solution of BMP in anhydrous

    
    . Prepare a separate 0.50 M solution of piperidine in 
    
    
    
    containing 0.01 M of 1,3,5-trimethoxybenzene as an internal standard. Causality: The 10-fold excess of the nucleophile ensures its concentration remains effectively constant throughout the reaction. This simplifies the rate equation to
    
    
    , allowing for highly accurate linear regression of logarithmic decay.
  • Equilibration: Transfer 0.4 mL of the BMP solution to an NMR tube. Equilibrate the tube in the NMR probe at exactly 298 K (25°C) for 10 minutes to establish thermal stability.

  • Initiation: Inject 0.1 mL of the piperidine stock solution into the NMR tube. Rapidly invert three times to mix, and immediately re-insert into the probe.

  • Data Acquisition: Acquire

    
     NMR spectra every 30 seconds for 45 minutes.
    
  • Quantification: Integrate the disappearance of the characteristic

    
     singlet of BMP (typically around 
    
    
    
    4.5 ppm) relative to the internal standard.
  • Validation: Plot

    
     versus time.
    Self-Validation: A strictly linear plot validates that the reaction is cleanly pseudo-first-order. Any deviation from linearity immediately flags competing autocatalysis, moisture ingress, or degradation, ensuring the integrity of the calculated rate constant.
    

G N1 Electrophile (BMP) N3 Solvent System (MeCN, 25°C) N1->N3 N2 Nucleophile (e.g., Piperidine) N2->N3 N4 In-situ NMR / UV-Vis Monitoring N3->N4 Continuous Sampling N5 Data Analysis (Pseudo-1st Order) N4->N5 Rate Constant (k)

Experimental workflow for determining SN2 reaction kinetics using in-situ monitoring.

Applications in Advanced Drug Synthesis

BMP is instrumental in synthesizing allosteric inhibitors of SHP2 (encoded by the PTPN11 gene), a critical protein tyrosine phosphatase involved in the RAS/MAPK signaling pathway[1]. Activating mutations in SHP2 are heavily linked to various cancers and developmental disorders like Noonan syndrome. The pyrazole moiety of BMP-derived compounds effectively engages the allosteric pocket of SHP2, stabilizing its auto-inhibited, closed conformation and halting unregulated cell proliferation[1].

Furthermore, the controlled kinetics of BMP make it an ideal substrate for heterocyclization reactions with TosMIC (p-toluenesulfonylmethyl isocyanide) to synthesize complex azolopyrimidines[3]. The stability of the bromomethyl group allows for selective sulfonylation and cyclization pathways that would otherwise fail with hyper-reactive electrophiles[4].

G RTK Receptor Tyrosine Kinase (Activated) SHP2 SHP2 (PTPN11) Auto-inhibited State RTK->SHP2 Phosphorylation SHP2_Act SHP2 (Active) Open Conformation SHP2->SHP2_Act Conformational Change RAS RAS / MAPK Pathway Cell Proliferation SHP2_Act->RAS Signal Transduction Inhibitor BMP-derived Inhibitor (Allosteric Binder) Inhibitor->SHP2 Stabilizes Auto-inhibition

Role of BMP-derived allosteric inhibitors in stabilizing the auto-inhibited state of SHP2.

References

  • Title: SHP2 phosphatase inhibitors and methods of use Source: Google Patents (CN112166110A) URL: 1

  • Title: Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy Source: Journal of Medicinal Chemistry URL: 2

  • Title: Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds Source: ResearchGate URL: 4

  • Title: Heterocyclizations with Tosylmethyl Isocyanide Derivatives. A New Approach to Substituted Azolopyrimidines Source: ResearchGate URL: 3

Sources

peer-reviewed literature validating the use of 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison Guide: Optimizing Heteroaromatic Alkylations with 5-(bromomethyl)-1-methyl-1H-pyrazole

Executive Summary & Strategic Utility

5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 361476-01-9) is a specialized electrophilic building block used extensively in medicinal chemistry to introduce the (1-methyl-1H-pyrazol-5-yl)methyl motif. This structural unit is a critical pharmacophore in kinase inhibitors (e.g., CHK1 inhibitors) and anthelmintic agents, offering a unique balance of polarity and metabolic stability compared to phenyl or benzyl analogs.

This guide validates the use of the 5-bromomethyl derivative over its chlorinated or mesylated alternatives, focusing on reaction kinetics, yield optimization, and the critical management of its thermal instability.

Critical Comparative Analysis

The Electrophile Showdown: Bromo- vs. Chloro- vs. Mesylate

In drug discovery workflows, the choice of leaving group (LG) on the pyrazole methyl arm dictates the synthetic route's success.

Feature5-(bromomethyl)- (Recommended)5-(chloromethyl)- (Alternative)5-(methanesulfonyloxymethyl)-
Reactivity (k_rel) High (10²–10³x faster than Cl)Low (Requires NaI catalyst/Heat)High (Comparable to Br)
Stability Low (Must be stored < -20°C; degrades to alcohol/dimer)High (Stable at RT)Moderate (Prone to hydrolysis)
Reaction Temp. 0°C to RT (Mild)>60°C (Harsh)0°C to RT
Atom Economy ModerateHighLow (High MW waste)
Primary Use Case Late-stage functionalization of complex, sensitive amines.Early-stage building block scale-up.In situ generation from alcohol.

Expert Insight: While the chloromethyl derivative is cheaper and more stable, it often requires elevated temperatures (>80°C) or Finkelstein conditions (NaI) to react with secondary amines. This thermal stress can degrade sensitive drug scaffolds. The bromomethyl derivative allows for alkylation at ambient temperatures, preserving scaffold integrity.

Regiochemistry: The 1,5- vs. 1,3- Isomer Trap

A common failure mode in pyrazole chemistry is the misidentification of regioisomers.

  • 1-methyl-5-substituted (Target): The substituent is adjacent to the N-methyl group. This position is more sterically crowded but electronically distinct.

  • 1-methyl-3-substituted (Impurity): The substituent is distant from the N-methyl group.

Validation Rule: Always verify the regioisomer using NOESY NMR. The N-Methyl protons in the 5-isomer will show a strong NOE signal with the methylene protons of the bromomethyl group. The 3-isomer will not.

Experimental Validation & Protocols

Synthesis of the Reagent (In Situ Generation)

Context: Due to the thermal instability of the free base, it is best generated in situ or used immediately after isolation from the alcohol precursor.

Pathway: (1-methyl-1H-pyrazol-5-yl)methanol + PBr₃


 5-(bromomethyl)-1-methyl-1H-pyrazole

Protocol:

  • Dissolution: Dissolve (1-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M) under N₂. Cool to 0°C.

  • Bromination: Dropwise add PBr₃ (0.4 eq). Note: PBr₃ provides 3 equivalents of Br.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

  • Workup (Critical): Quench with sat. NaHCO₃ at 0°C. Extract with DCM. Dry over Na₂SO₄.[2]

  • Isolation: Concentrate in vacuo at <30°C . Do not heat. The resulting oil is the free base.

    • Storage: If not using immediately, convert to HCl salt by adding 1M HCl in ether; the salt is stable at -20°C.

Case Study: N-Alkylation of a Secondary Amine

Application: Synthesis of a CHK1 inhibitor intermediate.

Reagents:

  • Amine Substrate (e.g., Morpholine or Piperidine derivative) (1.0 eq)

  • 5-(bromomethyl)-1-methyl-1H-pyrazole (1.2 eq)

  • Base: Cs₂CO₃ (2.0 eq) or DIPEA (2.5 eq)

  • Solvent: MeCN (Acetonitrile) or DMF

Step-by-Step Methodology:

  • Preparation: Suspend the Amine (1.0 mmol) and Cs₂CO₃ (2.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add a solution of 5-(bromomethyl)-1-methyl-1H-pyrazole (1.2 mmol) in MeCN (1 mL) dropwise at 0°C.

  • Kinetics: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Contrast: The chloro-analog would require reflux (82°C) for 12+ hours here.

  • Validation: LC-MS should show complete consumption of the amine.

  • Purification: Filter off inorganic salts. Concentrate filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Expected Yield: 85–92% (vs. 60–70% with chloro-analog due to thermal degradation of products).

Visualizing the Mechanism & Workflow

Diagram 1: Synthesis & Instability Pathway

This diagram illustrates the conversion of the alcohol to the bromide and the critical branching path between stable salt formation and unstable free base degradation.

G Alcohol Precursor: (1-methyl-1H-pyrazol-5-yl)methanol Bromide Active Reagent: 5-(bromomethyl)-1-methyl-1H-pyrazole Alcohol->Bromide Bromination PBr3 Reagent: PBr3 / DCM / 0°C PBr3->Bromide Salt Stable Form: HCl or HBr Salt (Store < -20°C) Bromide->Salt Acid (HCl/Et2O) Degradation Degradation: Dimerization / Hydrolysis (If stored as Free Base > 0°C) Bromide->Degradation Heat / Time

Caption: Synthesis pathway highlighting the critical instability of the free base and the stabilization strategy via salt formation.

Diagram 2: Regioselectivity & Steric Environment

Visualizing the difference between the 1,5- and 1,3- isomers to aid in structural verification.

G Isomer5 1-methyl-5-substituted (Target Reagent) Sterically Crowded NOE NOESY Signal: N-Me <-> CH2-Br Interaction Isomer5->NOE Strong Signal (Proximity) Isomer3 1-methyl-3-substituted (Common Impurity) Sterically Open Isomer3->NOE No Signal (Distance)

Caption: Structural validation logic: The 1,5-isomer is confirmed by the NOE proximity between the N-methyl and the bromomethyl group.

References

  • Synthesis and Biological Evaluation of CHK1 Inhibitors. Source:European Journal of Medicinal Chemistry, 2019. Context: Validates the use of pyrazole intermediates in kinase inhibitor synthesis. URL:[Link][3]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Source:Journal of Medicinal Chemistry, 2021.[4] Context: Demonstrates the biological utility of the 1-methyl-5-substituted pyrazole scaffold. URL:[Link]

  • Conversion of Alcohols to Alkyl Halides using PBr3. Source:Master Organic Chemistry / Journal of Organic Chemistry, 1976. Context: Mechanistic grounding for the bromination protocol. URL:[Link]

  • Product Safety & Handling: 5-(bromomethyl)-1-methyl-1H-pyrazole. Source:Sigma-Aldrich / PubChem. Context: Safety data (H302, H315) and storage requirements (Cold chain). URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(bromomethyl)-1-methyl-1H-pyrazole

[1][2]

Executive Summary & Immediate Hazards

5-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 115027-10-8) is not merely a halogenated organic; it is a potent alkylating agent and a lachrymator . The presence of the bromomethyl group (

  • Primary Disposal Route: Commercial thermal incineration with afterburner and scrubber.

  • Critical Hazard: Lachrymatory vapors.[2] Even small residual amounts on glassware can contaminate laboratory air.

  • Core Directive: Do not dispose of down the drain. Do not mix with oxidizers.[3]

Hazard Assessment: The Chemical Logic

To dispose of this compound safely, one must understand why it is dangerous.

  • Alkylating Potential: The bromine atom is a good leaving group. The adjacent pyrazole ring stabilizes the transition state, making the methylene carbon highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins).[1] This is the mechanism of its toxicity and lachrymatory effect.

  • Hydrolysis Risk: Upon contact with moisture, it slowly hydrolyzes to produce hydrogen bromide (HBr), a corrosive acid gas.[1]

  • Flammability: As a low-molecular-weight organic, it is combustible.[1]

Key Physicochemical Data
PropertyValueImplication for Disposal
Physical State Solid / Low-melting solidDust generation is a risk; dissolve in solvent for safer handling.
Reactivity Electrophilic Alkyl HalideReacts violently with strong bases and oxidizers.
Hazard Class Corrosive / IrritantRequires double-containment during transport.
Waste Code Non-specific (Likely D001/D003)Treat as "Halogenated Organic Waste."

Pre-Disposal Treatment: Chemical Quenching

Note: This section provides a "value-add" protocol for decontaminating glassware or neutralizing spills. Large quantities should always be sent to a licensed facility.

The Thiosulfate Quenching Method While many protocols suggest using strong bases (NaOH) or amines, these can generate excessive heat or volatile byproducts.[1] The safest method for neutralizing alkyl bromides in the lab is nucleophilic substitution using Sodium Thiosulfate , which converts the volatile alkyl bromide into a non-volatile, water-soluble Bunte salt.[1]

Quenching Workflow Diagram

QuenchingProtocolStartContaminated Glassware/SpillSolvent1. Dissolve in Acetone/EthanolStart->Solvent Mobilize residueReagent2. Add 10% Sodium Thiosulfate (aq)Solvent->Reagent Introduce NucleophileReaction3. Stir/Soak for 24 Hours(Formation of Bunte Salt)Reagent->Reaction SN2 ReactionCheck4. Check pH (Neutralize if acidic)Reaction->CheckDisposal5. Dispose as Aqueous Chemical WasteCheck->Disposal

Figure 1: The Thiosulfate Quenching Protocol converts the reactive alkyl bromide into a stable, water-soluble salt.[1]

Step-by-Step Quenching Protocol
  • Preparation: Wear safety goggles, a lab coat, and nitrile gloves (double gloving recommended).[1] Work inside a fume hood.

  • Solubilization: If the waste is solid, dissolve it in a minimal amount of acetone or ethanol.

  • Reaction: Add a 10% aqueous solution of Sodium Thiosulfate (

    
    ) in a 2:1 molar excess relative to the bromomethyl pyrazole.
    
  • Incubation: Allow the mixture to stir or soak for 24 hours. The thiosulfate ion (

    
    ) displaces the bromide.
    
    • Mechanism:[4][5]

      
      [1]
      
  • Completion: The resulting solution contains the non-volatile Bunte salt and sodium bromide.

  • Disposal: Label this mixture as "Deactivated Halogenated Waste" and dispose of it according to the aqueous waste stream protocols below.

Waste Stream Classification & Handling

For bulk disposal (unused reagent), do not attempt to quench in-house unless necessary.[1] Use the commercial waste stream.

Decision Logic Matrix

WasteDecisionInput5-(bromomethyl)-1-methyl-1H-pyrazoleWasteTypeDetermine Waste TypeInput->TypeSolidBulk Solid/Pure LiquidType->Solid > 1g or PureTraceTrace Residue/SpillType->Trace Glassware/WipesBin1Solid Waste Bin(Halogenated Organic)Solid->Bin1 Double BaggedQuenchApply ThiosulfateQuench ProtocolTrace->QuenchFinalCommercial IncinerationBin1->FinalQuench->Final As Aqueous Waste

Figure 2: Decision matrix for selecting the correct waste stream based on quantity and purity.

Standard Operating Procedure (SOP) for Bulk Disposal
  • Segregation: Segregate this compound from oxidizers and strong bases. It belongs in the Halogenated Organic waste stream.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Do not use metal containers (corrosion risk from potential HBr evolution).

  • Labeling:

    • Chemical Name: 5-(bromomethyl)-1-methyl-1H-pyrazole[1][4]

    • Constituents: 100%

    • Hazard Checkboxes: Toxic, Irritant, Lachrymator (write in if not available).[1]

  • Secondary Containment: Place the primary container inside a sealable plastic bag (Ziploc type) before placing it into the satellite accumulation area. This prevents lachrymatory vapors from escaping if the cap is not perfectly tight.

  • Handover: Notify the waste management contractor that the container holds a lachrymator .

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.

  • PPE: Don a full-face respirator with organic vapor cartridges (OV/AG) if re-entry is required for cleanup.

  • Neutralize: Cover the spill with a mixture of soda ash (sodium carbonate) or clay absorbent (vermiculite) soaked in the sodium thiosulfate solution described in Section 3.

  • Collect: Scoop the slurry into a wide-mouth jar. Label as "Hazardous Waste: Spill Debris (Contains Bromomethyl Pyrazole)."

  • Clean Surface: Wash the surface with water and detergent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71463783, Methyl 5-bromo-1H-pyrazole-3-carboxylate (Analogous Structure).[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 7: Disposal of Waste." National Academies Press. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[1] (Specific protocols for alkyl bromides and lachrymators). Wiley-Interscience.

Personal Protective Equipment & Handling Guide: 5-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Treat 5-(bromomethyl)-1-methyl-1H-pyrazole as a High-Potency Alkylating Agent and Lachrymator.

This compound belongs to the class of bromomethyl heterocycles, structurally analogous to benzyl bromide. It possesses a highly reactive electrophilic center capable of alkylating DNA and proteins. Consequently, it presents immediate risks of severe skin corrosion , irreversible eye damage , and respiratory sensitization .

Operational Rule: All handling—without exception—must occur inside a certified chemical fume hood. Dependence solely on PPE is a critical failure mode; engineering controls are the primary line of defense.

Hazard Profile & Risk Assessment

The following classification is derived from structural activity relationships (SAR) of analogous bromomethyl pyrazoles and verified safety data for the chemical class.

Hazard CategoryGHS ClassificationCritical Risk Description
Skin Corrosion Category 1B Causes severe burns and tissue destruction upon contact. Latency period may occur before pain is felt.
Eye Damage Category 1 Risk of permanent blindness. Vapors are potent lachrymators (tear-inducing).
Acute Toxicity Category 4 (Oral) Harmful if swallowed.[1][2][3][4] Systemic toxicity potential via alkylation mechanism.
STOT-SE Category 3 May cause respiratory tract irritation.[1][3][5][6][7] Inhalation of dust/mist can induce pulmonary edema.
Reactivity Moisture Sensitive Hydrolyzes to release hydrogen bromide (HBr) gas, a corrosive acid.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following upgraded protocol is mandatory for all manipulations involving >50 mg of substance.

Hand Protection Strategy

Rationale: Monolayer nitrile gloves provide inadequate protection against halogenated alkyls for prolonged periods. A "breakthrough" event can occur silently.

  • Primary Barrier (Inner): 4-mil Nitrile (Examination Grade).

  • Secondary Barrier (Outer): 5-8 mil Nitrile (Extended Cuff) OR Neoprene.

  • High-Risk Operations (Spills/Scale-up): Silver Shield® (Laminate) liners under outer nitrile gloves.

Eye & Face Protection[8][9]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of vapor bypass and lachrymatory effects.

  • High Volume (>1g): Face shield worn over splash goggles to protect the neck and face from projectile corrosive liquids.

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (e.g., 3M 60923). N95 masks offer NO protection against vapors.

Operational Handling Protocol

This workflow integrates safety into the experimental design, ensuring containment at every step.

HandlingWorkflow Start Storage Retrieval Check Engineering Check (Hood Flow >80fpm) Start->Check Verify Integrity Weigh Weighing (Closed Balance) Check->Weigh Anti-static Gun Solubilize Solubilization (Immediate Dissolution) Weigh->Solubilize Add Solvent (Reduce Volatility) Reaction Reaction Setup (Inert Atm) Solubilize->Reaction Cannula Transfer Waste Waste Segregation Reaction->Waste Quench & Dispose

Figure 1: Safe Handling Workflow. Note the emphasis on immediate solubilization to reduce airborne dust hazards.

Step-by-Step Methodology

1. Preparation & Weighing

  • The "Closed Loop" Rule: Never transport the open solid container through the lab.

  • Weighing: Place the balance inside the fume hood. If the balance is static, use an anti-static gun to prevent powder scattering.

  • Technique: Weigh into a tared vial with a septum cap. Cap immediately after addition.

  • Decontamination: Wipe the exterior of the stock bottle with a tissue dampened in dilute sodium thiosulfate (to neutralize residues) before returning to storage.

2. Solubilization (Critical Safety Step)

  • Why: Solids are dispersible; solutions are containable.

  • Action: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing. Handle the compound as a solution for all subsequent transfer steps using a syringe or cannula.

3. Reaction Setup

  • Atmosphere: Maintain an inert atmosphere (Nitrogen/Argon). Moisture in the air will hydrolyze the bromomethyl group, releasing HBr fumes.

  • Temperature: If the reaction is exothermic, cool the receiving flask before addition to prevent thermal runaway and vaporization.

Emergency Response & Spill Logic

Neutralization Principle: The bromomethyl group reacts with nucleophiles. For decontamination, we use a "Soft Nucleophile" solution to chemically destroy the alkylating agent rather than just wiping it up.

Decontamination Solution: 10% Sodium Thiosulfate (


) in water.
  • Mechanism:[4]

    
    . This converts the toxic alkyl bromide into a harmless Bunte salt.
    

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<5 mL/500mg) Inside Hood Assess->Minor Contained Major Major (>5 mL) Or Outside Hood Assess->Major Uncontained PPE_Up Don Double Gloves & Goggles Minor->PPE_Up Evacuate EVACUATE LAB Pull Alarm Major->Evacuate Absorb Cover with Vermiculite or Absorbent Pads PPE_Up->Absorb Quench Apply 10% Na-Thiosulfate (Wait 15 mins) Absorb->Quench Cleanup Collect as Halogenated Waste Quench->Cleanup

Figure 2: Decision Logic for Spill Response. Note that "Outside Hood" spills trigger immediate evacuation due to lachrymatory risks.

Waste Disposal Strategy

Improper disposal is a frequent compliance violation.

Waste StreamClassificationContainer Labeling
Reaction Liquors Halogenated Organic"Flammable, Corrosive, Toxic (Contains Bromomethyl Pyrazole)"
Solid Debris Hazardous Solid"Contaminated Debris (Gloves, Tissues)"
Aqueous Wash Hazardous Aqueous"Aqueous Waste with Trace Organics (pH < 2 likely due to HBr)"

Destruction Protocol: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as this may generate bromine gas. Ensure the waste stream is sent for High-Temperature Incineration (approx. 1100°C) to fully mineralize the brominated organic framework [1].

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-Bromo-1-methyl-1H-pyrazole (Analogous Hazard Data). Retrieved from [Link]

  • UC Berkeley EH&S. (2024). Glove Selection Guide for Organic Halides. Retrieved from [Link]

Sources

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